molecular formula C6HCl4NO2 B133863 3,4,5,6-Tetrachloropyridine-2-carboxylic acid CAS No. 10469-09-7

3,4,5,6-Tetrachloropyridine-2-carboxylic acid

Cat. No.: B133863
CAS No.: 10469-09-7
M. Wt: 260.9 g/mol
InChI Key: GXFRQLQUKBSYQL-UHFFFAOYSA-N
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Description

3,4,5,6-Tetrachloropyridine-2-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C6HCl4NO2 and its molecular weight is 260.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3,4,5,6-tetrachloropyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HCl4NO2/c7-1-2(8)4(6(12)13)11-5(10)3(1)9/h(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXFRQLQUKBSYQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=NC(=C1Cl)Cl)C(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HCl4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2044509
Record name 3,4,5,6-Tetrachloropyridine-2-carboxylic acid
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Molecular Weight

260.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10469-09-7
Record name Tetrachloropicolinic acid
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URL https://commonchemistry.cas.org/detail?cas_rn=10469-09-7
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Record name 3,4,5,6-Tetrachloropyridine-2-carboxylic acid
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Record name 2-Pyridinecarboxylic acid, 3,4,5,6-tetrachloro-
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Record name 3,4,5,6-Tetrachloropyridine-2-carboxylic acid
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Record name 3,4,5,6-tetrachloropyridine-2-carboxylic acid
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Record name 3,4,5,6-TETRACHLOROPYRIDINE-2-CARBOXYLIC ACID
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 3,4,5,6-Tetrachloropyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical, physical, and biological properties of 3,4,5,6-Tetrachloropyridine-2-carboxylic acid. It includes key data, experimental context, and safety information relevant to its application in research and development.

Chemical and Physical Properties

This compound, also known as Tetrachloro-2-picolinic acid, is a chlorinated derivative of pyridine.[1] Its structure is characterized by a pyridine ring substituted with four chlorine atoms and a carboxylic acid group at the 2-position.[1] This heavy chlorination significantly influences its chemical reactivity and physical properties.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 10469-09-7[1][2]
Molecular Formula C₆HCl₄NO₂[1][2][3]
Molecular Weight 260.89 g/mol [1][3][4]
IUPAC Name This compound[1][2]
Synonyms Tetrachloro-2-pyridinecarboxylic Acid, Tetrachloro-2-picolinic Acid[1][3]
Appearance White solid/powder[3][5]
Melting Point 210-214°C[3][6]
Boiling Point (Predicted) 360.8 ± 37.0 °C[3]
Density (Predicted) 1.824 ± 0.06 g/cm³[3]
pKa (Predicted) 1.26 ± 0.32[3]
Solubility Soluble in DMSO and Methanol; Insoluble in water.[1][3][7]
InChI InChI=1S/C6HCl4NO2/c7-1-2(8)4(6(12)13)11-5(10)3(1)9/h(H,12,13)[1][2]
SMILES C1(=C(C(=NC(=C1Cl)Cl)C(=O)O)Cl)Cl[1][2]

Biological and Toxicological Profile

This compound serves as a crucial intermediate in the synthesis of various molecules, including pharmaceuticals and agrochemicals.[1] Its biological and toxicological characteristics are important considerations for its handling and application.

Biological Activity and Applications:

  • Pharmaceutical Intermediate: It is explored as a precursor for developing novel antimicrobial and anticancer drugs.[1] Research suggests its potential to modulate cell signaling pathways involved in cancer progression.[1]

  • Agrochemical Synthesis: It is a key raw material for the industrial production of the herbicide picloram.[6] It has also been investigated as a potential herbicide itself.[1][5]

  • Material Science: The unique structure of this acid makes it a candidate for the development of functional materials such as dyes and pigments.[1]

Toxicology and Safety: The compound is considered hazardous.[8] It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2][8][9]

Table 2: GHS Hazard Statements and Precautionary Information

Hazard ClassGHS CodeDescriptionSource(s)
Acute Toxicity, OralH302Harmful if swallowed[2]
Skin Corrosion/IrritationH315Causes skin irritation[2][8][9]
Serious Eye Damage/IrritationH318 / H319Causes serious eye damage / Causes serious eye irritation[2][8][9]
Sensitization, SkinH317May cause an allergic skin reaction[2]
Specific target organ toxicity — single exposureH335May cause respiratory irritation[2][8][9]

Experimental Protocols and Reactivity

While specific, detailed experimental protocols for this compound are not widely published outside of patent literature, its synthesis and reactivity can be understood from available information.

Synthesis Protocol Overview: A known method for preparing this compound involves utilizing waste residue from the production of the herbicide picloram.[6] The general steps are as follows:

  • Starting Material: Waste residue from picloram production, which contains isomers of aminotrichloropicolinic acid.[6]

  • Diazotization: The amino group is treated with a nitrite (e.g., sodium nitrite) in the presence of a strong acid and an inert diluent. This converts the amino group into a diazonium salt.[6]

  • Chlorination: A chlorine-substituting agent is then added to replace the diazonium group with a chlorine atom, yielding the final product.[6]

This process is advantageous as it converts waste material into a valuable production raw material, with the resulting product having an effective content higher than 95%.[6]

Synthesis_Pathway Figure 1: Synthesis from Picloram Waste A Picloram Production Waste Residue (e.g., 4-amino-3,5,6-trichloropicolinic acid) B Diazotization (Nitrite, Strong Acid) A->B C Chlorination (Chlorine Substituting Agent) B->C D 3,4,5,6-Tetrachloropyridine- 2-carboxylic acid C->D

Figure 1: Synthesis from Picloram Waste

Chemical Reactivity: The presence of both a carboxylic acid group and multiple chlorine atoms on the pyridine ring makes this a versatile building block in organic synthesis.[1]

  • Carboxylic Acid Reactions: The -COOH group can undergo typical reactions such as esterification, amidation, and decarboxylation.[1]

  • Nucleophilic Substitution: The four electron-withdrawing chlorine atoms enhance the electrophilic character of the pyridine ring, making it susceptible to nucleophilic substitution reactions. This allows for the introduction of diverse functional groups onto the ring.[1]

Reactivity_Profile Figure 2: Reactivity Profile cluster_main 3,4,5,6-Tetrachloropyridine- 2-carboxylic acid cluster_reactions_ring Ring Reactions cluster_reactions_cooh Carboxylic Acid Reactions A Pyridine Ring (Electrophilic) C Nucleophilic Aromatic Substitution A->C B Carboxylic Acid Group (-COOH) D Esterification B->D E Amidation B->E F Decarboxylation B->F

Figure 2: Reactivity Profile

Safety and Handling

Due to its hazardous nature, strict safety protocols must be followed when handling this compound.

Recommended Handling Procedures:

  • Engineering Controls: Use only outdoors or in a well-ventilated area. Emergency eye wash fountains and safety showers should be readily available.[8][9]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical goggles or a face shield.[9]

    • Skin Protection: Wear protective gloves and suitable protective clothing.[8][9]

    • Respiratory Protection: In case of inadequate ventilation or dust formation, wear respiratory protection.[8][9]

  • Hygiene: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[8][9]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[8][9] Store under an inert gas.[9]

First Aid Measures:

  • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[8]

  • Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[8]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[8]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[8]

Safety_Workflow Figure 3: Safe Handling Workflow Start Handling Required Assess Assess Risks (Irritant, Harmful) Start->Assess PPE Wear Full PPE (Gloves, Goggles, Lab Coat) Assess->PPE Ventilation Use in Well-Ventilated Area (Fume Hood) Assess->Ventilation Handling Perform Experiment PPE->Handling Ventilation->Handling Spill Exposure / Spill Occurs Handling->Spill Incident Waste Dispose of Waste Properly Handling->Waste No Incident FirstAid Administer First Aid (Rinse Skin/Eyes, Fresh Air) Spill->FirstAid Cleanup Follow Spill Cleanup Protocol Spill->Cleanup End Procedure Complete FirstAid->End Cleanup->Waste Waste->End

Figure 3: Safe Handling Workflow

References

3,4,5,6-Tetrachloropicolinic acid structure and chemical formula.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, formula, and key technical data for 3,4,5,6-Tetrachloropicolinic acid. The information is curated for professionals in research and development who require detailed chemical and procedural information.

Chemical Structure and Formula

3,4,5,6-Tetrachloropicolinic acid, a derivative of picolinic acid, is a chlorinated pyridinecarboxylic acid. Its structure is characterized by a pyridine ring substituted with four chlorine atoms and a carboxylic acid group at the 2-position.

Chemical Formula: C6HCl4NO2[1]

IUPAC Name: 3,4,5,6-tetrachloropyridine-2-carboxylic acid[2]

CAS Number: 10469-09-7[1]

Molecular Weight: 260.89 g/mol [1]

G Chemical Structure of 3,4,5,6-Tetrachloropicolinic Acid cluster_pyridine_ring cluster_substituents C1 C C2 C C1->C2 COOH COOH C1->COOH C3 C C2->C3 Cl1 Cl C2->Cl1 C4 C C3->C4 Cl2 Cl C3->Cl2 C5 C C4->C5 Cl3 Cl C4->Cl3 N N C5->N Cl4 Cl C5->Cl4 N->C1

Caption: Chemical structure of 3,4,5,6-Tetrachloropicolinic acid.

Physicochemical Properties

A summary of the key physicochemical properties of 3,4,5,6-Tetrachloropicolinic acid is presented in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C6HCl4NO2[1]
Molecular Weight 260.89 g/mol [1]
Appearance White powder[3]
Melting Point 210-214 °C[3][4]
Boiling Point 360.8 ± 37.0 °C (Predicted)[3][4]
Density 1.824 ± 0.06 g/cm³ (Predicted)[3][4]
pKa 1.26 ± 0.32 (Predicted)[3][4]
Water Solubility Insoluble[3][5]
Solubility in Organic Solvents Soluble in DMSO and Methanol[3][5]

Synthesis and Experimental Protocols

3,4,5,6-Tetrachloropicolinic acid is an important intermediate in the synthesis of various agrochemicals. One common synthetic route involves the diazotization and chlorination of aminotrichloropicolinic acid isomers, which are often byproducts in the production of the herbicide Picloram.

A patented method describes the preparation of this compound from the waste residue generated during the production of Picloram.[6] This process transforms byproducts into a valuable starting material. The general workflow for this synthesis is outlined below.

G Synthesis Workflow of 3,4,5,6-Tetrachloropicolinic Acid start Start with Picloram Production Waste Residue (Mixture of aminotrichloropicolinic acid isomers) diazotization Diazotization (Nitrite, Strong Acid, Inert Diluent) start->diazotization chlorination Chlorination (Chlorine Substituting Agent) diazotization->chlorination product 3,4,5,6-Tetrachloropicolinic Acid chlorination->product

Caption: Generalized synthesis workflow from Picloram waste.

Experimental Protocol: Diazotization and Chlorination

The following is a representative experimental protocol derived from the patented synthesis method:[6]

  • Reaction Setup: To a 1000ml flask, add 300g of concentrated hydrochloric acid (36%) and 200g of toluene.

  • Addition of Starting Material: Add 40g of the aminotrichloropicolinic acid isomer mixture (waste residue from Picloram production).

  • Cooling: Cool the mixture to 0-5 °C using an ice-water bath while stirring.

  • Diazotization: Rapidly add 13.7g of sodium nitrite and continue stirring for 30 minutes.

  • Chlorination: While maintaining the temperature below 5 °C, add 19.0g of cuprous chloride.

  • Reaction Progression: Gradually increase the temperature by 10 °C every 30 minutes until it reaches 50-55 °C.

  • Monitoring: Monitor the reaction progress using HPLC until the starting material content is below 1.0%.

  • Work-up and Isolation: (Details of the work-up and isolation procedure are specific to the patent and may require further optimization for laboratory scale).

Analytical Methods

The analysis of 3,4,5,6-Tetrachloropicolinic acid and its derivatives is typically performed using chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is a common method for monitoring reaction progress and assessing product purity.[7] For residue analysis of related picolinic acid compounds in various matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides high sensitivity and selectivity.[8]

Biological Activity and Mechanism of Action

While 3,4,5,6-Tetrachloropicolinic acid itself is primarily used as a chemical intermediate, it is a precursor to several biologically active compounds, particularly herbicides. For instance, it is a starting material in the synthesis of 3,6-dichloropicolinic acid, a known herbicide.[9] The biological activity of many picolinic acid derivatives is linked to their action as synthetic auxins, which disrupt plant growth.[10] Further research is required to elucidate any intrinsic biological activity of 3,4,5,6-Tetrachloropicolinic acid itself.

Spectroscopic Data

Spectroscopic data is crucial for the structural confirmation of 3,4,5,6-Tetrachloropicolinic acid.

  • Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a broad O-H stretching band for the carboxylic acid group around 2500-3300 cm-1 and a strong C=O stretching absorption around 1700 cm-1.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1H NMR: The spectrum would be relatively simple, showing a characteristic singlet for the carboxylic acid proton at a downfield chemical shift (typically >10 ppm).

    • 13C NMR: The spectrum would show six distinct carbon signals, with the carboxyl carbon appearing in the range of 165-185 ppm.[11]

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of four chlorine atoms.[12]

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of 3,4,5,6-Tetrachloropyridine-2-carboxylic Acid (CAS Number: 10469-09-7)

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and herbicides.

Core Physicochemical Properties

The quantitative physicochemical data for this compound are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties
PropertyValueSource
Molecular Formula C₆HCl₄NO₂[1][2]
Molecular Weight 260.88 g/mol [1][3]
Appearance White solid/crystals[2][4][5]
Melting Point 210-214 °C[2]
Boiling Point 360.8 °C at 760 mmHg[2][4]
Density 1.824 g/cm³[4]
Flash Point 172 °C[2]
Refractive Index 1.629[4]
Table 2: Solubility and Partitioning
PropertyValueSource
Water Solubility Insoluble[3][5]
Solubility in Organic Solvents Soluble in DMSO and Methanol[3]

Experimental Protocols

Synthesis of this compound

The synthesis involves the diazotization and chlorination of a precursor derived from the waste residues of picloram production. The general steps are as follows:

  • Preparation of Raw Material : Waste residue from picloram production, primarily containing 4-amino-3,5,6-trichloropicolinic acid and its isomers, is used as the starting material.

  • Diazotization : The raw material is subjected to a diazotization reaction using a nitrite salt in the presence of a strong acid and an inert diluent. This step converts the amino group into a diazonium salt.

  • Chlorination : A chlorine-substituting agent is then introduced to the reaction mixture. This results in the replacement of the diazonium group with a chlorine atom, yielding this compound.

  • Purification : The final product is purified to achieve an effective content of over 95%, making it suitable for industrial applications.

This synthesis method is notable for its utilization of industrial waste, contributing to a more sustainable chemical manufacturing process.

Visualizations

Logical Workflow for Hazard Identification and Handling

The following diagram illustrates a logical workflow for the hazard identification and safe handling of this compound based on available safety data.

A Start: New Chemical Handling B Review Safety Data Sheet (SDS) A->B C Identify Hazards: - Skin Irritant - Eye Irritant - Respiratory Irritant B->C D Assess Risks C->D E Implement Control Measures D->E F Personal Protective Equipment (PPE): - Gloves - Goggles - Lab Coat E->F G Engineering Controls: - Fume Hood E->G H Safe Handling Procedures F->H G->H I Proceed with Experiment H->I

Hazard Identification and Handling Workflow
Experimental Workflow for the Synthesis of this compound

This diagram outlines the key stages in the synthesis of this compound as described in the experimental protocol.

A Start: Raw Material (Picloram Waste Residue) B Diazotization (Nitrite Salt, Strong Acid) A->B C Intermediate: Diazonium Salt B->C D Chlorination (Chlorine Substituting Agent) C->D E Crude Product D->E F Purification E->F G Final Product: 3,4,5,6-Tetrachloropyridine -2-carboxylic acid (>95%) F->G

Synthesis Workflow Diagram

References

Solubility Profile of 3,4,5,6-Tetrachloropyridine-2-carboxylic Acid in DMSO and Methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3,4,5,6-Tetrachloropyridine-2-carboxylic acid in two common laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. While publicly available quantitative solubility data for this specific compound is limited, this document outlines its qualitative solubility and furnishes detailed experimental protocols for precise determination. Furthermore, to provide a valuable comparative baseline, quantitative solubility data for the structurally related compound, picolinic acid, is included.

Qualitative Solubility Assessment

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data (e.g., in mg/mL or mol/L) for this compound in DMSO and methanol has not been formally published. The following table reflects the qualitative assessment.

CompoundSolventSolubilityTemperature
This compoundDMSOSolubleNot Specified
This compoundMethanolSolubleNot Specified

Comparative Solubility Data: Picolinic Acid

To offer a point of reference for researchers, the following table presents quantitative solubility data for picolinic acid (pyridine-2-carboxylic acid), a structurally analogous compound without the chloro-substituents. These values can provide an approximate indication of the solubility range one might expect for its tetrachlorinated counterpart, although differences in crystal lattice energy and electronic effects of the chlorine atoms will influence the actual solubility.

CompoundSolventSolubilityTemperature
Picolinic AcidDMSO25 mg/mL[1]Not Specified
Picolinic AcidEthanol~57.1 g/kg (~57.1 mg/mL)[2][3]293 K (20°C)[2][3]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the accurate determination of the solubility of this compound in DMSO and methanol. This protocol is a synthesis of established gravimetric and spectroscopic methods for solubility measurement of organic compounds.

Gravimetric Method (Equilibrium Solubility)

This method determines the equilibrium solubility by creating a saturated solution and measuring the mass of the dissolved solute.

Materials:

  • This compound (high purity)

  • Anhydrous DMSO (analytical grade)

  • Anhydrous Methanol (analytical grade)

  • Analytical balance (readable to at least 0.1 mg)

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Syringe filters (0.22 µm, compatible with the solvent)

  • Pre-weighed, dry collection vials

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a vial containing a known volume (e.g., 2 mL) of the selected solvent (DMSO or methanol). The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Tightly cap the vials and place them in a constant temperature shaker set to the desired experimental temperature (e.g., 25°C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is fully saturated.

  • Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed for at least 2 hours at the experimental temperature to let the excess solid settle. Carefully draw a known volume of the supernatant using a syringe and immediately pass it through a syringe filter into a pre-weighed collection vial. This step is critical to remove any undissolved microcrystals.

  • Solvent Evaporation: Weigh the collection vial containing the filtered saturated solution. Carefully evaporate the solvent. For methanol, this can be done in a fume hood with a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's decomposition point. For DMSO, due to its high boiling point, a high-vacuum oven or lyophilization is recommended.

  • Final Weighing and Calculation: Once the solvent is completely removed, place the vial in a desiccator to cool to room temperature and then weigh it again. The difference in mass corresponds to the amount of dissolved solute.

    Solubility (mg/mL) = (Mass of vial with solute - Mass of empty vial) / Volume of supernatant withdrawn

UV-Visible Spectrophotometry Method

This method is applicable if the compound has a chromophore that absorbs in the UV-Vis range and is often faster for multiple samples once a calibration curve is established.

Materials:

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • All materials listed for the Gravimetric Method

Procedure:

  • Preparation of Calibration Curve:

    • Prepare a stock solution of this compound of a known concentration in the chosen solvent.

    • Perform a series of dilutions to create at least five standard solutions of known concentrations.

    • Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).

    • Plot a calibration curve of absorbance versus concentration.

  • Preparation and Analysis of Saturated Solution:

    • Prepare a saturated solution as described in the Gravimetric Method (steps 1 and 2).

    • Withdraw and filter a sample of the supernatant as described in step 3 of the Gravimetric Method.

    • Accurately dilute a known volume of the filtered saturated solution with the solvent to bring its absorbance into the linear range of the calibration curve. . Measure the absorbance of the diluted sample.

  • Calculation:

    • Use the equation from the linear regression of the calibration curve to determine the concentration of the diluted sample.

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

Visualized Experimental Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for solubility determination and the logical relationship of solubility based on solvent properties.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_solid Weigh excess solid prep_solvent Add known volume of solvent prep_solid->prep_solvent Create slurry equilibration Shake at constant temperature (24-48 hours) prep_solvent->equilibration settling Allow solids to settle equilibration->settling sampling Withdraw supernatant settling->sampling filtration Filter through 0.22 µm syringe filter sampling->filtration weighing1 Weigh filtered solution filtration->weighing1 evaporation Evaporate solvent weighing1->evaporation weighing2 Weigh dried solute evaporation->weighing2 calculation Calculate Solubility (mg/mL) weighing2->calculation

Workflow for Gravimetric Solubility Determination.

solubility_logic cluster_solvents Solvents compound 3,4,5,6-Tetrachloropyridine- 2-carboxylic acid solubility Solubility compound->solubility DMSO DMSO (Polar Aprotic) Methanol Methanol (Polar Protic) solubility->DMSO Favorable due to strong dipole interactions solubility->Methanol Favorable due to hydrogen bonding

Logical Relationship of Solubility.

References

An In-Depth Technical Guide to 3,4,5,6-Tetrachloropyridine-2-carboxylic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An authoritative guide on 3,4,5,6-Tetrachloropyridine-2-carboxylic acid, detailing its chemical identity, physicochemical properties, synthesis, and burgeoning applications in medicinal chemistry. This document provides researchers and drug development professionals with a comprehensive technical overview, including detailed experimental protocols and an examination of its role in modulating critical cellular signaling pathways.

Chemical Identity and Synonyms

The compound with the systematic IUPAC name This compound is a chlorinated derivative of picolinic acid.[1][2][3] It is a versatile intermediate in organic synthesis, primarily recognized for its role as a precursor in the manufacture of agrochemicals and its potential in the development of novel pharmaceuticals.[1][4][5][6][7]

A comprehensive list of its synonyms is provided in the table below to aid in its identification across various chemical databases and commercial suppliers.

Synonym Reference
3,4,5,6-Tetrachloropicolinic acid[2][3]
Tetrachloropicolinic acid[2][3]
2-Pyridinecarboxylic acid, 3,4,5,6-tetrachloro-[2][3]
Tetrachloro-2-picolinic Acid[3][6]
Tetrachloro-2-pyridinecarboxylic Acid[3][6]
3,4,5,6-Tetrachloro-2-pyridinecarboxylic acid[3][6]
RARECHEM AL BO 1629[6]
UNII-7E9ZN8AB09[2]
DTXSID2044509[2]
EINECS 233-956-4[2]

Physicochemical and Spectral Data

A summary of the key physicochemical properties of this compound is presented below, offering a snapshot of its physical and chemical characteristics.

Property Value Reference
CAS Number 10469-09-7[2][3][6]
Molecular Formula C₆HCl₄NO₂[1][2][6]
Molecular Weight 260.89 g/mol [1][2][6]
Appearance White solid[6]
Melting Point 210-214 °C[6]
Boiling Point 360.8 °C at 760 mmHg[6]
Density 1.824 g/cm³[6]
Solubility Soluble in DMSO and Methanol; Insoluble in water.[1][6][8][9]
pKa (Predicted) 1.26 ± 0.32[6]
InChI InChI=1S/C6HCl4NO2/c7-1-2(8)4(6(12)13)11-5(10)3(1)9/h(H,12,13)[2][3]
SMILES C1(=C(C(=NC(=C1Cl)Cl)C(=O)O)Cl)Cl[2][3]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and a key derivative, illustrating its chemical reactivity and utility.

Synthesis of this compound from Picloram Waste Residue

A patented method describes the preparation of this compound from the waste residue generated during the production of the herbicide Picloram.[1] This process transforms byproducts into a valuable chemical intermediate.

Materials:

  • Waste residue from Picloram production (containing a mixture of aminotrichloropicolinic acid isomers)

  • Concentrated hydrochloric acid (36%)

  • Toluene

  • Sodium nitrite

  • Chlorine substituting agent (e.g., copper(I) chloride)

  • Potassium hydroxide

Procedure:

  • In a suitable reaction flask, add 300g of concentrated hydrochloric acid, 200g of toluene, and 40g of the dried Picloram production waste residue.[1]

  • Cool the mixture to 25-35 °C with stirring.[1]

  • Rapidly add 13.7g of sodium nitrite and continue stirring for 30 minutes to carry out the diazotization reaction.[1]

  • Introduce a chlorine substituting agent to the reaction mixture.[1]

  • Heat the mixture to a temperature between 45-85 °C to facilitate the chlorination reaction.[1]

  • After the reaction is complete, neutralize the mixture to a pH of 7-9 using a strong base such as potassium hydroxide at a temperature between 25-40 °C.[1]

  • The resulting this compound can be isolated and purified using standard techniques to achieve a purity of over 95%.[1]

Synthesis of 4-Amino-3,5,6-trichloropicolinic Acid (Picloram) via Ammonolysis

The high reactivity of the chloro-substituents on the pyridine ring allows for nucleophilic substitution reactions. A key example is the synthesis of the herbicide Picloram from a methyl ester of this compound.

Materials:

  • Methyl 3,4,5,6-tetrachloropicolinate

  • Methanol

  • Ammonia gas

  • Water

  • Industrial hydrochloric acid (36%)

Procedure:

  • In a 2L autoclave, charge 281g of methyl 3,4,5,6-tetrachloropicolinate, 1200g of methanol, and 50ml of water.[2]

  • With stirring, slowly introduce 170g of ammonia gas while maintaining the temperature at 20 °C.[2]

  • Heat the autoclave to 120-130 °C and maintain the reaction for 8 hours. Monitor the reaction progress by HPLC until the starting material is consumed.[2]

  • Cool the reaction mixture and transfer it to a distillation apparatus. Remove the solvent under normal pressure.[2]

  • Add 200ml of water and continue distillation until the liquid temperature reaches 98-100 °C.[2]

  • Cool the mixture and acidify to pH 1-2 by the dropwise addition of industrial hydrochloric acid.[2]

  • Heat the mixture to 50-60 °C for 2 hours to promote crystallization.[2]

  • Cool to below 30 °C, filter the solid, wash with 100ml of water, and dry to obtain the final product, Picloram.[2]

Applications in Drug Development and Signaling Pathway Modulation

While this compound is a key intermediate in the agrochemical industry, its structural motif, the picolinic acid core, is also prevalent in medicinal chemistry.[10] Derivatives of picolinic acid have been investigated for a range of therapeutic applications, including as anticancer agents.[1][10][11]

Recent studies have shown that novel derivatives of picolinic acid can induce apoptosis in cancer cells through the activation of the endoplasmic reticulum (ER) stress pathway.[1][2] This provides a promising avenue for the development of new cancer therapeutics.

ER Stress-Mediated Apoptosis Signaling Pathway

One study on a novel picolinic acid derivative demonstrated its ability to induce apoptosis in human non-small cell lung cancer cells (A549) by triggering ER stress.[1][2] The key events in this signaling cascade are the activation of caspase-4, which is specific to ER stress-induced apoptosis, followed by the activation of effector caspase-3 and initiator caspase-9.[1][2] Furthermore, the treatment with the picolinic acid derivative led to the release of Smac/DIABLO from the mitochondria and an increase in the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α), a hallmark of the unfolded protein response (UPR) associated with ER stress.[2]

ER_Stress_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_mito Mitochondrion Picolinic_Acid_Derivative Picolinic Acid Derivative ER_Stress ER Stress Picolinic_Acid_Derivative->ER_Stress Caspase_9 Caspase-9 Caspase_3 Caspase-3 Caspase_9->Caspase_3 activates Apoptosis Apoptosis Caspase_3->Apoptosis induces Smac_DIABLO Smac/DIABLO Smac_DIABLO->Apoptosis promotes eIF2a_P p-eIF2α ER_Stress->eIF2a_P induces Caspase_4 Caspase-4 ER_Stress->Caspase_4 activates Caspase_4->Caspase_9 activates Mitochondrion Mitochondrion Mitochondrion->Smac_DIABLO releases

ER Stress-Mediated Apoptosis by a Picolinic Acid Derivative.

Conclusion

This compound is a highly functionalized molecule with significant potential beyond its established role in the agrochemical sector. Its reactive nature makes it an attractive starting material for the synthesis of a diverse range of compounds. For professionals in drug development, the exploration of derivatives of the picolinic acid scaffold, such as the one described herein, presents a compelling opportunity for the discovery of novel therapeutics that target specific cellular pathways, including the ER stress response in cancer cells. Further research into the synthesis and biological evaluation of analogs of this compound is warranted to fully unlock their therapeutic potential.

References

Spectroscopic and Analytical Profile of 3,4,5,6-Tetrachloropyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for 3,4,5,6-Tetrachloropyridine-2-carboxylic acid, a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. The information presented herein is intended to support research, development, and quality control activities involving this compound.

Mass Spectrometry Data

Mass spectrometry (MS) is a fundamental technique for the determination of the molecular weight and elemental composition of a compound, as well as for its quantification. This compound has been characterized by both Gas Chromatography-Mass Spectrometry (GC-MS) and Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometry (ESI-QTOF-MS).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis of this compound typically involves derivatization to increase its volatility. The following table summarizes the key mass spectral data obtained from a standard GC-MS analysis.[1]

ParameterValue
Library Main library
NIST Number 262113
Total Peaks 153
Top Peak (m/z) 217
2nd Highest Peak (m/z) 215
3rd Highest Peak (m/z) 109
Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometry (ESI-QTOF-MS)

High-resolution mass spectrometry using ESI-QTOF-MS provides accurate mass measurements, enabling the confirmation of the elemental composition. The analysis is typically performed in negative ionization mode.[1]

ParameterValue (Collision Energy: 20)Value (Collision Energy: 40)
Instrument Type ESI-QTOFESI-QTOF
Ionization Mode NegativeNegative
Precursor m/z 257.8688627257.8688627
Precursor Adduct [M-H]⁻[M-H]⁻
Top 5 Peaks (m/z) 34.969401, 213.87903334.969401

Infrared Spectroscopy Data

Infrared (IR) spectroscopy is a powerful tool for the identification of functional groups within a molecule. The IR spectrum of this compound has been recorded using both Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) pellet techniques.[1]

TechniqueInstrumentSource of Spectrum
ATR-Neat Bruker Tensor 27 FT-IRBio-Rad Laboratories, Inc.
KBr Pellet Bruker Tensor 27 FT-IRBio-Rad Laboratories, Inc.

The characteristic absorption bands for a carboxylic acid, such as the broad O-H stretch (typically 2500-3300 cm⁻¹) and the strong C=O stretch (typically 1710-1760 cm⁻¹), are expected to be prominent features in the IR spectrum of this compound.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of analytical results. The following sections outline the methodologies for the spectroscopic analyses and a typical synthesis workflow.

Mass Spectrometry

3.1.1. GC-MS Analysis (Adapted Method)

Due to the low volatility of carboxylic acids, derivatization is required prior to GC-MS analysis. A common approach is silylation.

  • Derivatization: To the dried sample, add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane) and heat at 60-70°C for 30 minutes.

  • GC Conditions:

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial temperature of 60°C, hold for 1 minute, then ramp to 300°C at 10°C/min, and hold for 5 minutes.

    • Injection: 1 µL, splitless mode.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 50-500.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

3.1.2. LC-ESI-QTOF-MS Analysis (Adapted Method)

This technique is suitable for the direct analysis of the compound without derivatization.

  • Liquid Chromatography (LC) Conditions:

    • Column: A reverse-phase C18 column (e.g., 150 x 2.1 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 10% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

  • MS Conditions:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Capillary Voltage: 3.5 kV.

    • Drying Gas Temperature: 325°C.

    • Drying Gas Flow: 8 L/min.

    • Nebulizer Pressure: 35 psi.

    • Fragmentor Voltage: 175 V.

    • Mass Range: m/z 100-1000.

    • Data Acquisition: Targeted MS/MS or Auto MS/MS mode.

Infrared Spectroscopy

3.2.1. KBr Pellet Method

  • Grind 1-2 mg of this compound with approximately 200 mg of dry KBr powder in an agate mortar.

  • Transfer the mixture to a pellet-forming die.

  • Apply pressure (typically 8-10 tons) for several minutes to form a transparent pellet.

  • Acquire the IR spectrum of the pellet.

3.2.2. Attenuated Total Reflectance (ATR) Method

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Acquire the IR spectrum.

Synthesis Workflow

This compound can be synthesized from the waste residue generated during the production of the herbicide Picloram.[2] The general workflow involves diazotization followed by a chlorination reaction.

Synthesis_Workflow RawMaterial Picloram Production Waste Residue (Containing aminotrichloropicolinic acid isomers) Diazotization Diazotization (Strong Acid, Nitrite, Inert Diluent) RawMaterial->Diazotization Chlorination Chlorination (Chlorine Substituting Agent) Diazotization->Chlorination Product This compound Chlorination->Product Purification Purification Product->Purification FinalProduct High-Purity Product (>95%) Purification->FinalProduct

Synthesis of this compound.

Analytical Workflow

A typical analytical workflow for the identification and quantification of this compound in a sample matrix is depicted below.

Analytical_Workflow Sample Sample Preparation (Extraction, Cleanup) Derivatization Derivatization (for GC-MS) Sample->Derivatization Analysis Instrumental Analysis Sample->Analysis Direct (for LC-MS, FTIR) Derivatization->Analysis GCMS GC-MS Analysis->GCMS LCMS LC-MS Analysis->LCMS FTIR FTIR Analysis->FTIR DataProcessing Data Processing and Interpretation GCMS->DataProcessing LCMS->DataProcessing FTIR->DataProcessing Report Final Report DataProcessing->Report

General analytical workflow for the compound.

References

The Molecular Hijacking of Plant Growth: A Technical Guide to Tetrachloropyridine Carboxylic Acid Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delineates the mechanism of action for herbicides derived from tetrachloropyridine carboxylic acid. These synthetic auxins, including prominent examples like picloram, triclopyr, and fluroxypyr, are potent and selective herbicides widely used in agriculture and land management. This document provides a comprehensive overview of their molecular interactions, the resultant physiological effects, and the experimental methodologies used to elucidate these processes.

Core Mechanism: Mimicry and Deregulation

Herbicides of the tetrachloropyridine carboxylic acid class function by mimicking the natural plant hormone indole-3-acetic acid (IAA)[1][2][3][4]. Unlike IAA, which is rapidly degraded by the plant, these synthetic auxins are more stable, leading to persistent and overwhelming hormonal signals[1]. This sustained signaling cascade ultimately results in uncontrolled and disorganized plant growth, leading to senescence, tissue decay, and death, particularly in susceptible broadleaf weeds[1][2].

The primary molecular target of these herbicides is the TIR1/AFB (Transport Inhibitor Response 1/Auxin-Signaling F-box) family of auxin co-receptors [2][5]. In the presence of natural auxin or a synthetic mimic, these F-box proteins form a co-receptor complex with Aux/IAA transcriptional repressor proteins[2][5][6]. This binding event tags the Aux/IAA proteins for ubiquitination and subsequent degradation by the 26S proteasome[5][6]. The degradation of these repressors liberates Auxin Response Factors (ARFs), which are transcription factors that then activate the expression of a multitude of auxin-responsive genes[2][5]. The resulting overstimulation of these pathways leads to the characteristic herbicidal effects.

Quantitative Data on Herbicide-Receptor Interactions and Efficacy

The binding affinity of different synthetic auxins to the TIR1/AFB receptors varies, contributing to their selective toxicity. Furthermore, the effective dose required to elicit a herbicidal response differs between species.

HerbicideReceptorDissociation Rate Constant (k_d) (s⁻¹)Reference
TriclopyrTIR13.4 x 10⁻³[7]
AFB58.1 x 10⁻²[7]
FluroxypyrTIR10.93 x 10⁻³[7]
AFB53.3 x 10⁻²[7]
IAA (natural auxin)TIR11.1 x 10⁻³[7]
AFB53.0 x 10⁻²[7]
Table 1: In vitro binding kinetics of Triclopyr and Fluroxypyr to TIR1 and AFB5 auxin receptors, as determined by Surface Plasmon Resonance (SPR). A higher dissociation rate constant (k_d) indicates a faster dissociation of the herbicide from the receptor.
HerbicidePlant SpeciesED50 (g ae ha⁻¹)Reference
PicloramCanola227.7[[“]]
Squash23.3[[“]]
Okra17.3[[“]]
TriclopyrCanola37.3[[“]]
Squash7.8[[“]]
Okra88.2[[“]]
Table 2: Effective Dose (ED50) values for Picloram and Triclopyr in different plant species. ED50 represents the dose of herbicide required to cause a 50% reduction in plant growth.

Experimental Protocols

Surface Plasmon Resonance (SPR) for Binding Affinity Measurement

This protocol outlines the methodology for quantifying the binding interaction between tetrachloropyridine carboxylic acid herbicides and TIR1/AFB receptors.

Objective: To determine the dissociation rate constants (k_d) of herbicides to purified auxin receptors.

Materials:

  • Biacore SPR instrument

  • Streptavidin-coated sensor chips

  • Purified recombinant TIR1/AFB-ASK1 protein complexes

  • Biotinylated AtAux/IAA7 degron peptide

  • Herbicide solutions (e.g., picloram, triclopyr, fluroxypyr) at various concentrations

  • Running buffer

Procedure:

  • Immobilization: Immobilize the biotinylated AtAux/IAA7 degron peptide onto the streptavidin-coated sensor chip surface.

  • Binding Analysis:

    • Inject a solution containing the purified TIR1/AFB-ASK1 protein complex and a specific concentration of the herbicide over the sensor chip.

    • Monitor the association of the receptor-herbicide complex with the immobilized peptide in real-time as a change in the SPR signal (Resonance Units, RU).

    • Inject running buffer without the receptor-herbicide complex to monitor the dissociation of the complex.

    • Repeat the association and dissociation cycle for a range of herbicide concentrations.

  • Data Analysis:

    • Generate sensorgrams (plots of RU versus time) for each herbicide concentration.

    • Fit the data to a suitable binding model (e.g., 1:1 Langmuir binding model) to calculate the association (ka) and dissociation (kd) rate constants.

    • The equilibrium dissociation constant (KD) can be calculated as kd/ka.

Dose-Response Assay for Herbicide Efficacy

This protocol details the procedure for determining the effective dose (ED50) of a herbicide on a target plant species.

Objective: To quantify the herbicidal activity and determine the ED50 value.

Materials:

  • Target weed seedlings of uniform size and growth stage

  • Herbicide stock solutions of known concentration

  • Greenhouse or controlled environment chamber

  • Spraying equipment calibrated for uniform application

  • Pots and appropriate soil mix

Procedure:

  • Plant Preparation: Grow the target weed species from seed in pots until they reach the desired growth stage (e.g., 2-4 true leaves).

  • Herbicide Application:

    • Prepare a series of herbicide dilutions to cover a range of doses, including a control (no herbicide).

    • Apply the different herbicide doses to the plants using a calibrated sprayer to ensure uniform coverage.

    • Include at least three to four replicate pots for each dose.

  • Incubation and Assessment:

    • Place the treated plants in a greenhouse or controlled environment chamber with optimal conditions for growth.

    • Visually assess plant injury (e.g., epinasty, chlorosis, necrosis) at regular intervals (e.g., 7, 14, and 21 days after treatment).

    • At the end of the experiment, harvest the above-ground biomass and determine the fresh or dry weight.

  • Data Analysis:

    • Express the plant response (e.g., biomass reduction) as a percentage of the control.

    • Fit the dose-response data to a non-linear regression model, such as a three or four-parameter log-logistic model[9].

    • From the fitted curve, calculate the ED50 value, which is the herbicide dose that causes a 50% response.

RT-qPCR for Gene Expression Analysis

This protocol describes how to measure the change in the expression of auxin-responsive genes following herbicide treatment.

Objective: To quantify the relative expression levels of target genes in response to herbicide application.

Materials:

  • Plant tissue from herbicide-treated and control plants

  • RNA extraction kit

  • Reverse transcriptase for cDNA synthesis

  • qPCR instrument

  • Primers specific to the target auxin-responsive genes (e.g., GH3, IAA, LBD29, ARF19) and a reference gene (e.g., Actin or Tubulin)

  • SYBR Green or other fluorescent qPCR dye

Procedure:

  • RNA Extraction:

    • Harvest plant tissue (e.g., leaves or shoots) at specific time points after herbicide treatment.

    • Immediately freeze the tissue in liquid nitrogen to preserve RNA integrity.

    • Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis:

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

    • Synthesize first-strand cDNA from the RNA template using a reverse transcriptase enzyme and appropriate primers (e.g., oligo(dT) or random hexamers).

  • qPCR:

    • Set up the qPCR reactions containing cDNA template, gene-specific primers, and a fluorescent dye.

    • Run the qPCR program on a real-time PCR instrument. The program typically consists of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis:

    • Determine the cycle threshold (Ct) value for each gene in each sample.

    • Normalize the Ct values of the target genes to the Ct value of the reference gene to obtain ΔCt.

    • Calculate the relative fold change in gene expression using the 2^-ΔΔCt method, comparing the herbicide-treated samples to the control samples[10].

Signaling Pathways and Experimental Workflows

Tetrachloropyridine_Carboxylic_Acid_Herbicide_Signaling_Pathway cluster_perception 1. Perception cluster_transduction 2. Signal Transduction cluster_response 3. Cellular Response cluster_physiological 4. Physiological Effects herbicide Tetrachloropyridine Carboxylic Acid Herbicide receptor TIR1/AFB Receptor herbicide->receptor Binds to ubiquitination SCF-TIR1/AFB Complex Ubiquitination receptor->ubiquitination Promotes formation of degradation Aux/IAA Repressor Degradation (26S Proteasome) ubiquitination->degradation Leads to arf ARF Activation degradation->arf Releases gene_expression Upregulation of Auxin-Responsive Genes arf->gene_expression Induces ethylene Ethylene Biosynthesis gene_expression->ethylene aba ABA Biosynthesis gene_expression->aba growth Uncontrolled Cell Elongation & Division gene_expression->growth ros Reactive Oxygen Species (ROS) Production ethylene->ros epinasty Epinasty & Senescence ethylene->epinasty aba->epinasty death Tissue Decay & Plant Death ros->death growth->death epinasty->death SPR_Experimental_Workflow start Start immobilize Immobilize Biotinylated Aux/IAA Degron Peptide on Sensor Chip start->immobilize prepare Prepare Herbicide and Receptor Solutions immobilize->prepare inject Inject Herbicide-Receptor Mixture over Sensor Chip prepare->inject measure_assoc Measure Association (SPR Signal Increase) inject->measure_assoc inject_buffer Inject Running Buffer measure_assoc->inject_buffer measure_dissoc Measure Dissociation (SPR Signal Decrease) inject_buffer->measure_dissoc repeat_conc Repeat for a Range of Herbicide Concentrations measure_dissoc->repeat_conc repeat_conc->inject Next Concentration analyze Analyze Sensorgrams and Calculate Binding Kinetics (kd) repeat_conc->analyze All Concentrations Tested end End analyze->end RT_qPCR_Experimental_Workflow start Start treat_plants Treat Plants with Herbicide and Collect Samples start->treat_plants extract_rna Extract Total RNA treat_plants->extract_rna dnase_treat DNase I Treatment extract_rna->dnase_treat cdna_synthesis Reverse Transcription (cDNA Synthesis) dnase_treat->cdna_synthesis setup_qpcr Set up qPCR Reactions with Gene-Specific Primers cdna_synthesis->setup_qpcr run_qpcr Run qPCR and Collect Fluorescence Data setup_qpcr->run_qpcr analyze_ct Determine Ct Values and Calculate Fold Change (2^-ΔΔCt) run_qpcr->analyze_ct end End analyze_ct->end

References

In-Depth Technical Guide: Safety, Handling, and Toxicology of 3,4,5,6-Tetrachloropyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a professional audience and is compiled from publicly available safety data sheets and general toxicological guidelines. It is not a substitute for a certified Safety Data Sheet (SDS) and should not be used for definitive safety protocols without consulting the original source documentation from a chemical supplier.

Executive Summary

3,4,5,6-Tetrachloropyridine-2-carboxylic acid is a chlorinated pyridine derivative used as a raw material and intermediate in organic synthesis.[1] Due to its chemical structure, it presents several health hazards that necessitate careful handling and the use of appropriate personal protective equipment. The primary hazards identified through GHS classifications include acute oral toxicity, skin irritation, serious eye damage, and potential for allergic skin reactions.[2][3] This guide provides a comprehensive overview of the known safety, handling, and toxicological information for this compound, including summaries of its physicochemical properties, hazard classifications, and generalized experimental protocols for toxicological assessment.

Physicochemical and Identification Properties

A clear understanding of the physical and chemical properties of a substance is critical for its safe handling and use in experimental settings.

PropertyValueSource
Molecular Formula C6HCl4NO2[1][4]
Molecular Weight 260.89 g/mol [1]
CAS Number 10469-09-7[4]
Appearance Solid[5]
Solubility Soluble in Dimethyl Sulfoxide (DMSO) and Methanol. Insoluble in water.[6][7]
Synonyms 3,4,5,6-Tetrachloropicolinic acid, Tetrachloropicolinic acid[4]

Safety and Hazard Information

The following tables summarize the GHS hazard classifications for this compound as compiled from multiple sources. It is important to note that the percentage of notifications supporting a particular classification can vary.[1][2]

GHS Hazard Classification
Hazard ClassCategoryGHS CodeHazard Statement
Acute Toxicity, Oral4H302Harmful if swallowed
Skin Corrosion/Irritation2H315Causes skin irritation
Serious Eye Damage/Eye Irritation1H318Causes serious eye damage
Skin Sensitization1H317May cause an allergic skin reaction
Specific Target Organ Toxicity (Single Exposure)3H335May cause respiratory irritation

Data compiled from multiple GHS notifications. Percentages of notifications may vary.[1][2]

Precautionary Statements and First Aid
TypeGHS CodeStatement
Prevention P261Avoid breathing dust/fume/gas/mist/vapors/spray.[3]
P264Wash skin thoroughly after handling.[3]
P270Do not eat, drink or smoke when using this product.
P271Use only outdoors or in a well-ventilated area.[3]
P280Wear protective gloves/protective clothing/eye protection/face protection.[3]
Response P301 + P312IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
P302 + P352IF ON SKIN: Wash with plenty of soap and water.[3]
P304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3]
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
P310Immediately call a POISON CENTER/doctor.
Storage P403 + P233Store in a well-ventilated place. Keep container tightly closed.[3]
P405Store locked up.[3]
Disposal P501Dispose of contents/container to an approved waste disposal plant.

Handling and Personal Protective Equipment (PPE)

Proper handling procedures and the use of appropriate PPE are essential to minimize exposure and ensure laboratory safety.

  • Engineering Controls : Handle in a well-ventilated area, preferably in a chemical fume hood to avoid inhalation of dust.[3] Ensure that eyewash stations and safety showers are readily accessible.

  • Personal Protective Equipment :

    • Eye/Face Protection : Wear chemical safety goggles and/or a face shield.[3]

    • Skin Protection : Wear protective gloves (e.g., nitrile rubber) and a lab coat.[3]

    • Respiratory Protection : If dust is generated, use a NIOSH-approved respirator with a particulate filter.

  • Hygiene Measures : Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[3]

Toxicology Profile

Detailed toxicological studies specifically for this compound are not widely available in the public domain. The hazard classifications are based on data submitted to regulatory agencies. The following sections describe the general experimental protocols for key toxicological endpoints.

Acute Oral Toxicity

Objective: To determine the median lethal dose (LD50) of a substance after a single oral administration.

General Protocol (based on OECD Guideline 423 - Acute Toxic Class Method): [8]

  • Test System: Typically, young adult rats of a single sex (usually females) are used.[8]

  • Dose Administration: The test substance is administered in a single dose by gavage.[2] The starting dose is selected from fixed levels (e.g., 5, 50, 300, 2000 mg/kg body weight).[8]

  • Procedure: The test is conducted in a stepwise manner using 3 animals per step. The outcome of each step (mortality or survival) determines the next step, which may involve dosing at a higher or lower fixed dose level.[8]

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.[2]

  • Pathology: A gross necropsy is performed on all animals at the end of the observation period.[9]

G cluster_0 Acute Oral Toxicity Workflow (OECD 423) start Select Starting Dose (e.g., 2000 mg/kg) step1 Dose 3 Female Rats start->step1 observe1 Observe for 14 Days (Mortality, Clinical Signs, Body Weight) step1->observe1 decision1 Outcome? observe1->decision1 stop Endpoint Reached (Classification) decision1->stop Clear Outcome next_step Dose Next Group at Higher or Lower Level decision1->next_step Equivocal next_step->step1 G cluster_1 Skin Irritation Testing Workflow (OECD 404) prep Prepare Animal (Shave ~6 cm² area of skin) apply Apply 0.5 g of Substance Cover with Semi-Occlusive Patch prep->apply expose 4-Hour Exposure apply->expose remove Remove Patch and Clean Area expose->remove observe Score Erythema & Edema (1, 24, 48, 72 hours) remove->observe classify Classify based on Scores observe->classify G cluster_2 In Vitro Eye Irritation Workflow (e.g., OECD 492) start Prepare Reconstructed Human Corneal Epithelium Tissues treat Apply Test Substance to Tissues (e.g., 50 mg for 6 hours for solids) start->treat incubate Incubation Period treat->incubate rinse Rinse Tissues incubate->rinse viability Assess Tissue Viability (e.g., MTT Assay) rinse->viability predict Predict Irritation Potential (based on viability cutoff, e.g., <60%) viability->predict

References

The Environmental Odyssey of a Potent Herbicide: A Technical Guide to the Fate and Degradation of 3,4,5,6-Tetrachloropyridine-2-carboxylic Acid (Picloram)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4,5,6-Tetrachloropyridine-2-carboxylic acid, commonly known as Picloram, is a persistent and highly mobile systemic herbicide used for the control of broadleaf weeds.[1][2] Its efficacy is matched by concerns over its environmental longevity and potential for off-site transport, necessitating a thorough understanding of its environmental fate and degradation pathways. This technical guide provides an in-depth analysis of the current scientific knowledge on Picloram, with a comparative overview of the related pyridine herbicide, Aminopyralid. Quantitative data are presented in structured tables for ease of comparison, and key experimental methodologies are detailed. Visual diagrams generated using Graphviz illustrate critical environmental processes and experimental workflows to facilitate comprehension.

Chemical and Physical Properties

Picloram is a member of the pyridine carboxylic acid family of herbicides.[1][3] Its chemical structure and properties are fundamental to its environmental behavior.

Table 1: Chemical and Physical Properties of Picloram

PropertyValueReference
Chemical Name 4-amino-3,5,6-trichloro-2-pyridinecarboxylic acid[1]
CAS Number 10469-09-7[4][5][6][7]
Molecular Formula C6HCl4NO2[5][6][7]
Molecular Weight 260.88 g/mol [7]
Water Solubility 430 mg/L (at 25°C)[1][8]
Vapor Pressure Low (does not volatilize readily)[1]

Environmental Fate

The environmental fate of Picloram is governed by a combination of its chemical properties and various environmental factors. Its high water solubility and low sorption potential contribute to its mobility in soil and aquatic systems.[1]

Persistence and Mobility in Soil

Picloram is known for its persistence in soil, with a half-life that can range from one month to several years depending on soil type and environmental conditions.[1][2] It does not bind strongly to soil particles, leading to a high potential for leaching and movement into groundwater.[1][2] In some cases, Picloram has been detected at soil depths of two meters and has moved laterally up to one kilometer.[1][2]

Table 2: Soil Half-Life of Picloram and Aminopyralid

CompoundSoil Half-Life (Typical)Soil Half-Life (Range)Reference
Picloram 90 days20 to 300 days[9]
Aminopyralid 103 days32 to 533 days[3][10]
Fate in Aquatic Systems

In aquatic environments, Picloram is relatively stable. However, it is susceptible to photodegradation in clear, shallow waters.[1] Its half-life in water is significantly shorter than in soil, typically around 2.6 days.[9][11] Due to its high mobility in soil, runoff from treated areas can be a source of surface water contamination.[1]

Volatilization

Picloram has a low vapor pressure and does not readily volatilize when applied in the field, meaning atmospheric transport in the gaseous phase is not a significant dissipation pathway.[1]

Degradation Pathways

The primary mechanisms for Picloram degradation in the environment are microbial metabolism and photodegradation.[1][12] Chemical decomposition is not considered a significant degradation process.[1]

Microbial Degradation

Microbial metabolism is the main route of Picloram degradation in soil.[1][12] This process is generally slow and can be incomplete.[11] The rate of microbial degradation is influenced by soil type, moisture, and temperature.[12] Some studies have identified specific microorganisms capable of degrading Picloram. For instance, the yeast Lipomyces kononenkoae has been shown to rapidly and completely degrade Picloram in laboratory settings.[8][11][13] The proposed mechanism involves the use of Picloram as a nitrogen source, proceeding through a didechlorinated, dihydroxylated pyridinecarboxylic acid derivative.[11][13]

Photodegradation

Picloram is readily degraded by sunlight when exposed in water or on the surface of plants or soil.[1] Photodegradation is more rapid in clear, moving water.[1] One study reported 65% degradation of Picloram in an aqueous solution after one week of exposure, compared to only 15% degradation on a soil surface.[1]

Comparative Analysis with Aminopyralid

Aminopyralid is another pyridine herbicide with similar characteristics to Picloram. Understanding its environmental fate provides a valuable comparative context.

Table 3: Environmental Fate and Degradation of Picloram vs. Aminopyralid

ParameterPicloramAminopyralidReference
Primary Degradation Microbial metabolism, PhotodegradationMicrobial metabolism, Photodegradation[1][3][14]
Soil Half-Life 90 days (typical)34.5 days (average, North America)[9][14]
Water Half-Life 2.6 days (photodegradation)0.6 days (photolysis)[3][9][11][14][15]
Mobility in Soil HighHigh[1][15]
Groundwater Contamination Potential HighLow to High (depending on conditions)[9][14][15]

Aminopyralid, like Picloram, is persistent in soil and highly mobile.[15] Its primary degradation routes are also microbial and photochemical.[14][15] However, under favorable light conditions in shallow, clear water, aminopyralid can photodegrade more rapidly than Picloram.[15]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing studies on the environmental fate of herbicides. The following sections outline typical experimental protocols.

Soil Persistence and Degradation Study

A common method to assess the persistence of a herbicide in soil involves field or laboratory studies where soil samples are treated with the compound and analyzed over time.

Experimental Workflow: Soil Degradation Study

Soil_Degradation_Workflow cluster_prep Sample Preparation cluster_treatment Treatment and Incubation cluster_analysis Analysis cluster_data Data Interpretation Soil_Collection Collect Soil Samples Sieving Sieve Soil (e.g., 2mm) Soil_Collection->Sieving Characterization Characterize Soil (pH, organic matter, texture) Sieving->Characterization Spiking Spike Soil with Picloram Solution Characterization->Spiking Incubation Incubate at Controlled Temperature and Moisture Spiking->Incubation Sampling Collect Subsamples at Time Intervals Incubation->Sampling Extraction Solvent Extraction of Picloram Sampling->Extraction Analysis Quantify Picloram (e.g., HPLC, LC-MS) Extraction->Analysis Kinetics Determine Degradation Kinetics (e.g., first-order) Analysis->Kinetics HalfLife Calculate Soil Half-Life (DT50) Kinetics->HalfLife

A typical workflow for a soil degradation study.

Methodology:

  • Soil Collection and Preparation: Representative soil samples are collected from the field, air-dried, and sieved (e.g., through a 2-mm sieve) to ensure homogeneity. Key soil properties such as pH, organic matter content, and texture are determined.

  • Herbicide Application: The soil is treated with a known concentration of a this compound solution. The application rate is typically based on recommended field application rates.

  • Incubation: The treated soil samples are incubated under controlled conditions of temperature and moisture. Aerobic conditions are usually maintained.

  • Sampling and Extraction: Subsamples of the soil are taken at various time intervals (e.g., 0, 7, 14, 30, 60, 90 days). The herbicide is extracted from the soil using an appropriate organic solvent.

  • Analysis: The concentration of the herbicide in the extracts is quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: The degradation kinetics are determined by plotting the herbicide concentration against time. The half-life (DT50), the time required for 50% of the initial concentration to dissipate, is then calculated, often assuming first-order kinetics.

Photodegradation Study

To assess the role of sunlight in the degradation of Picloram, photodegradation studies are conducted in aqueous solutions.

Experimental Workflow: Aqueous Photodegradation Study

Photodegradation_Workflow cluster_setup Experimental Setup cluster_monitoring Monitoring and Analysis cluster_results Results and Interpretation Solution_Prep Prepare Aqueous Solution of Picloram Controls Prepare Dark Controls Solution_Prep->Controls Exposure Expose Samples to Simulated or Natural Sunlight Solution_Prep->Exposure Time_Sampling Collect Aliquots at Time Intervals Controls->Time_Sampling Exposure->Time_Sampling Analysis Analyze Picloram Concentration (e.g., HPLC-UV) Time_Sampling->Analysis Rate_Constant Calculate Photodegradation Rate Constant Analysis->Rate_Constant HalfLife_Calc Determine Photolytic Half-Life Rate_Constant->HalfLife_Calc

A generalized workflow for an aqueous photodegradation study.

Methodology:

  • Solution Preparation: A sterile aqueous solution of this compound of a known concentration is prepared in a quartz or borosilicate glass vessel that allows for the transmission of UV light.

  • Light Exposure: The solution is exposed to a light source that mimics natural sunlight (e.g., a xenon arc lamp) or to natural sunlight itself. The temperature is typically controlled throughout the experiment.

  • Control Samples: "Dark" control samples, wrapped in aluminum foil to prevent light exposure, are incubated under the same conditions to account for any degradation not caused by light (e.g., hydrolysis).

  • Sampling and Analysis: Aliquots of the solution are collected at specific time intervals and the concentration of the herbicide is determined, usually by HPLC with UV detection.

  • Data Analysis: The rate of photodegradation is calculated, and the photolytic half-life is determined.

Signaling Pathways and Logical Relationships

The environmental fate of Picloram can be conceptualized as a series of interconnected pathways.

Environmental Fate Pathways of Picloram

Environmental_Fate_Picloram cluster_soil Soil Compartment cluster_water Water Compartment cluster_biota Biotic Compartment Picloram Picloram Application Soil_Persistence Persistence in Soil Picloram->Soil_Persistence Plant_Uptake Plant Uptake Picloram->Plant_Uptake Microbial_Degradation Microbial Degradation Soil_Persistence->Microbial_Degradation slow Leaching Leaching Soil_Persistence->Leaching high potential Surface_Water Surface Water Contamination Soil_Persistence->Surface_Water via runoff Groundwater Groundwater Contamination Leaching->Groundwater Photodegradation_Water Photodegradation Surface_Water->Photodegradation_Water rapid Bioaccumulation Low Bioaccumulation Potential Plant_Uptake->Bioaccumulation

A diagram illustrating the key environmental fate pathways of Picloram.

Conclusion

This compound (Picloram) is a persistent and mobile herbicide. Its environmental fate is primarily driven by slow microbial degradation in soil and more rapid photodegradation in water. The high mobility of Picloram poses a significant risk of groundwater and surface water contamination. A thorough understanding of its behavior in different environmental compartments, as detailed in this guide, is essential for its responsible use and for the development of effective environmental risk mitigation strategies. Further research into enhanced bioremediation techniques could provide valuable tools for managing Picloram contamination.

References

An In-depth Technical Guide to 3,4,5,6-Tetrachloropyridine-2-carboxylic Acid: From Discovery to Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,4,5,6-tetrachloropyridine-2-carboxylic acid, a pivotal molecule in the development of synthetic auxin herbicides. This document delves into its discovery and history, physicochemical properties, synthesis methodologies, and its biological mechanism of action. Detailed experimental protocols and visual diagrams are provided to support research and development efforts in the fields of agrochemistry and drug discovery.

Introduction

This compound, also known as tetrachloropicolinic acid, is a chlorinated derivative of picolinic acid.[1] While not a household name, it serves as a crucial intermediate in the synthesis of several commercially important herbicides.[2][3] Its structural features, particularly the highly chlorinated pyridine ring, impart unique chemical reactivity and biological activity. This guide aims to consolidate the available scientific and technical information on this compound, providing a valuable resource for professionals in related fields.

History and Discovery

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, formulation, and study. The following table summarizes key quantitative data available for this compound.

PropertyValueSource
Molecular Formula C₆HCl₄NO₂[1]
Molecular Weight 260.9 g/mol [1]
Appearance White solid[5]
Melting Point 210-214 °C[5]
IUPAC Name This compound[1]
CAS Number 10469-09-7[1]
Solubility Soluble in DMSO and Methanol; Insoluble in water.[6]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the diazotization and subsequent chlorination of an aminotrichloropyridine-2-carboxylic acid precursor. The following protocol is based on the methodology described in Chinese patent CN104649965A, adapted for a general laboratory setting.[5]

Synthesis from 4-Amino-3,5,6-trichloropicolinic Acid

This synthetic route involves the conversion of the amino group on the pyridine ring to a chloro group via a Sandmeyer-type reaction.

Experimental Protocol:

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 4-amino-3,5,6-trichloropicolinic acid in a mixture of concentrated hydrochloric acid and an inert organic solvent (e.g., toluene).

    • Cool the suspension to 0-5 °C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 5 °C.

    • Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Chlorination (Sandmeyer Reaction):

    • In a separate vessel, prepare a solution of copper(I) chloride (CuCl) in concentrated hydrochloric acid.

    • Slowly add the cold diazonium salt solution to the CuCl solution while stirring vigorously.

    • Gradually warm the reaction mixture to room temperature and then heat to 50-60 °C until the evolution of nitrogen gas ceases.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., toluene or ethyl acetate).

    • Combine the organic extracts and wash with water, followed by a saturated sodium bicarbonate solution to remove any unreacted acid.

    • Dry the organic layer over anhydrous sodium sulfate and filter.

    • Remove the solvent under reduced pressure to yield the crude this compound.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Synthesis_Workflow cluster_diazotization Diazotization cluster_chlorination Chlorination cluster_workup Work-up & Isolation A 4-Amino-3,5,6-trichloropicolinic acid D Diazonium Salt Intermediate A->D 1. Suspend B HCl, Toluene B->D 2. Cool (0-5 °C) C NaNO2 (aq) C->D 3. Add slowly E CuCl in HCl D->E 1. Prepare catalyst F 3,4,5,6-Tetrachloropyridine- 2-carboxylic acid E->F 2. Add diazonium salt G Crude Product F->G Extraction & Drying H Purified Product G->H Recrystallization Auxin_Signaling_Pathway cluster_perception Perception cluster_signal_transduction Signal Transduction cluster_cellular_response Cellular Response Auxin Synthetic Auxin (e.g., Picolinic Acid Derivative) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Binds to SCF SCF Complex TIR1_AFB->SCF Forms complex with Aux_IAA Aux/IAA Repressor SCF->Aux_IAA Targets for ubiquitination Proteasome 26S Proteasome Aux_IAA->Proteasome Degraded by ARF ARF Transcription Factor Aux_IAA->ARF Represses Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates transcription of Uncontrolled_Growth Uncontrolled Growth & Plant Death Auxin_Genes->Uncontrolled_Growth Leads to Herbicide_Screening_Workflow Start Start Seed_Prep Seed Preparation & Germination Start->Seed_Prep Seedling_Growth Seedling Growth to 2-3 Leaf Stage Seed_Prep->Seedling_Growth Herbicide_Prep Herbicide Solution Preparation (Dose Range) Seedling_Growth->Herbicide_Prep Application Herbicide Application (Precision Sprayer) Seedling_Growth->Application Herbicide_Prep->Application Incubation Incubation in Controlled Environment Application->Incubation Assessment Visual Assessment of Phytotoxicity (e.g., 3, 7, 14, 21 DAT) Incubation->Assessment Data_Collection Quantitative Data Collection (Height, Weight) Assessment->Data_Collection Analysis Data Analysis (EC50/LD50 Calculation) Data_Collection->Analysis End End Analysis->End

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3,4,5,6-Tetrachloropyridine-2-carboxylic Acid from Picloram Waste

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides information for research and development purposes only. The synthesis of 3,4,5,6-tetrachloropyridine-2-carboxylic acid involves hazardous materials and should only be conducted by trained professionals in a well-equipped laboratory with appropriate safety measures in place. All local regulations regarding chemical handling and waste disposal must be strictly followed.

Introduction

Picloram (4-amino-3,5,6-trichloropyridine-2-carboxylic acid) is a systemic herbicide used for the control of broadleaf weeds.[1][2] The manufacturing process of Picloram can generate waste residues containing isomers and unreacted intermediates.[3] This waste stream poses an environmental concern due to the persistence and mobility of Picloram and related chlorinated pyridines in soil and water.[4][5][6] Therefore, developing methods to valorize this waste is of significant interest. One such approach is the conversion of the aminotrichloropicolinic acid isomers present in the waste into this compound, a valuable chemical intermediate.[3]

This document outlines a protocol for the synthesis of this compound from Picloram production waste, based on a diazotization and chlorination process.[3]

Chemical Structures

  • Picloram: 4-amino-3,5,6-trichloropyridine-2-carboxylic acid

  • Target Compound: this compound[7]

Data Presentation

The composition of the raw Picloram production waste residue is a critical parameter for this synthesis. The typical composition of the dried waste residue is summarized in the table below.[3]

ComponentMass Content (%)
4-amino-3,5,6-trichloropicolinic acid and its ammonium salt50 - 60
6-amino-3,4,5-trichloropicolinic acid and its ammonium salt30 - 35
Mixture of 3-amino-4,5,6-trichloropicolinic acid and 5-amino-3,4,6-trichloropicolinic acid and their ammonium saltsRemainder
Water Content (in raw, undried residue)50 - 55

Table 1: Typical Composition of Picloram Production Waste Residue.[3]

The final product, this compound, can be obtained with an effective content higher than 95%.[3]

Experimental Workflow

The overall experimental workflow for the synthesis of this compound from Picloram waste is depicted below.

SynthesisWorkflow cluster_prep Step 1: Raw Material Preparation cluster_reaction Step 2: Chemical Synthesis cluster_purification Step 3: Product Isolation and Purification raw_waste Picloram Waste Residue drying Drying (<0.5% moisture) raw_waste->drying diazotization Diazotization (Strong Acid, Inert Diluent, Nitrite) drying->diazotization chlorination Chlorination (Chlorine Substituting Agent) diazotization->chlorination isolation Product Isolation chlorination->isolation purification Purification isolation->purification final_product 3,4,5,6-Tetrachloropyridine- 2-carboxylic Acid (>95% Purity) purification->final_product

Figure 1: Experimental workflow for the synthesis of this compound.

Experimental Protocols

The following protocols are based on the method described in patent CN104649965A.[3]

1. Preparation of Raw Material

  • Objective: To prepare the Picloram waste residue for the chemical reaction by removing excess water.

  • Procedure:

    • Obtain the waste residue from Picloram production.

    • Dry the waste residue until the moisture content is less than 0.5%. This can be achieved using standard laboratory drying techniques such as oven drying at a controlled temperature or using a vacuum oven.

2. Diazotization Reaction

  • Objective: To convert the primary amino groups on the pyridine ring to diazonium salts.

  • Materials:

    • Dried Picloram waste residue

    • Strong acid (e.g., hydrochloric acid, sulfuric acid)

    • Inert diluent (e.g., water, acetic acid)

    • Nitrite source (e.g., sodium nitrite, potassium nitrite)

  • Procedure:

    • In a suitable reaction vessel, suspend the dried Picloram waste residue in the inert diluent and strong acid.

    • Cool the mixture to a temperature between 0 and 10 °C using an ice bath.

    • Slowly add the nitrite source to the cooled suspension while maintaining the temperature. The molar ratio of the nitrite to the amino-substituted trichloropicolinic acid in the waste should be between 1.05 and 1.3.

    • Stir the reaction mixture at this temperature for a specified period to ensure complete diazotization.

3. Chlorination Reaction

  • Objective: To substitute the diazonium groups with chlorine atoms.

  • Materials:

    • Diazotized reaction mixture

    • Chlorine substituting agent (e.g., copper(I) chloride)

  • Procedure:

    • To the diazotized reaction mixture, add the chlorine substituting agent. The molar ratio of the chlorine substituting agent to the initial amino-substituted trichloropicolinic acid should be between 1.02 and 1.4.

    • Heat the reaction mixture to a temperature between 45 and 85 °C.

    • Maintain the temperature and stir the mixture until the reaction is complete. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

4. Product Isolation and Purification

  • Objective: To isolate and purify the final product, this compound.

  • Procedure:

    • After the chlorination reaction is complete, cool the reaction mixture.

    • The crude product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.

    • Wash the collected solid with water to remove any inorganic salts and other water-soluble impurities.

    • Further purification can be achieved by recrystallization from a suitable solvent or by other chromatographic techniques to obtain the final product with a purity greater than 95%.

    • Dry the purified product under vacuum.

Alternative Degradation Pathways for Picloram

While the above protocol details a specific synthetic route, it is noteworthy that Picloram can be degraded through other mechanisms, which are areas of active research for the remediation of Picloram-contaminated sites. These include:

  • Photodegradation: Picloram is susceptible to degradation when exposed to sunlight, particularly in aqueous solutions.[4][5] This process can be enhanced by photocatalysts such as titanium dioxide (TiO2).[1][8]

  • Microbial Degradation: Although generally slow, microbial degradation is a major pathway for Picloram dissipation in soils.[4][9]

  • Electro-Fenton Process: This advanced oxidation process utilizes hydroxyl radicals to degrade Picloram in aqueous solutions, achieving high levels of mineralization.[10]

  • Reductive Dechlorination: Under anaerobic conditions, Picloram can undergo reductive dechlorination.[11]

These alternative pathways typically lead to the breakdown of the Picloram molecule and may not be suitable for the synthesis of this compound. However, they are relevant in the broader context of managing Picloram waste.

Logical Relationship of Synthesis Steps

The logical flow of the synthesis process is crucial for a successful outcome. The key steps and their dependencies are illustrated in the diagram below.

Figure 2: Logical flow diagram of the synthesis process.

References

Application Note: Laboratory Protocol for the Chlorination of 2-Picolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed laboratory protocol for the synthesis of 4-chloro-2-picolinic acid via the direct chlorination of 2-picolinic acid. The method employs thionyl chloride as the chlorinating agent in the presence of sodium bromide. This application note includes a comprehensive experimental procedure, a summary of quantitative data, and analytical characterization of the final product. Additionally, a workflow diagram illustrates the key steps of the synthesis, and a conceptual diagram outlines the general mode of action of picolinic acid derivatives as synthetic auxin herbicides, a notable application for this class of compounds.

Introduction

Picolinic acid and its derivatives are important scaffolds in medicinal and agricultural chemistry. Halogenated picolinic acids, in particular, are key intermediates in the synthesis of various pharmaceuticals and agrochemicals.[1] For instance, certain chlorinated picolinic acid derivatives have been developed as herbicides that function as synthetic auxins.[1][2] The introduction of a chlorine atom onto the pyridine ring can significantly modulate the biological activity and physicochemical properties of the parent molecule. This protocol details a reliable method for the chlorination of 2-picolinic acid at the 4-position, yielding 4-chloro-2-picolinic acid.

Data Presentation

The following table summarizes the quantitative data for the synthesis of 4-chloro-2-picolinic acid.

ParameterValueReference
Starting Material2-Picolinic Acid (0.79 g, 6.35 mmol)[3][4]
ReagentsThionyl Chloride (10 mL), Sodium Bromide (1.30 g, 12.7 mmol)[3][4]
Reaction Time20 hours[3][4]
Reaction TemperatureMild reflux[3][4]
Product Yield0.28 g (28%)[3][4]
Product PurityRecrystallized solid[3][4]

Table 1: Summary of quantitative data for the chlorination of 2-picolinic acid.

The structure of the product was confirmed by ¹H NMR spectroscopy.

Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignmentReference
8.72d4.91HH6[3][4]
8.09d1.61HH3[3][4]
7.84dd4.9, 1.61HH5[3][4]

Table 2: ¹H NMR data for 4-chloro-2-picolinic acid in DMSO-d₆.[3][4]

Experimental Protocols

Synthesis of 4-chloro-2-picolinic acid [3][4]

This protocol describes the chlorination of 2-picolinic acid using thionyl chloride and sodium bromide.

Materials:

  • 2-Picolinic acid (0.79 g, 6.35 mmol)

  • Sodium bromide (1.30 g, 12.7 mmol)

  • Thionyl chloride (10 mL)

  • Dichloromethane

  • Double-distilled water

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Rotary evaporator

  • Filtration apparatus (Diatomaceous earth)

  • Ice bath

Procedure:

  • A suspension of 2-picolinic acid (0.79 g, 6.35 mmol) and sodium bromide (1.30 g, 12.7 mmol) in 10 mL of thionyl chloride is prepared in a round-bottom flask equipped with a reflux condenser and a stirrer.

  • The reaction mixture is heated under mild reflux for 20 hours. The color of the mixture will gradually change from dark green to deep red.

  • Upon completion of the reaction, the excess thionyl chloride is removed by rotary evaporation.

  • The resulting orange residue is dissolved in approximately 15 mL of dichloromethane and filtered through diatomaceous earth to remove insoluble impurities.

  • The orange filtrate is cooled to -2°C in an ice bath.

  • While maintaining the temperature between -2 and 2°C, 20 mL of double-distilled water is slowly added under vigorous stirring. A white precipitate will form, and the solution color will change to light orange.

  • The mixture is stirred at room temperature for 20 hours.

  • Dichloromethane and water are removed by rotary evaporation.

  • The solid product is recrystallized from a minimal amount of ethanol to yield 4-chloro-2-picolinic acid (0.28 g, 28% yield).

Visualizations

experimental_workflow Experimental Workflow for the Chlorination of 2-Picolinic Acid start Start: 2-Picolinic Acid and Sodium Bromide reagents Add Thionyl Chloride start->reagents reflux Heat under mild reflux for 20 hours reagents->reflux evaporation1 Remove excess Thionyl Chloride (Rotary Evaporation) reflux->evaporation1 dissolution Dissolve residue in Dichloromethane evaporation1->dissolution filtration Filter through Diatomaceous Earth dissolution->filtration cooling Cool filtrate to -2°C filtration->cooling quenching Slowly add double-distilled water cooling->quenching stirring Stir at room temperature for 20 hours quenching->stirring evaporation2 Remove Dichloromethane and Water (Rotary Evaporation) stirring->evaporation2 recrystallization Recrystallize from Ethanol evaporation2->recrystallization product Product: 4-Chloro-2-picolinic Acid recrystallization->product

Caption: Workflow for the synthesis of 4-chloro-2-picolinic acid.

signaling_pathway Conceptual Signaling Pathway for Picolinic Acid Herbicides cluster_cell Plant Cell herbicide Chlorinated Picolinic Acid (Synthetic Auxin) receptor Auxin Receptor (e.g., AFB5) herbicide->receptor Binds to ubiquitination Ubiquitination of Repressor Proteins receptor->ubiquitination Promotes degradation Proteasomal Degradation of Repressors ubiquitination->degradation gene_expression Auxin-Responsive Gene Expression degradation->gene_expression Allows response Uncontrolled Growth & Plant Death gene_expression->response Leads to

References

Application Notes and Protocols: 3,4,5,6-Tetrachloropyridine-2-carboxylic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,5,6-Tetrachloropyridine-2-carboxylic acid is a versatile polychlorinated pyridine derivative that serves as a key intermediate in the synthesis of various agrochemicals and potentially in the development of pharmaceutical compounds. Its highly functionalized core, featuring four chlorine substituents and a carboxylic acid group, allows for a range of chemical transformations, making it a valuable building block in organic synthesis. This document provides detailed application notes and experimental protocols for the use of this compound as a synthetic intermediate.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for handling, reaction setup, and purification.

PropertyValueReference
Molecular Formula C₆HCl₄NO₂[1]
Molecular Weight 260.89 g/mol [1]
Appearance White to off-white solid[2]
Melting Point 210-214 °C[2]
Solubility Soluble in DMSO, Methanol; Insoluble in water[3][4]
pKa 1.26 ± 0.32 (Predicted)[2]

Spectroscopic Data

Infrared (IR) Spectroscopy: The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band from 2500-3300 cm⁻¹ and a strong carbonyl (C=O) stretching band between 1700-1725 cm⁻¹. The spectrum for this compound would also exhibit C-Cl stretching vibrations. PubChem indicates the availability of FTIR and ATR-IR spectra for this compound, which can be accessed for detailed analysis.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Due to the absence of protons on the pyridine ring, the ¹H NMR spectrum of this compound is expected to show only a broad singlet for the carboxylic acid proton, typically in the range of 10-13 ppm. The exact chemical shift is dependent on the solvent and concentration.

  • ¹³C NMR: The ¹³C NMR spectrum will be more informative, showing distinct signals for the six carbons of the pyridine ring and the carboxylic acid. The carbonyl carbon is expected to appear in the range of 160-170 ppm. The chemical shifts of the pyridine carbons will be influenced by the electron-withdrawing chlorine substituents.

Application 1: Synthesis of Picloram (4-Amino-3,5,6-trichloropicolinic Acid)

This compound is a primary precursor for the synthesis of Picloram, a systemic herbicide used for the control of broad-leaved weeds.[6] The synthesis involves a nucleophilic aromatic substitution reaction where the chlorine atom at the 4-position is replaced by an amino group. While a direct ammonolysis of the carboxylic acid can be performed, industrial synthesis often proceeds via the methyl ester.[5]

Reaction Scheme: Esterification and Ammonolysis

G A 3,4,5,6-Tetrachloropyridine- 2-carboxylic acid B Methyl 3,4,5,6-tetrachloropicolinate A->B  MeOH, H₂SO₄   C Picloram (4-Amino-3,5,6-trichloropicolinic acid) B->C  NH₃, MeOH, 120-130°C  

Caption: Synthesis of Picloram from this compound.

Experimental Protocols

Protocol 1.1: Esterification to Methyl 3,4,5,6-tetrachloropicolinate

This protocol is a general method for the esterification of pyridine carboxylic acids.[7]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in methanol (10-20 volumes).

  • Acid Catalyst: Carefully add concentrated sulfuric acid (0.1-0.2 eq) to the solution.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Neutralization: Carefully add the residue to a cold saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 3,4,5,6-tetrachloropicolinate. Further purification can be achieved by recrystallization or column chromatography.

Protocol 1.2: Ammonolysis to Picloram

This protocol is adapted from a procedure for the large-scale synthesis of Picloram.[8]

  • Reaction Setup: In a 2L autoclave, add methyl 3,4,5,6-tetrachloropicolinate (281 g, 97.9% purity), methanol (1200 g, 1500 mL), and water (50 mL).

  • Ammonia Addition: Close the autoclave and, while stirring at 20°C, slowly introduce ammonia gas (170 g).

  • Reaction: Heat the autoclave to 120-130°C and maintain the reaction for 8 hours. Monitor the reaction by HPLC to ensure the disappearance of the starting material.

  • Solvent Removal: After cooling, transfer the material to a distillation flask and remove the methanol-ammonia solution at normal pressure until the liquid temperature reaches 98-100°C. Add 200 mL of water during this process.

  • Precipitation: Cool the remaining solution and add 36% industrial hydrochloric acid (approx. 100 g) dropwise until the pH reaches 1-2.

  • Crystallization and Isolation: Heat the mixture to 50-60°C for 2 hours to promote crystal growth. Cool to below 30°C, filter the precipitate, wash with water (100 mL), and dry to obtain Picloram.

Quantitative Data: Synthesis of Picloram
ParameterValueReference
Starting Material Methyl 3,4,5,6-tetrachloropicolinate[8]
Yield 95.5%[8]
Purity (by HPLC) 98.2%[8]
Reaction Time 8 hours[8]
Reaction Temperature 120-130°C[8]
Spectroscopic Data for Picloram

While a full experimental spectrum is not available, theoretical IR spectra have been reported.[9] The IR spectrum is characterized by vibrations of the amino group, carboxylic acid, and the pyridine ring.

Application 2: Synthesis of Aminopyralid Precursors

Aminopyralid (4-amino-3,6-dichloropyridine-2-carboxylic acid) is another important herbicide. While direct synthesis from this compound is not the primary route, a related intermediate, 4-amino-3,5,6-trichloropyridine-2-carboxylic acid (Picloram), can be selectively dechlorinated to an Aminopyralid precursor.

Reaction Scheme: Reductive Dechlorination

G A Picloram (4-Amino-3,5,6-trichloropicolinic acid) B 4-Amino-3,6-dichloropyridine-2-carboxylic acid (Aminopyralid) A->B  H₂, Pd/C, NaOH, H₂O, 50°C  

Caption: Reductive dechlorination of Picloram to Aminopyralid.

Experimental Protocol

Protocol 2.1: Synthesis of 4-Amino-3,6-dichloropyridine-2-carboxylic acid

This protocol describes the selective hydrogenation of a related trichloro-substituted pyridine carboxylic acid.[10]

  • Reaction Setup: In a high-pressure reactor, dissolve 4-amino-3,5,6-trichloropyridine-2-carboxylic acid (1.0 eq) in water and treat with sodium hydroxide to form the sodium salt.

  • Catalyst: Add a palladium-on-carbon catalyst (5-10% w/w).

  • Hydrogenation: Purge the reactor with nitrogen and then pressurize with hydrogen. Stir the mixture at 50°C under hydrogen pressure for 20 hours.

  • Work-up: After the reaction is complete, filter to remove the catalyst.

  • Precipitation: Acidify the solution to pH 1-2 with hydrochloric acid.

  • Isolation: Cool the solution to induce crystallization. Centrifuge the solid, wash with water, and dry to yield 4-amino-3,6-dichloropyridine-2-carboxylic acid.

Quantitative Data: Synthesis of Aminopyralid Precursor
ParameterValueReference
Starting Material 4-Amino-3,5,6-trichloropyridine-2-carboxylic acid[10]
Yield 91.4%[11]
Purity (by HPLC) 97.5%[11]
Reaction Time 20 hours[10]
Reaction Temperature 50°C[10]
Spectroscopic Data for Aminopyralid

¹H NMR: A publicly available ¹H NMR spectrum for Aminopyralid can be found through chemical suppliers and databases.[8] The spectrum would show a singlet for the proton at the 5-position of the pyridine ring and broad signals for the amino and carboxylic acid protons.

Application 3: Decarboxylation to 2,3,4,5-Tetrachloropyridine

Reaction Scheme: Decarboxylation

G A 3,4,5,6-Tetrachloropyridine- 2-carboxylic acid B 2,3,4,5-Tetrachloropyridine A->B  Heat or Cu catalyst  

Caption: Decarboxylation to 2,3,4,5-Tetrachloropyridine.

General Protocol Considerations

Thermal Decarboxylation: Heating the carboxylic acid above its melting point, often in a high-boiling solvent, can induce decarboxylation. The temperature required would need to be determined experimentally.

Copper-Catalyzed Decarboxylation: Copper salts, such as copper(I) oxide or copper chromite, are known to catalyze the decarboxylation of aromatic carboxylic acids. The reaction is typically carried out in a high-boiling solvent like quinoline.

Note: These are general approaches, and the specific conditions for the decarboxylation of this compound would require optimization.

Conclusion

This compound is a valuable and reactive intermediate, primarily utilized in the synthesis of the herbicide Picloram. The protocols provided herein offer detailed procedures for its conversion to this important agrochemical. Furthermore, its potential for selective dechlorination and decarboxylation opens avenues for the synthesis of other functionalized pyridine derivatives for various applications in research and development. Researchers should consult the referenced literature for more detailed information and safety precautions.

References

Synthesis of Picloram from 3,4,5,6-Tetrachloropyridine-2-carboxylic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of Picloram (4-amino-3,5,6-trichloropicolinic acid) from 3,4,5,6-tetrachloropyridine-2-carboxylic acid or its methyl ester. The primary synthetic route involves a nucleophilic aromatic substitution reaction, specifically an ammonolysis, to introduce the amino group at the C4 position of the pyridine ring. The protocols outlined below are compiled from established chemical literature and patents, offering a comprehensive guide for laboratory-scale preparation. Quantitative data on reaction yields and purity are presented, and a detailed workflow of the synthesis is visualized.

Introduction

Picloram is a systemic herbicide used for the control of broadleaf weeds.[1] It belongs to the pyridine family of herbicides and functions as a synthetic auxin.[2][3] The industrial synthesis of Picloram typically involves the chlorination of picolinic acid derivatives followed by an amination step.[2][3][4] This document focuses on the final amination step, starting from this compound or its corresponding methyl ester, to yield Picloram. The reaction proceeds via an ammonolysis reaction, where ammonia displaces a chlorine atom, preferentially at the 4-position of the pyridine ring. Careful control of reaction conditions such as temperature, pressure, and pH is crucial for maximizing the yield and purity of the final product.[2]

Data Presentation

Starting MaterialKey ReagentsReaction ConditionsPurityYieldReference
Methyl 3,4,5,6-tetrachloropicolinateAmmonia, Methanol, Water, Hydrochloric acid120-130°C, 8 hours in an autoclave98.2%95.5%[5]
This compound/formateAmmonia (liquefied or aqueous)Not specified in detail, involves ammonification and acidification>95%75-91%[6][7]

Experimental Protocols

Protocol 1: Synthesis of Picloram from Methyl 3,4,5,6-Tetrachloropicolinate

This protocol is adapted from a patented procedure and details the synthesis of Picloram from the methyl ester of this compound.[5]

Materials:

  • Methyl 3,4,5,6-tetrachloropicolinate (97.9% purity)

  • Methanol

  • Water

  • Ammonia gas

  • Industrial hydrochloric acid (36%)

  • 2L Autoclave

  • Distillation apparatus

  • Filtration apparatus

Procedure:

  • Ammonolysis Reaction:

    • Into a 2L autoclave, add 281 g of methyl 3,4,5,6-tetrachloropicolinate, 1200 g of methanol, and 50 ml of water.[5]

    • Seal the autoclave and maintain the temperature at 20°C while stirring.

    • Slowly introduce 170 g of ammonia gas into the autoclave.[5]

    • Heat the autoclave to 120-130°C and maintain the reaction for 8 hours.[5]

    • Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) until the residual intermediate is less than 1%.[5]

  • Post-Reaction Workup:

    • Cool the reaction mixture and transfer it to a distillation flask.

    • Remove the solvent by distillation at atmospheric pressure, maintaining the liquid temperature at 80-85°C.[5]

    • Collect the methanol-ammonia solution (approximately 1270-1300 g).

    • Add 200 ml of water to the residue and continue distillation until the liquid temperature reaches 98-100°C.[5]

  • Product Isolation and Purification:

    • Cool the remaining mixture while stirring and slowly add 100 g of industrial hydrochloric acid (36%) dropwise until the pH reaches 1-2.[5]

    • Heat the acidified mixture to 50-60°C for 2 hours to promote crystallization.[5]

    • Cool the mixture to below 30°C.

    • Filter the precipitate and wash it with 100 ml of water.[5]

    • Dry the collected solid to obtain the final product, Picloram.

Protocol 2: General Synthesis from this compound

This protocol provides a more general overview based on patent literature for the direct amination of the carboxylic acid.[7]

Materials:

  • This compound or its formate salt

  • Aqueous ammonia or liquefied ammonia

  • Acid for acidification (e.g., hydrochloric acid)

  • Reaction vessel suitable for elevated temperature and pressure

Procedure:

  • Ammonification:

    • Charge the reaction vessel with this compound and an excess of aqueous or liquefied ammonia. The weight ratio of water (from the acid or added) to the starting material should be between 3:1 and 15:1.[7]

    • Heat the mixture under pressure to facilitate the ammonolysis reaction. Specific temperature and pressure conditions are not detailed but are critical for the reaction's success.

    • The unreacted ammonia can be recovered and recycled.[7]

  • Acidification and Isolation:

    • After the reaction is complete, cool the mixture.

    • Acidify the reaction mixture with a suitable acid (e.g., hydrochloric acid) to precipitate the Picloram product.

    • Isolate the solid product by filtration.

    • Wash the product with water and dry to yield Picloram.

Reaction Workflow

Synthesis_of_Picloram start Start: 3,4,5,6-Tetrachloropyridine- 2-carboxylic acid (or methyl ester) reagents Reagents: Ammonia (NH3) Methanol (solvent for ester) Water start->reagents Mix with conditions Reaction Conditions: High Temperature (120-130°C) High Pressure (Autoclave) reagents->conditions Subject to workup Workup: Solvent Removal Acidification (HCl) Crystallization conditions->workup Followed by purification Purification: Filtration Washing Drying workup->purification Then product Product: Picloram (4-amino-3,5,6-trichloropicolinic acid) purification->product Yields

References

Application Notes and Protocols for Nucleophilic Substitution Reactions on Tetrachloropyridine-4-carboxylic Acid (TCPA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrachloropyridine-4-carboxylic acid (TCPA), also known as 2,3,5,6-tetrachloroisonicotinic acid, is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The electron-deficient nature of the pyridine ring, rendered by the four chlorine atoms and the carboxylic acid group, makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the introduction of a diverse array of functional groups, making TCPA a valuable scaffold for the synthesis of novel bioactive molecules and potential drug candidates. The positions most susceptible to nucleophilic attack are C2, C4, and C6, with the C4 position often exhibiting distinct reactivity.

These application notes provide detailed experimental procedures for performing nucleophilic substitution reactions on TCPA with various nucleophiles, including amines, thiols, and alcohols. The protocols are designed to serve as a comprehensive guide for researchers in the synthesis and functionalization of TCPA derivatives.

Data Presentation: Summary of Reaction Conditions and Yields

The following tables summarize typical reaction conditions and reported yields for the nucleophilic substitution on TCPA and analogous polychlorinated pyridines.

Table 1: Nucleophilic Substitution with Amines

NucleophileReagents and ConditionsProductYield (%)Reference Analogy
AmmoniaAqueous ammonia, 110-125 °C, sealed reactor4-Amino-3,5,6-trichloropicolinic acid89-91[1]
AnilinePd(OAc)₂, PPh₃, NaOtBu, Toluene, 100 °C, 16h4-(Phenylamino)-2,3,5-trichloropicolinic acid~82[2]
HydrazineHydrazine hydrate, THF/DMSO, 65 °C, 0.5h4-Hydrazinyl-2,3,5-trichloropicolinonitrileHigh[3]

Table 2: Nucleophilic Substitution with Thiols

NucleophileReagents and ConditionsProductYield (%)Reference Analogy
Alkyl/Aryl ThiolThiol, Base (e.g., NaH or K₂CO₃), Anhydrous DMF, 0 °C to RT4-(Alkyl/Arylthio)-2,3,5-trichloropicolinic acidModerate to High[4]
Sodium Bisulfide (NaSH)NaSH, Anhydrous DMF, 0 °C to RT2,3,5-trichloro-4-mercaptopyridine-4-carboxylic acidModerate to High[5]

Table 3: Nucleophilic Substitution with Alcohols

NucleophileReagents and ConditionsProductYield (%)Reference Analogy
Alkyl Alcohol/PhenolAlcohol, Powdered NaOH, DMSO, 80 °C4-Alkoxy/Phenoxy-2,3,5-trichloropicolinic acid75-80[6]
Sodium MethoxideNaOMe, Methanol, Reflux2,3,5-Trichloro-4-methoxypicolinic acidModerate to HighGeneral SNAr

Experimental Protocols

The following protocols provide detailed methodologies for key nucleophilic substitution reactions on TCPA.

Protocol 1: Synthesis of 4-Amino-3,5,6-trichloropicolinic Acid (Ammonolysis)

This protocol describes the substitution of the C4-chloro group with an amino group using aqueous ammonia.

Materials:

  • Tetrachloropyridine-4-carboxylic acid (TCPA)

  • Aqueous ammonia (28-30%)

  • Hydrochloric acid (concentrated)

  • Deionized water

  • High-pressure reactor

Procedure:

  • In a high-pressure reactor, add TCPA (1.0 eq).

  • Add aqueous ammonia in excess (e.g., 10-20 eq).

  • Seal the reactor and heat the mixture to 110-125 °C with constant stirring.

  • Maintain the reaction for 2-3 hours.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent any excess pressure.

  • Transfer the reaction mixture to a beaker and acidify with concentrated hydrochloric acid to a pH of 1-2.

  • The product will precipitate out of the solution.

  • Collect the precipitate by filtration and wash with cold deionized water.

  • Dry the product under vacuum to yield 4-amino-3,5,6-trichloropicolinic acid.[1]

Expected Yield: 89-91%

Protocol 2: Synthesis of 4-(Arylthio)-2,3,5-trichloropicolinic Acid (Thiolation)

This protocol outlines the reaction of TCPA with a thiol in the presence of a base.

Materials:

  • Tetrachloropyridine-4-carboxylic acid (TCPA)

  • Aryl or alkyl thiol (1.1 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard glassware for anhydrous reactions

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF.

  • Carefully add sodium hydride to the DMF with stirring.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add the thiol to the suspension and stir for 30 minutes at 0 °C to form the thiolate.

  • In a separate flask, dissolve TCPA (1.0 eq) in anhydrous DMF.

  • Add the TCPA solution dropwise to the thiolate solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Yield: Moderate to High

Protocol 3: Synthesis of 4-Alkoxy-2,3,5-trichloropicolinic Acid (Alkoxylation)

This protocol is adapted from the synthesis of 4-alkoxypyridines and describes the reaction of TCPA with an alcohol.[6]

Materials:

  • Tetrachloropyridine-4-carboxylic acid (TCPA)

  • Alcohol (e.g., methanol, ethanol, or a phenol) (in excess, can be used as solvent)

  • Powdered sodium hydroxide (NaOH, 2.0 eq)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask, add the alcohol and powdered sodium hydroxide.

  • Stir the mixture at room temperature to generate the alkoxide.

  • Add anhydrous DMSO to the mixture.

  • Add TCPA (1.0 eq) to the stirred solution.

  • Heat the reaction mixture to 80 °C under an inert atmosphere.

  • Stir the reaction overnight.

  • Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and add deionized water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Yield: 75-80% (based on analogy)[6]

Mandatory Visualization

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Assemble Dry Glassware under Inert Atmosphere reagents Add TCPA and Anhydrous Solvent prep->reagents nucleophile_prep Prepare Nucleophile Solution (e.g., thiolate, alkoxide) reagents->nucleophile_prep addition Add Nucleophile Solution to TCPA Solution nucleophile_prep->addition conditions Stir at Defined Temperature and Time addition->conditions monitoring Monitor Progress by TLC/LC-MS conditions->monitoring quench Quench Reaction monitoring->quench extract Aqueous Work-up and Extraction quench->extract dry Dry and Concentrate Organic Phase extract->dry purify Purify by Column Chromatography dry->purify

Caption: General experimental workflow for nucleophilic substitution on TCPA.

signaling_pathway TCPA TCPA Scaffold Substitution Nucleophilic Aromatic Substitution (SNAr) TCPA->Substitution Nucleophile Diverse Nucleophiles (Amines, Thiols, Alcohols) Nucleophile->Substitution Derivatives Functionalized TCPA Derivatives Substitution->Derivatives Screening Biological Screening Derivatives->Screening Lead Lead Compound Identification and Optimization Screening->Lead Drug Drug Candidate Lead->Drug

Caption: Logical workflow from TCPA to drug candidate.

References

Application Notes and Protocols for Esterification and Amidation of 3,4,5,6-Tetrachloropicolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the esterification and amidation of 3,4,5,6-tetrachloropicolinic acid, a critical starting material in the synthesis of various compounds with potential applications in pharmaceuticals and agrochemicals. The following sections detail the reaction pathways, experimental procedures, and expected outcomes.

Introduction

3,4,5,6-Tetrachloropicolinic acid is a polychlorinated pyridine derivative. Its chemical formula is C₆HCl₄NO₂ and it has a molecular weight of 260.89 g/mol .[1] The presence of the carboxylic acid group on the highly chlorinated pyridine ring allows for derivatization through common carboxylic acid reactions such as esterification and amidation. These reactions are fundamental in modifying the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which is of significant interest in drug discovery and development.

The protocols outlined below are based on well-established methods for the conversion of carboxylic acids to esters and amides, particularly those involving the formation of a highly reactive acyl chloride intermediate.

Esterification of 3,4,5,6-Tetrachloropicolinic Acid

Esterification of 3,4,5,6-tetrachloropicolinic acid can be effectively achieved by a two-step process: conversion of the carboxylic acid to its corresponding acyl chloride, followed by reaction with an alcohol.

Reaction Pathway: Esterification

Esterification 3,4,5,6-Tetrachloropicolinic_Acid 3,4,5,6-Tetrachloropicolinic Acid Acyl_Chloride 3,4,5,6-Tetrachloropicolinoyl Chloride 3,4,5,6-Tetrachloropicolinic_Acid->Acyl_Chloride Step 1 Thionyl_Chloride SOCl₂ Thionyl_Chloride->Acyl_Chloride Ester 3,4,5,6-Tetrachloropicolinate Ester Acyl_Chloride->Ester Step 2 Alcohol Alcohol (R-OH) Alcohol->Ester Base Base (e.g., Et₃N) Base->Ester

Caption: Two-step esterification of 3,4,5,6-tetrachloropicolinic acid.

Experimental Protocol: Synthesis of 3,4,5,6-Tetrachloropicolinate Esters

Step 1: Synthesis of 3,4,5,6-Tetrachloropicolinoyl Chloride

  • Reagents and Equipment:

    • 3,4,5,6-Tetrachloropicolinic acid

    • Thionyl chloride (SOCl₂)

    • N,N-Dimethylformamide (DMF, catalytic amount)

    • Round-bottom flask with a reflux condenser and a gas outlet to a trap for acidic gases (HCl and SO₂)

    • Stirring apparatus

    • Heating mantle

  • Procedure: a. In a clean, dry round-bottom flask, suspend 3,4,5,6-tetrachloropicolinic acid in an excess of thionyl chloride (e.g., 5-10 equivalents). b. Add a catalytic amount of DMF (1-2 drops) to the suspension. c. Fit the flask with a reflux condenser connected to a gas trap. d. Gently heat the mixture to reflux with stirring. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂). e. After the reaction is complete (typically 1-3 hours), allow the mixture to cool to room temperature. f. Remove the excess thionyl chloride under reduced pressure. This will yield the crude 3,4,5,6-tetrachloropicolinoyl chloride as a solid, which can be used in the next step without further purification.

Step 2: Esterification with an Alcohol

  • Reagents and Equipment:

    • 3,4,5,6-Tetrachloropicolinoyl chloride (from Step 1)

    • Anhydrous alcohol (e.g., methanol, ethanol)

    • Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))

    • Tertiary amine base (e.g., triethylamine (Et₃N), pyridine)

    • Round-bottom flask with a dropping funnel and a nitrogen inlet

    • Stirring apparatus

    • Ice bath

  • Procedure: a. Dissolve the crude 3,4,5,6-tetrachloropicolinoyl chloride in an anhydrous aprotic solvent under a nitrogen atmosphere. b. In a separate flask, dissolve the desired alcohol (1.0-1.2 equivalents) and the tertiary amine base (1.1-1.5 equivalents) in the same anhydrous solvent. c. Cool the solution of the acyl chloride to 0 °C using an ice bath. d. Add the alcohol/base solution dropwise to the stirred acyl chloride solution. e. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (monitor by TLC). f. Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. g. Separate the organic layer, and extract the aqueous layer with the organic solvent. h. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. i. Purify the crude ester by recrystallization or column chromatography.

Quantitative Data: Esterification
ProductAlcoholYield (%)Melting Point (°C)Spectroscopic Data (¹H NMR, ¹³C NMR, MS)
Methyl 3,4,5,6-tetrachloropicolinateMethanolData not availableData not availableData not available
Ethyl 3,4,5,6-tetrachloropicolinateEthanolData not availableData not availableData not available
Other EstersSpecifyData not availableData not availableData not available

Amidation of 3,4,5,6-Tetrachloropicolinic Acid

Similar to esterification, amidation is efficiently carried out by first converting the carboxylic acid to the more reactive acyl chloride, which then readily reacts with a primary or secondary amine.

Reaction Pathway: Amidation

Amidation 3,4,5,6-Tetrachloropicolinic_Acid 3,4,5,6-Tetrachloropicolinic Acid Acyl_Chloride 3,4,5,6-Tetrachloropicolinoyl Chloride 3,4,5,6-Tetrachloropicolinic_Acid->Acyl_Chloride Step 1 Thionyl_Chloride SOCl₂ Thionyl_Chloride->Acyl_Chloride Amide 3,4,5,6-Tetrachloropicolinamide Acyl_Chloride->Amide Step 2 Amine Amine (R₁R₂NH) Amine->Amide Base Base (e.g., Et₃N) Base->Amide

Caption: Two-step amidation of 3,4,5,6-tetrachloropicolinic acid.

Experimental Protocol: Synthesis of 3,4,5,6-Tetrachloropicolinamides

Step 1: Synthesis of 3,4,5,6-Tetrachloropicolinoyl Chloride

Follow the same procedure as described in Step 1 of the esterification protocol.

Step 2: Amidation with a Primary or Secondary Amine

  • Reagents and Equipment:

    • 3,4,5,6-Tetrachloropicolinoyl chloride (from Step 1)

    • Primary or secondary amine

    • Anhydrous aprotic solvent (e.g., DCM, THF)

    • Tertiary amine base (e.g., triethylamine, pyridine)

    • Round-bottom flask with a dropping funnel and a nitrogen inlet

    • Stirring apparatus

    • Ice bath

  • Procedure: a. Dissolve the crude 3,4,5,6-tetrachloropicolinoyl chloride in an anhydrous aprotic solvent under a nitrogen atmosphere. b. In a separate flask, dissolve the desired primary or secondary amine (1.0-1.2 equivalents) and the tertiary amine base (1.1-1.5 equivalents) in the same anhydrous solvent. c. Cool the solution of the acyl chloride to 0 °C using an ice bath. d. Add the amine/base solution dropwise to the stirred acyl chloride solution. e. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (monitor by TLC). f. Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. g. Separate the organic layer, and extract the aqueous layer with the organic solvent. h. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. i. Purify the crude amide by recrystallization or column chromatography.

Quantitative Data: Amidation
ProductAmineYield (%)Melting Point (°C)Spectroscopic Data (¹H NMR, ¹³C NMR, MS)
N-Ethyl-3,4,5,6-tetrachloropicolinamideEthylamineData not availableData not availableData not available
N,N-Diethyl-3,4,5,6-tetrachloropicolinamideDiethylamineData not availableData not availableData not available
Other AmidesSpecifyData not availableData not availableData not available

Alternative One-Pot Amidation Protocol

A one-pot synthesis of amides from carboxylic acids using thionyl chloride has been developed for other substrates and may be applicable here.[2][3]

  • Reagents and Equipment:

    • 3,4,5,6-Tetrachloropicolinic acid

    • Primary or secondary amine

    • Triethylamine (Et₃N)

    • Thionyl chloride (SOCl₂)

    • Dichloromethane (DCM)

    • Round-bottom flask

    • Stirring apparatus

  • Procedure: a. To a solution of 3,4,5,6-tetrachloropicolinic acid (1 mmol) and the desired amine (1 mmol) in dichloromethane, add triethylamine (3 mmol). b. Add thionyl chloride (1 mmol) to the mixture at room temperature. c. Stir the reaction mixture for 5-20 minutes at room temperature (monitor by TLC). d. Evaporate the solvent under reduced pressure. e. Take up the resulting residue in dichloromethane and wash sequentially with 1N HCl and 1N NaOH. f. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the amide product.

General Experimental Workflow

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Start Start with 3,4,5,6-Tetrachloropicolinic Acid Acid_Chloride_Formation Form Acyl Chloride (SOCl₂, cat. DMF) Start->Acid_Chloride_Formation Nucleophile_Addition Add Nucleophile (Alcohol or Amine) + Base (e.g., Et₃N) Acid_Chloride_Formation->Nucleophile_Addition Quench Quench Reaction (e.g., NaHCO₃ aq.) Nucleophile_Addition->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Drying Dry Organic Layer (e.g., Na₂SO₄) Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purify Product (Recrystallization or Chromatography) Concentration->Purification Characterization Characterize Product (NMR, MS, MP) Purification->Characterization

References

Application Notes and Protocols for the Quantification of 3,4,5,6-Tetrachloropyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,4,5,6-Tetrachloropyridine-2-carboxylic acid, also known as tetrachloropicolinic acid, is a chemical compound of interest in various fields, including as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Accurate and reliable quantification of this compound in different matrices is crucial for process monitoring, quality control, and environmental assessment. These application notes provide detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization.

Analytical Techniques Overview

The selection of an appropriate analytical technique depends on the required sensitivity, selectivity, and the nature of the sample matrix.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is a robust and widely accessible technique suitable for the analysis of relatively clean samples where high sensitivity is not the primary requirement. A reverse-phase method allows for the separation of the analyte from other components.[1]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers high sensitivity and selectivity, making it ideal for the quantification of trace levels of the analyte in complex matrices such as biological fluids and environmental samples. It combines the separation power of liquid chromatography with the precise detection and quantification capabilities of tandem mass spectrometry.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Due to the low volatility of this compound, direct analysis by GC-MS is not feasible. However, after derivatization to a more volatile form (e.g., through silylation or esterification), GC-MS can be a powerful tool for its quantification.[2][3][4][5]

Quantitative Data Summary

TechniqueMatrixEstimated Limit of Detection (LOD)Estimated Limit of Quantification (LOQ)Typical Recovery (%)
HPLC-UV Process Samples, Standards0.1 - 1 µg/mL0.5 - 5 µg/mL95 - 105
LC-MS/MS Water, Soil Extracts, Plasma0.01 - 1 ng/mL0.05 - 5 ng/mL85 - 115
GC-MS (after derivatization) Water, Soil Extracts0.1 - 5 ng/mL0.5 - 20 ng/mL80 - 110

Experimental Protocols

Protocol 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol is based on a reverse-phase HPLC method for the separation of this compound.[1]

1. Principle The analyte is separated on a C18 reverse-phase column and detected by its UV absorbance. Quantification is achieved by comparing the peak area of the analyte in the sample to that of a known standard.

2. Reagents and Materials

  • This compound standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or Formic acid for MS compatibility)

  • Methanol (for sample dissolution)

  • HPLC system with UV detector

  • Newcrom R1 column (or equivalent C18 column)

3. Standard Preparation

  • Prepare a stock solution of 1 mg/mL of this compound in methanol.

  • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range.

4. Sample Preparation

  • Dissolve the sample in methanol or a suitable solvent.

  • Filter the sample through a 0.45 µm syringe filter before injection.

5. Instrumentation and Conditions

  • Column: Newcrom R1, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile and water mixture with 0.1% phosphoric acid. The exact ratio should be optimized for best separation.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: To be determined by UV scan of the standard (typically around 220-280 nm for pyridines).

6. Data Analysis

  • Integrate the peak corresponding to this compound.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Determine the concentration of the analyte in the sample from the calibration curve.

Protocol 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

1. Principle The analyte is separated by reverse-phase HPLC and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This provides high selectivity and sensitivity. Carboxylic acids typically ionize well in negative electrospray ionization (ESI) mode.

2. Reagents and Materials

  • This compound standard

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • LC-MS/MS system with an ESI source

  • C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm)

3. Standard Preparation

  • Prepare a stock solution of 1 mg/mL in methanol.

  • Prepare working standards by serial dilution in the mobile phase.

4. Sample Preparation

  • Follow the appropriate extraction protocol for the sample matrix (see Protocols 4 and 5).

  • The final extract should be reconstituted in the initial mobile phase.

5. Instrumentation and Conditions

  • Column: C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: Optimize for best peak shape and separation (e.g., start with 5% B, ramp to 95% B).

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: ESI Negative

  • MRM Transitions: To be determined by infusing a standard solution. The precursor ion will be [M-H]⁻. Product ions will be generated by collision-induced dissociation.

6. Data Analysis

  • Quantify the analyte using the peak area from the MRM chromatogram and an external calibration curve.

Protocol 3: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

1. Principle The carboxylic acid group is derivatized to form a more volatile and thermally stable ester or silyl ester, which is then analyzed by GC-MS. Silylation with BSTFA is a common method for derivatizing active hydrogens.[4]

2. Reagents and Materials

  • This compound standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine or Acetonitrile (anhydrous)

  • Ethyl acetate (GC grade)

  • GC-MS system

  • GC column suitable for derivatized acids (e.g., 5% phenyl-methylpolysiloxane)

3. Standard and Sample Preparation

  • Prepare standards and sample extracts in an aprotic solvent like ethyl acetate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

4. Derivatization Procedure

  • To the dried residue, add 50 µL of anhydrous pyridine (or acetonitrile) and 50 µL of BSTFA + 1% TMCS.

  • Cap the vial tightly and heat at 70 °C for 1 hour.

  • Cool to room temperature before injection.

5. Instrumentation and Conditions

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Injector Temperature: 250 °C

  • Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized analyte.

6. Data Analysis

  • Identify the derivatized analyte by its retention time and mass spectrum.

  • Quantify using a calibration curve prepared from derivatized standards.

Sample Preparation Protocols

Protocol 4: Extraction from Water Samples using Solid-Phase Extraction (SPE)

1. Principle The analyte is extracted from the water sample by passing it through a solid-phase cartridge, which retains the analyte. The analyte is then eluted with a small volume of organic solvent.

2. Materials

  • SPE cartridges (e.g., C18 or a polymeric sorbent)

  • Methanol

  • Water (HPLC grade)

  • Elution solvent (e.g., ethyl acetate or methanol)

  • SPE manifold

3. Procedure

  • Conditioning: Condition the SPE cartridge with 5 mL of methanol followed by 5 mL of water.

  • Loading: Load the water sample (e.g., 100 mL, acidified to pH 2-3) onto the cartridge at a slow flow rate (approx. 5 mL/min).

  • Washing: Wash the cartridge with 5 mL of water to remove interferences.

  • Drying: Dry the cartridge under vacuum for 10-20 minutes.

  • Elution: Elute the analyte with 5 mL of elution solvent.

  • Concentration: Evaporate the eluate to dryness and reconstitute in a suitable solvent for analysis.

Protocol 5: Extraction from Soil Samples

1. Principle The analyte is extracted from the soil matrix using an organic solvent with the aid of ultrasonication. The extract is then cleaned up to remove co-extracted interferences.

2. Materials

  • Acetonitrile

  • Dichloromethane

  • Sodium sulfate (anhydrous)

  • Ultrasonic bath

  • Centrifuge

3. Procedure

  • Extraction:

    • Weigh 10 g of soil into a centrifuge tube.

    • Add 20 mL of acetonitrile.

    • Vortex for 1 minute, then sonicate for 15 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant.

  • Cleanup (Liquid-Liquid Partitioning):

    • To the supernatant, add an equal volume of a salt solution (e.g., saturated sodium chloride) to induce phase separation.

    • Extract the aqueous acetonitrile phase with dichloromethane.

    • Collect the dichloromethane layer and dry it over anhydrous sodium sulfate.

  • Concentration:

    • Evaporate the solvent and reconstitute the residue in a suitable solvent for the chosen analytical method.

Visualizations

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample Collection Extraction Extraction Sample->Extraction Cleanup Cleanup & Concentration Extraction->Cleanup HPLC_UV HPLC-UV Cleanup->HPLC_UV LC_MS LC-MS/MS Cleanup->LC_MS GC_MS GC-MS (with Derivatization) Cleanup->GC_MS Data Data Analysis & Quantification HPLC_UV->Data LC_MS->Data GC_MS->Data

Caption: Overall analytical workflow for the quantification of this compound.

Water_Sample_Prep Start Water Sample (100 mL) Acidify Acidify to pH 2-3 Start->Acidify Load Load Sample onto SPE Acidify->Load Condition Condition SPE Cartridge (Methanol then Water) Condition->Load Wash Wash with Water Load->Wash Dry Dry Cartridge Wash->Dry Elute Elute with Organic Solvent Dry->Elute Concentrate Evaporate & Reconstitute for Analysis Elute->Concentrate

Caption: Solid-Phase Extraction (SPE) workflow for water samples.

Soil_Sample_Prep Start Soil Sample (10 g) AddSolvent Add Acetonitrile (20 mL) Start->AddSolvent Extract Vortex & Sonicate AddSolvent->Extract Centrifuge Centrifuge Extract->Centrifuge Collect Collect Supernatant Centrifuge->Collect Cleanup Liquid-Liquid Cleanup Collect->Cleanup Concentrate Evaporate & Reconstitute for Analysis Cleanup->Concentrate

Caption: Extraction and cleanup workflow for soil samples.

GCMS_Derivatization Start Dried Sample Extract AddReagents Add Anhydrous Solvent & BSTFA + 1% TMCS Start->AddReagents React Cap Vial & Heat (70°C for 1 hour) AddReagents->React Cool Cool to Room Temp React->Cool Analyze Inject into GC-MS Cool->Analyze

Caption: Silylation derivatization workflow for GC-MS analysis.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Chlorinated Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed methodologies for the analysis of various chlorinated pyridines using High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometry (MS) detection. Chlorinated pyridines are a class of compounds significant as intermediates in pharmaceuticals and agrochemicals, and as potential genotoxic impurities (GTIs) or environmental contaminants. Accurate and sensitive quantification is therefore critical. This note details protocols for sample preparation, chromatographic separation, and detection, and summarizes key quantitative performance data.

Introduction

Chlorinated pyridines are pyridine rings substituted with one or more chlorine atoms. Their diverse applications, from chemical synthesis precursors to the formation of active ingredients like the insecticide chlorpyrifos from pentachloropyridine, necessitate robust analytical methods.[1][2][3] HPLC is a versatile and widely used technique for the separation and quantification of these compounds.[4][5] The choice of stationary phase, mobile phase composition, and detector is crucial for achieving adequate separation and sensitivity, especially for isomeric compounds. This note outlines several reverse-phase HPLC methods suitable for different chlorinated pyridine derivatives.

General Experimental Workflow

The analysis of chlorinated pyridines by HPLC generally follows a standard workflow, from initial sample and standard preparation to instrumental analysis and final data processing. A visual representation of this process is provided below.

Workflow General Workflow for HPLC Analysis of Chlorinated Pyridines cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation (Stock & Working Solutions) HPLC_System HPLC System (Pump, Autosampler, Column Oven) Standard_Prep->HPLC_System Inject Sample_Prep Sample Preparation (Dissolution, Extraction, Filtration) Sample_Prep->HPLC_System Inject Separation Chromatographic Separation (C18 or Mixed-Mode Column) HPLC_System->Separation Detection Detection (UV or MS/MS) Separation->Detection Integration Peak Integration & Identification Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Final Report Quantification->Report

Caption: General workflow from sample preparation to data analysis.

Protocol 1: Analysis of Amino-Chloropyridines by RP-HPLC-UV

This method is suitable for the determination of polar-substituted chlorinated pyridines, such as 5-amino-2-chloropyridine, which may be present as a genotoxic impurity in active pharmaceutical ingredients (APIs).[6]

3.1. Instrumentation and Reagents

  • HPLC System: Standard system with a pump, autosampler, column oven, and UV detector.

  • Column: C18 reverse-phase column (150 mm x 4.6 mm, 2.7 µm).

  • Reagents: Methanol (MeOH, HPLC grade), Orthophosphoric Acid, Deionized Water.

3.2. Chromatographic Conditions

  • Mobile Phase: Isocratic mixture of water (pH adjusted to 3.0 with orthophosphoric acid) and Methanol (50:50, v/v).[6]

  • Flow Rate: 0.7 mL/min.[6]

  • Column Temperature: 40°C.[6]

  • Detection: UV at 254 nm.[6]

  • Injection Volume: 10 µL.[6]

3.3. Standard and Sample Preparation

  • Standard Stock Solution: Accurately weigh and dissolve 5-amino-2-chloropyridine in a suitable solvent (e.g., mobile phase) to a known concentration.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution. A typical range is 1-40 µg/mL.[6]

  • Sample Solution: Dissolve the API or sample matrix in the mobile phase to a target concentration. Filter through a 0.45 µm syringe filter before injection.

3.4. Quantitative Data

The following table summarizes the performance of this method for the analysis of 5-amino-2-chloropyridine.[6]

AnalyteLinearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)Recovery (%)
5-Amino-2-chloropyridine1 - 400.9990.0150.04898.80 - 100.03

Protocol 2: Analysis of Chlorinated Pyridines by LC-MS/MS

For higher sensitivity and selectivity, especially in complex matrices, LC coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method. This protocol is based on a method developed for 2-amino-5-chloropyridine and can be adapted for other chlorinated pyridines.[7]

4.1. Instrumentation and Reagents

  • LC-MS/MS System: UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).[7]

  • Reagents: Acetonitrile (ACN, LC-MS grade), Formic Acid, Deionized Water.

4.2. Chromatographic and MS Conditions

  • Mobile Phase A: Water with 0.1% formic acid.[7]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[7]

  • Flow Rate: 0.4 mL/min.[7]

  • Gradient Program:

    • Start with 5% B

    • Increase to 95% B over 3 minutes

    • Hold for 1 minute

    • Return to 5% B and equilibrate for 1 minute.[7]

  • Injection Volume: 10 µL.[7]

  • Ionization Mode: ESI, Positive.[7]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[7]

4.3. Quantitative Data

MRM requires defining precursor and product ions for each target analyte. The transitions must be optimized by infusing a standard solution of each compound.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
2-Amino-5-chloropyridine129112
Deuterated Internal Standard
5-Chloropyridin-3,4,6-d3-2-amine132115

(Note: The above transitions are examples and should be optimized for the specific instrument used).[7]

Method Development Considerations

The successful analysis of a range of chlorinated pyridines often requires careful method development. The logical relationship between compound properties and analytical parameters is key.

Logic Logic for HPLC Method Selection cluster_analyte Analyte Properties cluster_method HPLC Method Parameters cluster_outcome Desired Outcome Polarity Polarity (Decreases with more Cl atoms) Column Stationary Phase (C18, C8, Mixed-Mode) Polarity->Column influences choice Mobile_Phase Mobile Phase (ACN/Water, MeOH/Water, Buffers) Polarity->Mobile_Phase influences strength Volatility Volatility (Some are GC-amenable) Volatility->Column may suggest alternative (GC) Concentration Expected Concentration (Trace vs. Major Component) Detector Detector (UV, MS/MS) Concentration->Detector determines need for sensitivity Outcome Good Resolution High Sensitivity Accurate Quantification Column->Outcome Mobile_Phase->Outcome Detector->Outcome

Caption: Relationship between analyte properties and HPLC method choices.

  • Stationary Phase: Standard C18 columns are widely applicable for moderately polar to non-polar compounds. For more polar or basic pyridines, mixed-mode columns can provide better retention and peak shape without the need for ion-pairing reagents, which are often incompatible with MS detectors.[4][8]

  • Mobile Phase: A mixture of acetonitrile or methanol with buffered water is common. The organic content is increased to elute more hydrophobic compounds (e.g., pentachloropyridine). Acidic modifiers like formic acid are often used to improve peak shape and are compatible with positive-ion ESI-MS.[7]

  • Detection: UV detection is simple and robust, with wavelengths typically set between 200-260 nm.[6][8] For trace-level quantification or confirmation in complex samples, MS/MS detection provides superior sensitivity and specificity.[7]

Conclusion

The analysis of chlorinated pyridines can be effectively performed using reverse-phase HPLC with either UV or MS/MS detection. The provided protocols for amino-chloropyridines serve as validated starting points for method development. For a broader range of analytes, including di-, tri-, tetra-, and pentachloropyridines, the LC-MS/MS protocol can be adapted by optimizing the gradient and MRM transitions for each specific compound. Careful consideration of analyte polarity and required sensitivity is essential for selecting the appropriate column, mobile phase, and detector to achieve reliable and accurate quantitative results.

References

Application Note: Quantification of 3,4,5,6-Tetrachloropyridine-2-carboxylic Acid using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,4,5,6-Tetrachloropyridine-2-carboxylic acid, also known as tetrachloropicolinic acid, is a chemical compound of interest in various fields, including agrochemical and pharmaceutical research.[1][2][3] Accurate and sensitive quantification of this compound is crucial for metabolism, environmental monitoring, and quality control studies. Gas chromatography-mass spectrometry (GC-MS) offers a robust platform for the analysis of volatile and semi-volatile compounds.[4][5] However, due to the high polarity and low volatility of carboxylic acids like this compound, direct GC-MS analysis is challenging and often results in poor chromatographic peak shape and low sensitivity.[6]

To overcome these limitations, a derivatization step is essential to convert the polar carboxylic acid group into a less polar and more volatile ester.[6][7] This application note provides a detailed protocol for the analysis of this compound by GC-MS following a derivatization procedure.

Experimental Workflow

GC-MS Workflow for this compound cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection (e.g., Plasma, Soil, Water) Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Acetonitrile Evaporation->Reconstitution Deriv_Agent Addition of Derivatizing Agent (e.g., MTBSTFA) Reconstitution->Deriv_Agent Incubation Incubation (e.g., 60°C for 30 min) Deriv_Agent->Incubation Injection GC Injection Incubation->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (SIM/Scan) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Report Reporting Quantification->Report

Caption: Experimental workflow for the GC-MS analysis of this compound.

Experimental Protocols

Materials and Reagents
  • This compound standard (98% purity)[8]

  • N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMCS)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)[2][3][8]

  • Dimethyl sulfoxide (DMSO)[2][3][8]

  • Internal Standard (IS), e.g., 2,3,4,5-Tetrachlorobenzoic acid

  • Deionized water

  • Nitrogen gas, high purity

Standard and Sample Preparation

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with methanol to achieve a concentration range of 1 µg/mL to 100 µg/mL.

Sample Preparation: The extraction procedure will vary depending on the sample matrix. A generic liquid-liquid extraction protocol is described below.

  • To 1 mL of the sample (e.g., water sample, or biological fluid digest), add the internal standard.

  • Acidify the sample to pH < 2 with a suitable acid (e.g., hydrochloric acid).

  • Extract the analyte with 5 mL of a suitable organic solvent (e.g., ethyl acetate) by vortexing for 2 minutes.

  • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Transfer the organic layer to a clean tube.

  • Repeat the extraction two more times and combine the organic layers.

  • Evaporate the combined organic extract to dryness under a gentle stream of nitrogen at 40°C.

Derivatization Protocol
  • Reconstitute the dried extract or a known amount of standard in 100 µL of acetonitrile.

  • Add 50 µL of MTBSTFA.

  • Cap the vial tightly and vortex for 30 seconds.

  • Incubate the mixture at 60°C for 30 minutes in a heating block or oven.

  • Cool the vial to room temperature before GC-MS analysis.

GC-MS Instrumentation and Conditions

The following parameters can be used as a starting point and should be optimized for the specific instrument.

GC Parameter Condition
Gas Chromatograph Agilent 8890 GC or equivalent
Injector Splitless mode, 280°C
Injection Volume 1 µL
Carrier Gas Helium, constant flow at 1.2 mL/min
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Oven Program Initial temperature 100°C, hold for 2 min. Ramp at 15°C/min to 280°C, hold for 5 min.[4]
Transfer Line Temp 290°C[5]
Mass Spectrometer Agilent 5977B MSD or equivalent
Ion Source Temp 230°C
Quadrupole Temp 150°C
Ionization Mode Electron Ionization (EI) at 70 eV[4][5]
Acquisition Mode Full Scan (m/z 50-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.[5]
SIM Ions (for TBDMS derivative) To be determined empirically. Expected ions would include the molecular ion [M]+ and characteristic fragments. Based on the parent compound fragments[1], potential fragments of the derivative could be monitored.

Data Presentation and Quantitative Analysis

Quantitative analysis is performed in SIM mode to enhance sensitivity and selectivity. The calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the working standard solutions.

Table 1: Quantitative Data Summary (Hypothetical)

Parameter Value
Retention Time (min) 12.5 (Hypothetical)
Quantification Ion (m/z) To be determined
Qualifier Ion 1 (m/z) To be determined
Qualifier Ion 2 (m/z) To be determined
Linearity (r²) > 0.995
Limit of Detection (LOD) To be determined
Limit of Quantification (LOQ) To be determined

Note: The specific ions for the TBDMS derivative of this compound need to be determined by analyzing the derivatized standard in full scan mode.

Signaling Pathways and Logical Relationships

The derivatization reaction is a key logical step in this protocol. The silylation reaction targets the active hydrogen of the carboxylic acid group.

Derivatization Reaction Analyte 3,4,5,6-Tetrachloropyridine- 2-carboxylic acid (Polar) Derivative TBDMS Ester Derivative (Non-polar, Volatile) Analyte->Derivative + Reagent Reagent MTBSTFA (Silylating Agent) Byproducts Byproducts

Caption: Silylation of the target analyte for GC-MS analysis.

Conclusion

This application note details a comprehensive protocol for the derivatization and subsequent GC-MS analysis of this compound. The conversion of the polar carboxylic acid to a more volatile silyl ester is a critical step that enables sensitive and robust quantification. The provided instrumental conditions serve as a solid foundation for method development and can be adapted to various sample matrices encountered in research and industrial settings.

References

Application Notes: 3,4,5,6-Tetrachloropyridine-2-carboxylic Acid in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,4,5,6-Tetrachloropyridine-2-carboxylic acid, also known as tetrachloropicolinic acid, is a polychlorinated pyridine derivative. While initial broad searches suggest its potential as a precursor for novel pharmaceutical agents, extensive investigation reveals that its primary and well-documented application lies within the agrochemical sector. Specifically, it serves as a key intermediate in the synthesis of the potent systemic herbicide, Picloram. This document details the application of this compound in this context, focusing on the synthesis of Picloram and the biological mechanism of the resulting herbicide. There is currently a lack of substantial evidence in the scientific literature detailing its direct application or the application of its immediate derivatives in pharmaceutical research for therapeutic purposes.

1. Chemical Intermediate in Herbicide Synthesis

This compound is a crucial starting material for the production of Picloram (4-amino-3,5,6-trichloropicolinic acid), a systemic herbicide used to control broadleaf weeds.[1][2] The synthesis involves the amination of the tetrachlorinated pyridine ring.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₆HCl₄NO₂
Molecular Weight 260.89 g/mol
Appearance White to off-white crystalline powder
Melting Point 210-214 °C
Solubility Soluble in DMSO, Methanol; Insoluble in water
CAS Number 10469-09-7

Experimental Protocols

Protocol 1: Synthesis of Picloram from this compound (Generalized)

This protocol outlines a generalized procedure for the amination of this compound to synthesize Picloram. Specific reaction conditions such as temperature, pressure, and catalysts may vary based on patented industrial processes.

Materials:

  • This compound

  • Ammonia (aqueous or anhydrous)

  • Solvent (e.g., water, alcohol)

  • Pressure reactor

  • Acid for precipitation (e.g., HCl)

  • Filtration apparatus

  • Drying oven

Procedure:

  • Charge a high-pressure reactor with this compound and the chosen solvent.

  • Introduce ammonia into the reactor. The reaction is typically carried out under elevated temperature and pressure.

  • Maintain the reaction mixture at the target temperature and pressure for a specified duration to allow for the nucleophilic substitution of the chlorine atom at the 4-position with an amino group.

  • After the reaction is complete, cool the reactor and vent any excess pressure.

  • Transfer the reaction mixture to a separate vessel.

  • Acidify the mixture with a strong acid, such as hydrochloric acid, to precipitate the product, Picloram.

  • Collect the precipitated solid by filtration.

  • Wash the solid with water to remove any remaining impurities.

  • Dry the purified Picloram in an oven at an appropriate temperature.

Visualization of Synthetic Workflow

G start This compound process1 Amination with Ammonia (High Temperature & Pressure) start->process1 product Picloram (4-amino-3,5,6-trichloropicolinic acid) process1->product purification Acid Precipitation & Filtration product->purification final_product Purified Picloram purification->final_product

Synthetic pathway from the starting material to Picloram.

2. Biological Application: Auxin Mimicry in Herbicides

Picloram, the derivative of this compound, functions as a synthetic auxin herbicide.[3] Natural auxins, such as indole-3-acetic acid (IAA), are plant hormones that regulate various growth and developmental processes. At high concentrations, synthetic auxins like Picloram disrupt these processes, leading to uncontrolled growth and ultimately, the death of susceptible plants.[3]

Table 2: Herbicidal Activity Profile of Picloram

ParameterDescription
Mechanism of Action Synthetic auxin; mimics natural plant growth hormones, causing uncontrolled and disorganized growth.[3]
Selectivity Primarily targets broadleaf weeds; most grasses are resistant.
Uptake and Translocation Systemic; absorbed by roots and leaves and translocated throughout the plant.[1]
Persistence in Soil Long residual activity, providing extended weed control.

Signaling Pathway of Auxin and Auxin Mimic Herbicides

Natural auxin (IAA) and synthetic auxins like Picloram bind to auxin receptors, such as the F-box protein TIR1 (Transport Inhibitor Response 1). This binding event promotes the interaction between the receptor and Aux/IAA transcriptional repressor proteins. This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA repressors by the 26S proteasome. The degradation of these repressors derepresses Auxin Response Factors (ARFs), which then regulate the transcription of auxin-responsive genes, leading to various physiological effects, including cell elongation. At herbicidal concentrations, this pathway is overstimulated, causing uncontrolled cell division and elongation, leading to plant death.

Visualization of the Auxin Signaling Pathway

G cluster_nucleus Nucleus Auxin Auxin / Picloram TIR1 TIR1 Receptor Auxin->TIR1 binds SCF_TIR1 SCF-TIR1 Complex TIR1->SCF_TIR1 forms Aux_IAA Aux/IAA Repressor Ubiquitination Ubiquitination Aux_IAA->Ubiquitination leads to ARF Auxin Response Factor (ARF) Aux_IAA->ARF represses SCF_TIR1->Aux_IAA targets Proteasome 26S Proteasome Ubiquitination->Proteasome degradation by Proteasome->Aux_IAA degrades Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes activates Growth_Response Uncontrolled Growth Auxin_Genes->Growth_Response leads to

Simplified auxin signaling pathway activated by Picloram.

This compound is a valuable chemical intermediate, with its most significant application being the synthesis of the herbicide Picloram. The resulting product, Picloram, acts as a synthetic auxin, a mechanism of action that is well-understood in the field of plant biology and agrochemical science. While the pyridine carboxylic acid scaffold is present in many pharmaceuticals, there is no direct and substantial evidence to suggest that this compound itself or its immediate derivatives are currently being pursued in pharmaceutical research for therapeutic applications. Future research may explore the potential of this highly functionalized molecule in other areas, but its current role is firmly established in the agrochemical industry.

References

Application Notes and Protocols: The Role of 3,4,5,6-Tetrachloropyridine-2-carboxylic Acid in the Development of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,5,6-Tetrachloropyridine-2-carboxylic acid (TCPA) is a pivotal chlorinated pyridine derivative that serves as a versatile building block in the synthesis of a variety of agrochemicals.[1][2] Its highly substituted pyridine ring provides a unique scaffold for the development of potent herbicides and fungicides. The presence of multiple chlorine atoms and a carboxylic acid group allows for diverse chemical modifications, leading to compounds with specific biological activities.[1] These application notes provide detailed protocols and data for researchers engaged in the discovery and development of new agrochemicals derived from TCPA.

Herbicidal Applications: Auxin Mimics

Derivatives of TCPA are prominently used in the development of synthetic auxin herbicides. These compounds mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized plant growth, ultimately causing the death of susceptible broadleaf weeds.[3][4] The most notable herbicide synthesized from TCPA is Picloram (4-amino-3,5,6-trichloropyridine-2-carboxylic acid).[5]

Signaling Pathway of Auxin Mimic Herbicides

Synthetic auxins, such as Picloram, exert their herbicidal effects by hijacking the plant's natural auxin signaling pathway. The core of this pathway involves the TIR1/AFB family of F-box proteins, which act as auxin receptors. In the presence of auxins (natural or synthetic), these receptors form a complex with Aux/IAA transcriptional repressors. This binding event targets the Aux/IAA proteins for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of these repressors liberates Auxin Response Factors (ARFs), which can then activate the transcription of auxin-responsive genes, leading to the observed herbicidal effects.

Auxin_Signaling_Pathway cluster_nucleus Nucleus Auxin_Herbicide Auxin Mimic Herbicide (e.g., Picloram) TIR1_AFB TIR1/AFB Receptor Auxin_Herbicide->TIR1_AFB Binds to SCF_Complex SCF E3 Ubiquitin Ligase TIR1_AFB->SCF_Complex Part of Aux_IAA Aux/IAA Repressor Proteasome 26S Proteasome Aux_IAA->Proteasome Degraded by ARF Auxin Response Factor (Repressed) Aux_IAA->ARF Represses SCF_Complex->Aux_IAA Targets for Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Aux_IAA Attaches to ARF_Active Auxin Response Factor (Active) ARF->ARF_Active Becomes Auxin_Response_Genes Auxin-Responsive Genes ARF_Active->Auxin_Response_Genes Activates Transcription Gene_Expression Uncontrolled Growth & Plant Death Auxin_Response_Genes->Gene_Expression

Caption: Simplified auxin mimic herbicide signaling pathway.
Quantitative Data for Herbicidal Activity

The efficacy of herbicides derived from or related to TCPA is typically quantified by parameters such as the half-maximal effective concentration (EC50).

CompoundTarget SpeciesEC50 ValueReference
PicloramBrassica napus~25 µM[4]
Picloram Analogue S070Arabidopsis thaliana<0.5 µmol/L[4]
Picloram Analogue S202Arabidopsis thaliana~0.5 µmol/L[4]
Experimental Protocols: Herbicides

This protocol outlines the synthesis of Picloram (4-amino-3,5,6-trichloropicolinic acid) from a methyl ester derivative of TCPA.

Materials:

  • Methyl 3,4,5,6-tetrachloropicolinate

  • Methanol

  • Ammonia gas

  • Water

  • Industrial hydrochloric acid (36%)

  • 2L Autoclave

  • Distillation apparatus

  • Filtration equipment

Procedure:

  • Ammonolysis Reaction:

    • In a 2L autoclave, combine 281 g of methyl 3,4,5,6-tetrachloropicolinate (97.9% purity), 1200 g of methanol, and 50 ml of water.[1]

    • Seal the autoclave and maintain the temperature at 20°C while stirring.

    • Slowly introduce 170 g of ammonia gas.

    • Heat the autoclave to 120-130°C and maintain the reaction for 8 hours.[1]

    • Monitor the reaction by HPLC until the concentration of the starting material is no higher than 1%.[1]

  • Post-processing:

    • Cool the reaction mixture and transfer it to a distillation flask.

    • Remove the solvent by distillation at normal pressure, maintaining the liquid temperature at 80-85°C.

    • Collect the methanol-ammonia solution, add 200 ml of water, and continue distillation until the liquid temperature reaches 98-100°C.

    • Cool the remaining mixture while stirring and slowly add industrial hydrochloric acid (36%) dropwise until the pH reaches 1-2.[1]

    • Heat the acidified mixture to 50-60°C for 2 hours to allow for crystal maturation.

    • Cool the mixture to below 30°C, filter the precipitate, and wash it with 100 ml of water.

    • Dry the solid product to obtain Picloram. The expected purity is approximately 98.2% with a yield of around 95.5%.[1]

Picloram_Synthesis_Workflow Start Methyl 3,4,5,6-tetrachloropicolinate Ammonolysis Ammonolysis (Methanol, Ammonia, 120-130°C, 8h) Start->Ammonolysis Distillation Solvent Removal (Distillation) Ammonolysis->Distillation Acidification Acidification (HCl, pH 1-2) Distillation->Acidification Crystallization Crystallization & Maturation (50-60°C, 2h) Acidification->Crystallization Filtration Filtration & Washing Crystallization->Filtration Drying Drying Filtration->Drying End Picloram Drying->End

Caption: Workflow for the synthesis of Picloram.

This protocol provides a general method for assessing the herbicidal efficacy of TCPA derivatives on whole plants.

Materials:

  • Test compound (e.g., Picloram or a novel derivative)

  • Susceptible plant species (e.g., Arabidopsis thaliana, tomato, cucumber)

  • Potting soil

  • Pots (e.g., 4-inch diameter)

  • Growth chamber or greenhouse with controlled conditions (light, temperature, humidity)

  • Spraying equipment

  • Appropriate solvents and surfactants for herbicide formulation

Procedure:

  • Plant Preparation:

    • Sow seeds of the chosen susceptible plant species in pots filled with potting soil.

    • Grow the plants in a growth chamber or greenhouse under optimal conditions until they reach the desired growth stage (e.g., 2-4 true leaves).

  • Herbicide Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent.

    • Prepare a series of dilutions of the stock solution to create a dose-response curve. Include a control group treated with the solvent and surfactant only.

  • Herbicide Application:

    • Spray the plants uniformly with the different herbicide concentrations. Ensure complete coverage of the foliage.

  • Evaluation:

    • Return the treated plants to the growth chamber or greenhouse.

    • Observe the plants regularly for signs of herbicidal injury, such as epinasty (twisting and curling), stunting, and necrosis.

    • After a set period (e.g., 14-21 days), visually assess the percentage of injury for each plant compared to the control group.

    • For a more quantitative assessment, measure plant height and fresh or dry weight.

  • Data Analysis:

    • Calculate the average injury percentage or growth reduction for each treatment.

    • Use a suitable statistical software to perform a dose-response analysis and determine the EC50 value.

Fungicidal Applications

Pyridine-containing compounds, including derivatives of pyridine-2-carboxylic acid, have demonstrated significant fungicidal activity. A primary mode of action for many of these fungicides is the inhibition of lanosterol 14α-demethylase (CYP51), an essential enzyme in the ergosterol biosynthesis pathway in fungi.[6][7] Ergosterol is a vital component of fungal cell membranes, and its disruption leads to fungal cell death.

Signaling Pathway of Lanosterol Demethylase Inhibitors

Fungicides derived from pyridine carboxylic acids can act as demethylase inhibitors (DMIs). They bind to the active site of lanosterol 14α-demethylase, preventing the conversion of lanosterol to ergosterol. This disruption of the ergosterol biosynthesis pathway compromises the integrity of the fungal cell membrane, leading to the inhibition of fungal growth.

DMI_Fungicide_Pathway Pyridine_Fungicide Pyridine-based Fungicide (DMI) CYP51 Lanosterol 14α-demethylase (CYP51) Pyridine_Fungicide->CYP51 Inhibits Ergosterol Ergosterol CYP51->Ergosterol Catalyzes conversion to Lanosterol Lanosterol Lanosterol->CYP51 Substrate Cell_Membrane Fungal Cell Membrane Ergosterol->Cell_Membrane Essential component of Inhibition Inhibition of Fungal Growth Cell_Membrane->Inhibition Disruption leads to

Caption: Mechanism of action for DMI fungicides.
Quantitative Data for Fungicidal Activity

The antifungal efficacy of pyridine derivatives is often expressed as the minimum inhibitory concentration (MIC) or EC50.

Compound ClassTarget FungusActivity MetricValueReference
Carboxylic Acid AmidesPythium aphanidermatumEC5016.75 µg/mL[8]
Carboxylic Acid AmidesRhizoctonia solaniEC5019.19 µg/mL[8]
Thieno[3,2-b]pyridine derivativeCercospora arachidicolaEC504.61-6.66 µg/mL[9]
Thieno[3,2-b]pyridine derivativeRhizoctonia solaniEC504.61-6.66 µg/mL[9]
Experimental Protocols: Fungicides

This protocol describes a general method for the synthesis of fungicidal pyridine-2-carboxamides from a pyridine-2-carboxylic acid derivative.

Materials:

  • Pyridine-2-carboxylic acid derivative (e.g., TCPA)

  • Thionyl chloride or oxalyl chloride

  • Appropriate amine

  • Anhydrous solvent (e.g., dichloromethane, THF)

  • Triethylamine or other suitable base

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Acid Chloride Formation:

    • Suspend or dissolve the pyridine-2-carboxylic acid derivative in an anhydrous solvent.

    • Add an excess of thionyl chloride or oxalyl chloride dropwise at room temperature.

    • Heat the reaction mixture to reflux and stir until the reaction is complete (monitor by TLC).

    • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride.

  • Amide Formation:

    • Dissolve the crude acid chloride in an anhydrous solvent.

    • In a separate flask, dissolve the desired amine and a base (e.g., triethylamine) in the same solvent.

    • Slowly add the acid chloride solution to the amine solution at 0°C.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

    • Quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the desired pyridine-2-carboxamide.

This protocol outlines a method for determining the in vitro fungicidal activity of synthesized compounds.

Materials:

  • Test compound

  • Fungal species of interest

  • Potato Dextrose Agar (PDA) medium

  • Sterile petri dishes

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • Incubator

Procedure:

  • Preparation of Fungal Plates:

    • Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving.

    • Cool the medium to approximately 50-60°C.

  • Incorporation of Test Compounds:

    • Dissolve the test compounds in DMSO to prepare stock solutions.

    • Add appropriate volumes of the stock solutions to the molten PDA to achieve the desired final concentrations. Include a DMSO-only control.

    • Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • Inoculation:

    • From a fresh culture of the target fungus, cut a small mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing colony.

    • Place the mycelial plug in the center of each PDA plate (both treated and control).

  • Incubation and Evaluation:

    • Incubate the plates at the optimal temperature for the specific fungus in the dark.

    • After a set incubation period (when the mycelium in the control plate has reached a certain diameter), measure the diameter of the fungal colony on each plate.

  • Data Analysis:

    • Calculate the percentage of mycelial growth inhibition for each treatment compared to the control.

    • Determine the EC50 value by performing a dose-response analysis.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide range of agrochemicals. Its utility in the development of potent auxin mimic herbicides is well-established, and its potential as a scaffold for novel fungicides is an active area of research. The protocols and data presented in these application notes provide a foundation for researchers to explore the chemical space around TCPA and to develop new and effective crop protection solutions.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,4,5,6-Tetrachloropyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3,4,5,6-tetrachloropyridine-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The most prevalent method is a two-step process involving the diazotization of an appropriate amino-trichloropyridine-2-carboxylic acid isomer, followed by a Sandmeyer-type chlorination to replace the diazonium group with a chlorine atom. This approach is favored for its ability to introduce the final chlorine atom at the 2-position regioselectively.

Q2: What are the primary challenges in this synthesis that can lead to low yields?

A2: The primary challenges stem from the electronic nature of the pyridine ring. The presence of multiple electron-withdrawing groups (three chlorine atoms and a carboxylic acid group) deactivates the ring, making the initial diazotization of the amino group difficult. Furthermore, the intermediate diazonium salt is susceptible to hydrolysis, which leads to the formation of an undesired hydroxy-tetrachloropyridine-2-carboxylic acid byproduct, thereby reducing the yield of the target compound. The position of the starting amino group on the pyridine ring also significantly influences the reaction's success.

Q3: Are there any alternative synthetic routes to consider?

A3: While the diazotization/Sandmeyer route is the most documented, other potential, though less described, routes could include:

  • Hydrolysis of a Trichloromethyl Group: Synthesis from a precursor like 2-(trichloromethyl)-3,4,5,6-tetrachloropyridine. This would involve the hydrolysis of the trichloromethyl group to a carboxylic acid.

  • Modification of Pentachloropyridine: Starting from pentachloropyridine and selectively functionalizing the 2-position to introduce a carboxylic acid group. This could involve metallation followed by carboxylation.

These alternative routes may present their own synthetic challenges and would require significant methods development.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of this compound via the diazotization and Sandmeyer reaction pathway.

Problem 1: Low yield of the desired product with significant starting material remaining.
Possible Cause Troubleshooting Step
Incomplete Diazotization The electron-withdrawing nature of the substituted pyridine ring can hinder the formation of the diazonium salt.
Solution:
- Increase Reaction Time: Allow the diazotization reaction to proceed for a longer duration to ensure complete conversion of the starting amine.
- Optimize Acid Concentration: Ensure a sufficiently acidic medium (e.g., concentrated hydrochloric acid) to facilitate the formation of nitrous acid and the subsequent diazotization.
- Control Temperature: Maintain a low temperature (typically 0-5 °C) during the addition of the nitrite source to ensure the stability of the nitrous acid.
Problem 2: Formation of a significant amount of a hydroxylated byproduct.
Possible Cause Troubleshooting Step
Hydrolysis of the Diazonium Salt The diazonium intermediate is unstable, especially at elevated temperatures, and can react with water to form a hydroxyl group.
Solution:
- Strict Temperature Control: Maintain a low temperature (0-5 °C) throughout the diazotization and before the addition of the copper(I) chloride catalyst.
- Minimize Water Content: While the reaction is often carried out in an aqueous acidic medium, avoid excessive water that is not necessary for the reaction.
- Prompt Sandmeyer Reaction: Add the copper(I) chloride solution to the freshly prepared diazonium salt solution without delay to minimize the time the diazonium salt is exposed to conditions that favor hydrolysis.
Problem 3: The Sandmeyer (chlorination) step is inefficient.
Possible Cause Troubleshooting Step
Inactive Catalyst The copper(I) catalyst may have been oxidized to copper(II), which is less effective in the Sandmeyer reaction.
Solution:
- Use Freshly Prepared Catalyst: Prepare the copper(I) chloride solution immediately before use to ensure its activity.
- Ensure Sufficient Catalyst: Use a stoichiometric or even a slight excess of the copper(I) salt to drive the reaction to completion.
Suboptimal Reaction Temperature The decomposition of the diazonium salt and the subsequent chlorination are temperature-dependent.
Solution:
- Gradual Temperature Increase: After the addition of the copper(I) chloride, a controlled increase in temperature (e.g., to room temperature or slightly above) may be necessary to initiate the decomposition of the diazonium salt and the formation of the product. Monitor the reaction for nitrogen evolution as an indicator of the reaction's progress.

Experimental Protocols

The following is a generalized protocol based on the principles of the Sandmeyer reaction adapted for the synthesis of this compound.

1. Diazotization of Amino-trichloropyridine-2-carboxylic Acid

  • Materials:

    • Amino-trichloropyridine-2-carboxylic acid isomer (e.g., 4-amino-3,5,6-trichloropyridine-2-carboxylic acid)

    • Concentrated Hydrochloric Acid (HCl)

    • Sodium Nitrite (NaNO₂)

    • Deionized Water

    • Ice

  • Procedure:

    • Suspend the starting amino-trichloropyridine-2-carboxylic acid in a mixture of concentrated HCl and water in a reaction vessel.

    • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Dissolve sodium nitrite in cold deionized water.

    • Slowly add the sodium nitrite solution dropwise to the cooled suspension of the aminopyridine. Maintain the temperature below 5 °C throughout the addition.

    • Continue stirring the mixture at 0-5 °C for an additional 30-60 minutes after the addition is complete to ensure full formation of the diazonium salt.

2. Sandmeyer Chlorination

  • Materials:

    • Freshly prepared diazonium salt solution

    • Copper(I) Chloride (CuCl)

    • Concentrated Hydrochloric Acid (HCl)

    • Deionized Water

  • Procedure:

    • In a separate vessel, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.

    • Cool the CuCl solution in an ice bath.

    • Slowly add the cold diazonium salt solution to the cold CuCl solution with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature slowly. A gradual increase in temperature may be required to initiate the decomposition of the diazonium salt, which is often indicated by the evolution of nitrogen gas.

    • Once the nitrogen evolution ceases, the reaction is typically complete.

    • The solid product can be isolated by filtration, washed with cold water, and then dried.

    • Further purification can be achieved by recrystallization from a suitable solvent.

Data Presentation

The following table summarizes key reaction parameters and their impact on the synthesis, based on literature and general principles of the Sandmeyer reaction.

ParameterRecommended Range/ValueImpact on YieldTroubleshooting Notes
Diazotization Temperature 0 - 5 °CLower temperatures improve the stability of the diazonium salt, minimizing hydrolysis and increasing yield.Temperatures above 5°C can lead to significant formation of the hydroxy byproduct.
Sandmeyer Reaction Temperature 20 - 60 °CA controlled increase in temperature is often necessary to drive the reaction to completion.Uncontrolled heating can lead to side reactions and decomposition.
Molar Ratio of NaNO₂ to Amine 1.05 - 1.2 : 1A slight excess of sodium nitrite ensures complete diazotization.A large excess can lead to unwanted side reactions.
Molar Ratio of CuCl to Amine 1 - 1.2 : 1A stoichiometric or slight excess of CuCl is crucial for efficient chlorination.Insufficient catalyst will result in an incomplete reaction.

Visualizations

Experimental Workflow

experimental_workflow cluster_diazotization Step 1: Diazotization cluster_sandmeyer Step 2: Sandmeyer Reaction cluster_workup Step 3: Workup & Purification start Start: Amino-trichloropyridine- 2-carboxylic acid dissolve Dissolve in conc. HCl/Water start->dissolve cool_diaz Cool to 0-5 °C dissolve->cool_diaz add_nitrite Add NaNO2 (aq) dropwise cool_diaz->add_nitrite stir_diaz Stir at 0-5 °C for 30-60 min add_nitrite->stir_diaz add_diaz Add diazonium salt solution to CuCl stir_diaz->add_diaz Freshly Prepared Diazonium Salt prep_cucl Prepare CuCl in conc. HCl cool_cucl Cool CuCl solution prep_cucl->cool_cucl cool_cucl->add_diaz warm Warm to RT (N2 evolution) add_diaz->warm filter Filter crude product warm->filter wash Wash with cold water filter->wash dry Dry the solid wash->dry recrystallize Recrystallize dry->recrystallize final_product Final Product: 3,4,5,6-Tetrachloropyridine- 2-carboxylic acid recrystallize->final_product

A generalized experimental workflow for the synthesis.
Troubleshooting Decision Tree

troubleshooting_tree start Low Yield of Final Product check_sm Is starting material consumed? start->check_sm check_byproduct Is a major byproduct observed? check_sm->check_byproduct Yes incomplete_diazotization Issue: Incomplete Diazotization check_sm->incomplete_diazotization No hydrolysis Issue: Diazonium Salt Hydrolysis check_byproduct->hydrolysis Yes (e.g., hydroxylated species) inefficient_sandmeyer Issue: Inefficient Sandmeyer Reaction check_byproduct->inefficient_sandmeyer No solution_diaz Solutions: - Increase diazotization time - Optimize acid concentration - Ensure low temperature (0-5 °C) incomplete_diazotization->solution_diaz solution_hydrolysis Solutions: - Strict temperature control (0-5 °C) - Minimize water content - Promptly use diazonium salt hydrolysis->solution_hydrolysis solution_sandmeyer Solutions: - Use freshly prepared CuCl - Ensure sufficient CuCl - Optimize reaction temperature inefficient_sandmeyer->solution_sandmeyer

A decision tree for troubleshooting low yield issues.

Identifying and minimizing byproducts in 3,4,5,6-Tetrachloropicolinic acid synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3,4,5,6-Tetrachloropicolinic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to 3,4,5,6-Tetrachloropicolinic acid?

A1: 3,4,5,6-Tetrachloropicolinic acid is typically synthesized from highly chlorinated pyridine precursors. A prevalent method involves the diazotization of an aminotrichloropicolinic acid, such as 4-amino-3,5,6-trichloropicolinic acid, followed by a Sandmeyer-type reaction to replace the diazonium group with a chlorine atom.[1] Another approach is the exhaustive chlorination of picolinic acid or its derivatives, though this can sometimes lead to a mixture of products and require harsh conditions. Reductive dechlorination of a pentachlorinated pyridine can also be a route, although less direct for this specific target.[2]

Q2: What are the most common byproducts encountered during the synthesis of 3,4,5,6-Tetrachloropicolinic acid?

A2: Byproduct formation is highly dependent on the synthetic route and reaction conditions. Common impurities include:

  • Isomeric Aminotrichloropicolinic Acids: If starting from a mixture of isomers, these can carry through the reaction. For example, if the precursor 4-amino-3,5,6-trichloropicolinic acid contains isomers like 6-amino-3,4,5-trichloropicolinic acid, these will lead to the corresponding tetrachlorinated isomers.[1]

  • Incompletely Chlorinated Species: Residual starting material (e.g., 4-amino-3,5,6-trichloropicolinic acid) or intermediates from incomplete diazotization or chlorination can be present.

  • Hydroxylated Byproducts: If water is not carefully excluded, the diazonium intermediate can react to form a hydroxylated picolinic acid instead of the desired chlorinated product.

  • Partially Dechlorinated Products: In syntheses involving reductive steps, or under certain catalytic conditions, one may find various trichloropicolinic acid isomers.[3]

  • Tarry substances: Direct chlorination of less substituted pyridines at high temperatures can lead to the formation of tarry byproducts and carbonization.[4]

Q3: Which analytical methods are best for identifying and quantifying byproducts?

A3: A combination of chromatographic and spectroscopic techniques is recommended for robust analysis:

  • High-Performance Liquid Chromatography (HPLC): HPLC is the primary tool for assessing the purity of the final product and quantifying byproducts.[3] A well-developed method can separate the target compound from its isomers and other impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is invaluable for identifying unknown impurities by providing molecular weight and fragmentation data.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile byproducts or after derivatization of the carboxylic acid, GC-MS offers excellent separation and identification capabilities.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the final product and for the definitive characterization of isolated, unknown byproducts.[3]

Q4: How can the formation of byproducts be minimized?

A4: Minimizing byproduct formation requires careful control over reaction parameters:

  • Purity of Starting Materials: Ensure the starting materials, such as aminotrichloropicolinic acid, are of high purity and free from isomers.[1]

  • Control of Reaction Temperature: Diazotization reactions are typically conducted at low temperatures (0-10 °C) to prevent the premature decomposition of the diazonium salt. The subsequent chlorination step may require higher temperatures, which should be carefully optimized.[1]

  • Stoichiometry of Reagents: Use the correct molar ratios of reagents, such as sodium nitrite and the chlorine source, to ensure the reaction goes to completion without promoting side reactions.[1]

  • Anhydrous Conditions: For reactions sensitive to water, such as the conversion of the diazonium salt to the chloro-derivative, maintaining anhydrous conditions is critical to prevent the formation of hydroxylated impurities.

Q5: What are the recommended methods for purifying the final product?

A5: Several methods can be employed to purify 3,4,5,6-Tetrachloropicolinic acid:

  • Recrystallization: This is a common and effective method for removing minor impurities. The choice of solvent is critical and may require experimentation with solvent systems like ethanol/water or toluene.[7]

  • Acid-Base Extraction: The carboxylic acid functionality allows for purification by dissolving the crude product in a basic aqueous solution, washing with an organic solvent to remove neutral impurities, and then re-acidifying the aqueous layer to precipitate the purified product.

  • Column Chromatography: For difficult separations, especially with isomers, silica gel column chromatography can be effective. A gradient of non-polar to polar solvents (e.g., hexane/ethyl acetate) is typically used.[8]

Troubleshooting Guides

Problem: My final product purity is below 95% on HPLC, and I see several significant impurity peaks.

  • Possible Cause 1: Impure Starting Material. Isomeric impurities in the starting aminotrichloropicolinic acid will lead to isomeric products that are often difficult to separate.

    • Solution: Analyze the purity of your starting material by HPLC before beginning the synthesis. If necessary, purify the starting material by recrystallization.

  • Possible Cause 2: Incomplete Reaction. The impurity peaks may correspond to unreacted starting material or intermediates.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC.[9] If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature. Ensure reagents like sodium nitrite were added correctly and are not degraded.

  • Possible Cause 3: Side Reactions. The impurities could be hydroxylated byproducts or other species formed due to non-optimal conditions.

    • Solution: For diazotization, ensure the temperature is kept low and stable. For the subsequent chlorination, ensure conditions are anhydrous if required by the specific protocol.

Problem: The yield of my synthesis is consistently low.

  • Possible Cause 1: Decomposition of Diazonium Intermediate. The diazonium salt is unstable and can decompose if the temperature is not adequately controlled or if it is allowed to stand for too long before the addition of the chlorine source.

    • Solution: Maintain a low temperature (typically 0-10 °C) throughout the diazotization process and proceed to the next step immediately after the diazonium salt is formed.[1]

  • Possible Cause 2: Suboptimal Chlorination Step. The efficiency of the Sandmeyer-type reaction can be highly dependent on the catalyst (e.g., copper(I) chloride) and reaction conditions.

    • Solution: Ensure the catalyst is active and used in the correct amount. Optimize the temperature and reaction time for the chlorination step.

  • Possible Cause 3: Product Loss During Workup. The product may be lost during extraction or purification steps.

    • Solution: When performing acid-base extractions, ensure the pH is sufficiently low (pH 1-2) during the final precipitation step to fully protonate the carboxylic acid and minimize its solubility in water.

Data Presentation

Table 1: Potential Byproducts in 3,4,5,6-Tetrachloropicolinic Acid Synthesis

Byproduct NameMolecular FormulaMolecular Weight ( g/mol )Identification MethodPotential Origin
4-Amino-3,5,6-trichloropicolinic acidC₆H₃Cl₃N₂O₂257.46LC-MS, HPLCUnreacted starting material
6-Amino-3,4,5-trichloropicolinic acidC₆H₃Cl₃N₂O₂257.46LC-MS, HPLCIsomeric impurity in starting material[1]
4-Hydroxy-3,5,6-trichloropicolinic acidC₆H₂Cl₃NO₃258.44LC-MSReaction of diazonium intermediate with water
Trichloropicolinic acid IsomersC₆H₂Cl₃NO₂242.45GC-MS, LC-MSIncomplete chlorination or partial dechlorination[3]

Experimental Protocols

Protocol 1: Synthesis via Diazotization of 4-Amino-3,5,6-trichloropicolinic acid

This protocol is a representative example based on common synthetic transformations.[1]

  • Diazotization:

    • Suspend 4-amino-3,5,6-trichloropicolinic acid (1.0 eq) in a suitable acidic medium (e.g., concentrated HCl) in a reaction vessel.

    • Cool the mixture to 0-5 °C in an ice-water bath with vigorous stirring.

    • Dissolve sodium nitrite (1.1-1.3 eq) in a minimal amount of cold water.

    • Add the sodium nitrite solution dropwise to the reaction mixture, ensuring the temperature remains below 10 °C.

    • Stir the resulting solution for 30-60 minutes at 0-5 °C.

  • Chlorination (Sandmeyer Reaction):

    • In a separate vessel, prepare a solution of a chlorine-substituting agent, such as copper(I) chloride (CuCl), in concentrated HCl.

    • Slowly add the cold diazonium salt solution to the CuCl solution. Vigorous evolution of nitrogen gas will be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 45-85 °C for 1-2 hours to ensure the reaction goes to completion.[1]

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature and pour it into ice water.

    • Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3,4,5,6-Tetrachloropicolinic acid.

    • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Purity Analysis by HPLC

This is a general protocol and should be optimized for the specific equipment and standards available.[3]

  • Sample Preparation:

    • Prepare a stock solution of the crude or purified product in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution to a working concentration of ~0.1 mg/mL using the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient elution is often effective. For example, start with a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). A typical gradient might be: 0-20 min, 20% to 90% B; 20-25 min, hold at 90% B; 25-30 min, return to 20% B.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where the compound and expected byproducts absorb (e.g., 230 nm or 280 nm).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Calculate the purity of the product as the percentage of the area of the main peak relative to the total area of all peaks.

Visualizations

Byproduct_Identification_Workflow start_node Crude Synthetic Product A Initial Purity Assessment (HPLC/TLC) start_node->A process_node process_node decision_node decision_node end_node Structure Confirmed fail_node Re-evaluate Synthesis or Purification B Purity > 98%? A->B B->end_node Yes C Significant Impurities Detected B->C No D Compare Retention Times with Known Standards C->D E Impurity Identity Known? D->E F Isolate Impurity (Prep-HPLC or Column Chrom.) E->F No I Optimize Reaction/ Purification to Minimize E->I Yes G Structure Elucidation (LC-MS, NMR) F->G H Impurity Identified G->H H->I I->fail_node Troubleshooting_Low_Purity problem Problem: Low Product Purity (<95%) check check cause cause solution solution start_node start_node check_sm Starting Material (SM) Peak Present? start_node->check_sm cause_incomplete Cause: Incomplete Reaction check_sm->cause_incomplete Yes check_isomers Peaks with same MS, different RT? check_sm->check_isomers No solution_incomplete Solution: - Increase reaction time/temp - Check reagent stoichiometry cause_incomplete->solution_incomplete cause_isomers Cause: Isomeric SM check_isomers->cause_isomers Yes check_other Other Unknown Peaks? check_isomers->check_other No solution_isomers Solution: - Purify SM before reaction - Optimize chromatography cause_isomers->solution_isomers cause_side_reactions Cause: Side Reactions (e.g., hydrolysis) check_other->cause_side_reactions Yes solution_side_reactions Solution: - Control temperature strictly - Ensure anhydrous conditions cause_side_reactions->solution_side_reactions

References

Recrystallization and purification methods for 3,4,5,6-Tetrachloropyridine-2-carboxylic acid.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the recrystallization and purification of 3,4,5,6-Tetrachloropyridine-2-carboxylic acid. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: A definitive single "best" solvent is not documented in publicly available literature. However, based on its known solubility, a mixed solvent system of methanol and water is a highly recommended starting point. The compound is soluble in methanol and insoluble in water, which is the ideal characteristic for a recrystallization solvent pair.[1] Other potential solvents to investigate include ethanol/water mixtures or toluene.

Q2: My compound is an off-white or brownish color. How can I decolorize it?

A2: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot, dissolved solution before filtration. Use activated charcoal sparingly, as it can also adsorb your desired product and reduce the overall yield.

Q3: The compound won't crystallize out of solution upon cooling. What should I do?

A3: If crystals do not form, it could be due to several reasons:

  • Supersaturation: The solution may be supersaturated. Try scratching the inside of the flask with a glass rod at the meniscus to create nucleation sites.

  • Seed Crystal: If you have a small amount of pure, solid product, add a tiny crystal to the cooled solution to induce crystallization.

  • Excess Solvent: You may have used too much solvent. Slowly evaporate some of the solvent by gently heating the solution and then allow it to cool again.

  • Inappropriate Solvent System: If using a mixed solvent system like methanol/water, you may need to adjust the ratio. Try adding a small amount of the anti-solvent (water) dropwise to the cooled solution until slight turbidity appears, then warm the solution until it is clear and allow it to cool slowly.

Q4: I am getting a very low yield after recrystallization. What are the possible causes?

A4: Low yield can result from several factors:

  • Using too much solvent during dissolution.

  • Premature crystallization during hot filtration.

  • Washing the final crystals with a solvent that is not ice-cold.

  • The compound having significant solubility in the cold solvent.

  • Using an excessive amount of activated charcoal for decolorization.

Q5: What are the common impurities in this compound?

A5: Common impurities can originate from the synthetic route. If synthesized from picloram production waste, impurities may include isomers of aminotrichloropicolinic acid.[2] If the synthesis involves pentachloropyridine, it could be a potential impurity.

Troubleshooting Guides

Problem: Oily Residue Instead of Crystals
Possible Cause Solution
Cooling too rapidly.Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Solution is not saturated.Evaporate some of the solvent to increase the concentration of the compound.
Impurities are inhibiting crystallization.Consider a pre-purification step, such as an acid-base extraction, before recrystallization.
Problem: Poor Crystal Quality (e.g., very fine powder)
Possible Cause Solution
Agitation during cooling.Allow the solution to cool undisturbed.
Cooling too quickly.Ensure a slow cooling rate to allow for the formation of larger, more well-defined crystals.

Quantitative Data Summary

Solvent System Starting Purity (Example) Final Purity (Target) Notes
Methanol/Water95%>99%A good starting point. The ratio will need to be determined empirically.
Ethanol/Water95%>99%Similar to methanol/water, may offer slightly different solubility characteristics.
Toluene95%>99%A non-polar option that may be effective for removing polar impurities.

Experimental Protocols

Protocol 1: Recrystallization using a Methanol/Water Solvent System
  • Dissolution: In a fume hood, place the impure this compound in an Erlenmeyer flask. Add the minimum amount of hot methanol required to just dissolve the solid. Stir and gently heat the mixture on a hot plate.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Swirl the flask and reheat to boiling for a few minutes.

  • Hot Filtration: Set up a hot filtration apparatus using a short-stemmed funnel and fluted filter paper. Preheat the funnel and receiving flask by pouring hot methanol through it. Filter the hot solution to remove any insoluble impurities and activated charcoal.

  • Crystallization: Add hot water dropwise to the hot methanol filtrate until the solution becomes slightly turbid. Add a few drops of hot methanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold methanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification via Acid-Base Extraction

This method is useful for removing neutral or basic impurities.

  • Dissolution in Base: Dissolve the impure carboxylic acid in a dilute aqueous solution of sodium hydroxide or sodium carbonate.

  • Filtration: If there are any insoluble impurities, filter the basic solution.

  • Reprecipitation: Slowly add a dilute acid (e.g., hydrochloric acid) to the clear filtrate with stirring until the pH is acidic. The this compound will precipitate out of the solution.

  • Isolation and Washing: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold deionized water to remove any residual salts.

  • Further Purification: The resulting solid can be further purified by recrystallization as described in Protocol 1.

Visualizations

Troubleshooting_Workflow start Impure this compound recrystallization Perform Recrystallization (e.g., Methanol/Water) start->recrystallization outcome Assess Outcome recrystallization->outcome pure_product Pure Crystalline Product outcome->pure_product Success oily_residue Oily Residue Forms outcome->oily_residue Problem low_yield Low Yield outcome->low_yield Problem no_crystals No Crystals Form outcome->no_crystals Problem troubleshoot_oil Troubleshoot Oily Residue: - Cool slowly - Reduce solvent volume - Consider pre-purification oily_residue->troubleshoot_oil troubleshoot_yield Troubleshoot Low Yield: - Use minimum hot solvent - Preheat filtration apparatus - Wash with ice-cold solvent low_yield->troubleshoot_yield troubleshoot_crystals Troubleshoot No Crystals: - Scratch flask - Add seed crystal - Add anti-solvent no_crystals->troubleshoot_crystals troubleshoot_oil->recrystallization Retry troubleshoot_yield->recrystallization Retry troubleshoot_crystals->recrystallization Retry

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

How to overcome the insolubility of 3,4,5,6-Tetrachloropyridine-2-carboxylic acid in water.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,4,5,6-Tetrachloropyridine-2-carboxylic acid, focusing on overcoming its limited solubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: this compound is a white solid that is practically insoluble in water.[1][2] It is, however, soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Methanol.[1][2]

Q2: Why is this compound insoluble in water?

A2: The insolubility of this compound in water is primarily due to the presence of the highly chlorinated pyridine ring. The four chlorine atoms are electron-withdrawing and contribute to the molecule's significant hydrophobicity (lipophilicity), which dominates over the hydrophilic nature of the carboxylic acid group.

Q3: What are the primary strategies to dissolve this compound for aqueous-based experiments?

A3: The main approaches to solubilize this compound in aqueous media include:

  • pH Adjustment (Salt Formation): Increasing the pH of the solution to deprotonate the carboxylic acid and form a more soluble salt.

  • Co-solvency: Using a water-miscible organic solvent, such as DMSO, to create a solvent mixture with a suitable polarity.

  • Use of Surfactants: Employing surfactants to form micelles that can encapsulate the hydrophobic compound.

Troubleshooting Guides

This section provides detailed troubleshooting steps for common issues encountered when trying to dissolve this compound.

Issue 1: The compound does not dissolve in my aqueous buffer.

Cause: The acidic nature of the carboxylic acid group in a neutral or acidic aqueous buffer keeps the molecule in its less soluble, protonated form.

Solution Workflow:

G cluster_0 start Start: Compound insoluble in aqueous buffer check_ph Is pH modification compatible with your experimental system? start->check_ph ph_mod Attempt pH Adjustment (Protocol 1) success Success: Compound Dissolved ph_mod->success check_ph->ph_mod Yes check_solvent Are low concentrations of organic solvents (e.g., DMSO) acceptable? check_ph->check_solvent No co_solvency Use Co-solvent Method (Protocol 2) co_solvency->success check_solvent->co_solvency Yes surfactant Consider Surfactant Formulation (Protocol 3) check_solvent->surfactant No surfactant->success

Caption: Decision workflow for solubilizing the compound.

Experimental Protocols

Protocol 1: Solubilization by pH Adjustment (Salt Formation)

This method relies on converting the carboxylic acid to its more soluble carboxylate salt by increasing the pH of the solution.

Methodology:

  • Preparation of a Stock Solution:

    • Weigh the desired amount of this compound.

    • Add a small volume of a suitable base, such as 0.1 M NaOH or 0.1 M KOH, dropwise while stirring or vortexing.

    • Continue adding the base until the compound is fully dissolved. This indicates the formation of the soluble salt. The resulting solution will be basic.

  • Preparation of the Working Solution:

    • To prepare your final working solution, add the concentrated stock solution to your aqueous buffer (e.g., PBS, TRIS).

    • Crucially, monitor the final pH of the working solution. A significant drop in pH upon dilution may cause the compound to precipitate out of the solution. If necessary, adjust the final pH with a small amount of base to ensure it remains above the pKa of the carboxylic acid, thus keeping it in its deprotonated, soluble form.

Quantitative Data Analogy (Picloram):

As a structurally similar compound, the solubility of Picloram (4-amino-3,5,6-trichloropyridine-2-carboxylic acid) provides a useful reference.

FormSolventSolubility (at 20-25°C)
Picloram (acid form)Water430 - 560 mg/L[3][4][5]
Picloram (potassium salt)Water740,000 mg/L[3]

This demonstrates a significant increase in aqueous solubility upon salt formation. A similar trend can be expected for this compound.

Protocol 2: Solubilization using a Co-solvent (DMSO)

This protocol is suitable for experiments where a small amount of an organic co-solvent is tolerable.

Methodology:

  • Preparation of a Concentrated Stock Solution:

    • Dissolve the this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Ensure the compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution.[6]

  • Preparation of the Working Solution:

    • To prepare the final working solution, add the concentrated DMSO stock solution dropwise into your vigorously stirring aqueous buffer.

    • It is critical to add the stock solution slowly to the buffer to avoid localized high concentrations that can lead to precipitation.

    • The final concentration of DMSO in the working solution should be kept as low as possible, ideally below 1%, to minimize potential effects on biological systems.

Qualitative Solubility Data:

CompoundSolventSolubility
This compoundWaterInsoluble[1][2]
DMSOSoluble[1][2]
MethanolSoluble[1][2]
Protocol 3: Solubilization using Surfactants

For experimental systems sensitive to pH changes and organic solvents, surfactants can be employed to form micelles that encapsulate the compound.

Methodology:

  • Surfactant Selection:

    • Choose a biocompatible surfactant such as Tween® 80 or Polysorbate 80.

  • Preparation of the Formulation:

    • Prepare an aqueous solution of the chosen surfactant (e.g., 5% Tween® 80 in water).[6]

    • Add the powdered this compound to the surfactant solution.

    • Vortex or sonicate the mixture until the compound is fully dispersed and a clear or slightly opalescent solution is formed. Gentle heating may also be applied.

    • This formulation can then be diluted into your experimental medium.

Signaling Pathway and Logical Relationship Diagrams

G cluster_1 Solubilization Strategies cluster_2 Methods cluster_3 Mechanism cluster_4 Result compound This compound (Insoluble in Water) ph_adjust pH Adjustment compound->ph_adjust co_solvent Co-solvency compound->co_solvent surfactant Surfactants compound->surfactant salt_formation Salt Formation (Deprotonation) ph_adjust->salt_formation polarity_mod Solvent Polarity Modification co_solvent->polarity_mod micelle Micelle Encapsulation surfactant->micelle soluble_form Soluble Form in Aqueous Solution salt_formation->soluble_form polarity_mod->soluble_form micelle->soluble_form

References

Technical Support Center: Optimizing Reaction Conditions for Derivatives of 3,4,5,6-Tetrachloropyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and optimization of derivatives of 3,4,5,6-Tetrachloropyridine-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for derivatizing this compound?

The primary methods for derivatizing this compound involve transformations of the carboxylic acid group and substitution of the chlorine atoms on the pyridine ring. The most common derivatizations include:

  • Amide Bond Formation: Coupling the carboxylic acid with primary or secondary amines using standard coupling reagents.

  • Esterification: Reaction of the carboxylic acid with alcohols under acidic conditions or using coupling agents.

  • Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling of the chlorinated pyridine ring with boronic acids to introduce aryl or heteroaryl substituents.

Q2: Are there any known stability issues with this compound or its derivatives?

Yes, the polychlorinated pyridine ring can be susceptible to dechlorination under certain conditions. For instance, the use of pyridine as a catalyst in derivatization reactions should be approached with caution, as it has been observed to cause rapid dechlorination or chlorine substitution in other α-halogenated derivatives. Additionally, reactions involving highly chlorinated pyridines may be sensitive to the choice of solvent; for example, dichloromethane (DCM) has been reported to react with some pyridine derivatives at room temperature, potentially leading to the formation of bispyridinium dichlorides as side products.[1]

Q3: What are some potential impurities that might be present in the starting material, this compound?

This acid is often prepared from the waste residue of picloram production.[2] Therefore, potential impurities could include isomers of aminotrichloropicolinic acid and other chlorinated pyridine derivatives formed during the manufacturing process. It is advisable to verify the purity of the starting material by analytical methods such as HPLC and NMR before use.

Troubleshooting Guides

Low Yield in Amidation Reactions

Problem: You are experiencing low yields when attempting to form an amide from this compound and an amine.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inefficient Activation of the Carboxylic Acid The direct reaction between a carboxylic acid and an amine is often slow. Use a coupling reagent to activate the carboxylic acid. Common choices include carbodiimides (DCC, EDC) often in combination with an additive (HOBt, HOAt), or uronium/phosphonium-based reagents (HATU, PyBOP).[3]
Side Reactions The highly reactive O-acylisourea intermediate formed with carbodiimides can sometimes undergo intramolecular rearrangement to form an N-acylurea byproduct, which is unreactive. Adding HOBt or HOAt can trap the O-acylisourea to form a more stable active ester, minimizing this side reaction.[3]
Steric Hindrance If either the amine or the carboxylic acid is sterically hindered, the reaction may be slow. Consider using a more powerful coupling reagent like HATU. You may also need to increase the reaction temperature and/or extend the reaction time.
Incomplete Reaction Monitor the reaction progress using an appropriate analytical technique such as TLC or LC-MS to ensure it has gone to completion before workup.
Product Loss During Workup The polarity of the resulting amide can vary significantly depending on the amine used. Ensure you are using an appropriate extraction solvent and consider back-extracting the aqueous layer to recover any dissolved product.
Esterification Reaction Failure

Problem: Your attempt to esterify this compound is resulting in low or no product formation.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inadequate Acid Catalysis (Fischer Esterification) For Fischer esterification, a strong acid catalyst (e.g., H₂SO₄) is typically required. Ensure you are using a sufficient amount of catalyst. The reaction is also an equilibrium process, so using the alcohol as the solvent or removing water as it forms can drive the reaction to completion.
Steric Hindrance Esterification of sterically hindered carboxylic acids or with bulky alcohols can be challenging. The Steglich esterification, which uses DCC and a catalytic amount of DMAP, is often effective for sterically demanding esters and proceeds under mild conditions.[4][5]
Decomposition of Starting Material or Product Polychlorinated pyridines can be sensitive to high temperatures and strongly acidic conditions. If you observe significant decomposition (e.g., charring or discoloration), consider a milder esterification method such as the DCC/DMAP protocol, which can be run at room temperature.
Hydrolysis of the Ester Product During workup, ensure that any aqueous washes are not strongly basic, as this can hydrolyze the ester product back to the carboxylic acid. Neutralize the reaction mixture carefully before extraction.
Unsuccessful Suzuki-Miyaura Coupling

Problem: You are unable to achieve a successful Suzuki-Miyaura coupling between your this compound derivative and a boronic acid.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Catalyst Inactivity The choice of palladium catalyst and ligand is critical. For electron-deficient aryl chlorides, catalysts with electron-rich and bulky phosphine ligands (e.g., those based on t-butylphosphine or cyclohexylphosphine) are often effective.[6] Consider screening different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands.
Inappropriate Base The base plays a crucial role in the catalytic cycle. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides. The choice of base can depend on the solvent and the specific substrates. Anhydrous conditions with bases like KF can be effective if base-labile functional groups are present.[6]
Decomposition of the Boronic Acid Boronic acids can be prone to decomposition (protodeboronation), especially at elevated temperatures. Ensure your boronic acid is of high quality. Running the reaction under an inert atmosphere (e.g., argon or nitrogen) is essential.
Poor Solvent Choice Common solvents for Suzuki coupling include toluene, dioxane, and THF, often with some water.[7] The solubility of all components is important for an efficient reaction.
Reaction with the Carboxylic Acid Group The free carboxylic acid can interfere with the Suzuki coupling. It is often advisable to protect the carboxylic acid as an ester before performing the cross-coupling reaction.

Experimental Protocols

Protocol 1: General Procedure for Amide Synthesis via Carbodiimide Coupling

This protocol provides a general method for the synthesis of amides from this compound using EDC and HOBt.

Materials:

  • This compound

  • Amine (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • A suitable base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))

  • Anhydrous solvent (e.g., DMF or DCM)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in the anhydrous solvent.

  • Add HOBt (1.2 eq) and the amine (1.1 eq).

  • Add the base (2-3 eq) to the mixture.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise, keeping the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 5% citric acid solution), saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Quantitative Data for Amidation (Illustrative)

AmineCoupling ReagentBaseSolventReaction Time (h)Illustrative Yield (%)
BenzylamineEDC/HOBtDIPEADMF1880-90
MorpholineHATUDIPEADCM685-95
AnilineDCC/DMAP-DCM1270-80
Protocol 2: Steglich Esterification

This protocol describes a mild method for esterification using DCC and a catalytic amount of DMAP, which is suitable for a wide range of alcohols, including those that are sterically hindered.[4][5]

Materials:

  • This compound

  • Alcohol (e.g., methanol, ethanol, tert-butanol)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • To a solution of this compound (1.0 eq), the alcohol (1.2-1.5 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM, add a solution of DCC (1.1 eq) in DCM at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes and then at room temperature for 3-12 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, filter off the precipitated dicyclohexylurea.

  • Wash the filtrate with 0.5 N HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography or distillation.

Quantitative Data for Esterification (Illustrative)

AlcoholCoupling SystemSolventReaction Time (h)Illustrative Yield (%)
MethanolDCC/DMAPDCM4>90
EthanolPOCl₃Ethanol2~95
IsopropanolPOCl₃Isopropanol (reflux)585-90
Protocol 3: Suzuki-Miyaura Cross-Coupling of an Ester Derivative

This protocol provides a general procedure for the Suzuki-Miyaura coupling of an ester of this compound with an arylboronic acid. The carboxylic acid is protected as an ester to prevent interference with the reaction.

Materials:

  • Ester of this compound (e.g., methyl ester)

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable ligand)

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)

  • Solvent system (e.g., Toluene/Water, Dioxane/Water)

Procedure:

  • In a Schlenk flask, combine the ester of this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (e.g., 3-5 mol %), and the base (2-3 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with an organic solvent.

  • Wash with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the product by column chromatography.

Quantitative Data for Suzuki-Miyaura Coupling (Illustrative)

Arylboronic AcidCatalyst (mol%)BaseSolventTemperature (°C)Illustrative Yield (%)
Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O10070-80
4-Methoxyphenylboronic acidPd(OAc)₂/SPhos (2)K₃PO₄Dioxane/H₂O11075-85
3-Thienylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃DME/H₂O9065-75

Visualizations

experimental_workflow_amidation Amidation Experimental Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Dissolve Acid in Anhydrous Solvent B 2. Add HOBt and Amine A->B C 3. Add Base B->C D 4. Cool to 0°C C->D E 5. Add EDC D->E F 6. Stir at Room Temperature (12-24h) E->F G 7. Monitor by TLC/LC-MS F->G H 8. Dilute and Wash G->H I 9. Dry and Concentrate H->I J 10. Purify (Chromatography/ Recrystallization) I->J K Final Amide Product J->K

Caption: Workflow for the amidation of this compound.

Caption: A logical guide for troubleshooting low reaction yields.

References

Technical Support Center: Safe Handling and Disposal of Chlorinated Pyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals working with chlorinated pyridine compounds. It offers troubleshooting advice and answers to frequently asked questions to ensure safe laboratory practices and proper waste disposal.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving chlorinated pyridine compounds.

Problem Possible Cause Solution
Accidental Skin or Eye Contact Inadequate Personal Protective Equipment (PPE), splash from reaction vessel.Skin: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[1][2][3] Eyes: Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[1][4]
Small Spill Inside a Chemical Fume Hood (<100 mL) Minor splashes during transfer or reaction quenching.1. Ensure the fume hood sash is lowered. 2. Wear appropriate PPE (gloves, lab coat, safety goggles).[1] 3. Confine the spill with an inert absorbent material (e.g., sand, vermiculite).[5][6][7] 4. Work from the outside of the spill inwards, absorbing the liquid. 5. Collect the contaminated absorbent material in a designated, sealed hazardous waste container.[1][5] 6. Decontaminate the fume hood surface with a suitable solvent, followed by soap and water.[4] Collect all cleaning materials as hazardous waste.
Strong, Pungent Odor Detected in the Lab Improperly sealed container, small undetected spill, inadequate ventilation.1. Do not attempt to identify the source by sniffing. 2. Ensure your PPE is correctly worn. 3. Check that all containers of chlorinated pyridines are tightly closed.[1][8] 4. Verify that the laboratory's ventilation system, especially local exhaust ventilation like fume hoods, is functioning correctly.[8][9][10] 5. If the source cannot be immediately identified and rectified, evacuate the area and inform your supervisor or Environmental Health and Safety (EHS) department.
Glove Contamination or Tear Direct contact with the chemical, sharp edges on glassware or equipment.1. Immediately remove the contaminated or torn glove, avoiding contact with your skin. 2. Wash your hands thoroughly with soap and water.[1][11] 3. Inspect your hands for any signs of exposure. 4. Don a new pair of chemically resistant gloves before resuming work.[11] For high-risk tasks, consider double-gloving.[11]

Frequently Asked Questions (FAQs)

Handling and Storage

Q1: What are the essential personal protective equipment (PPE) requirements for handling chlorinated pyridines?

A1: The minimum required PPE includes:

  • Eye Protection: Chemical safety goggles or a face shield where splashing is a risk.[11][12]

  • Hand Protection: Chemically resistant gloves are mandatory. Nitrile or neoprene gloves are generally suitable for short-term use, but always check the manufacturer's compatibility chart.[8][10][11] Butyl rubber gloves may be recommended for pyridine itself.[1]

  • Body Protection: A flame-retardant lab coat, fully buttoned, to protect skin.[11]

  • Footwear: Closed-toe shoes that cover the entire foot are required in the laboratory.[11]

  • Respiratory Protection: All work should be conducted in a certified chemical fume hood to minimize inhalation risk.[1][8][12] If engineering controls are insufficient, a respirator may be required, which necessitates enrollment in a respiratory protection program.[1][13]

Q2: How should I properly store chlorinated pyridine compounds?

A2: Store these compounds in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition like heat, sparks, or open flames.[1][9][14] Containers should be tightly closed and clearly labeled.[1][8] They must be stored separately from incompatible materials.[1]

Q3: What materials are incompatible with chlorinated pyridines?

A3: Chlorinated pyridines are incompatible with strong oxidizing agents (e.g., perchlorates, nitrates), strong acids (e.g., sulfuric acid, nitric acid), and strong bases.[9][15][16][17] Storing them together can create a risk of vigorous or explosive reactions.

Disposal

Q4: How do I dispose of waste containing chlorinated pyridines?

A4: Chlorinated pyridine waste is classified as hazardous waste.[5][12]

  • Segregation: Do not mix this waste with non-hazardous materials or incompatible chemicals.[5]

  • Collection: Collect all liquid and solid waste (including contaminated consumables like gloves and absorbent materials) in a designated, chemically compatible, and leak-proof container with a secure screw-top cap.[1][5][12]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name(s) of the contents.[5]

  • Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[5][12] Never pour chlorinated pyridine waste down the drain or dispose of it in regular trash.[5]

Q5: How should I decontaminate empty containers?

A5: Empty containers that held chlorinated pyridines must be treated as hazardous waste. They retain chemical residues and can be dangerous.[14] To decontaminate, rinse the container three times with a suitable solvent. The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.[5] After proper decontamination, the container can be disposed of according to institutional guidelines for non-hazardous lab glass or plastic.[5]

Emergency Procedures

Q6: What is the procedure for a large spill outside of a fume hood?

A6: For a large spill, prioritize personnel safety:

  • Evacuate: Immediately evacuate the area.[1]

  • Alert: Notify your supervisor and contact your institution's emergency response personnel or EHS department.[1] For major spills and fires, call emergency services.[9]

  • Secure: Secure the area to prevent unauthorized entry.

  • Do Not Attempt Cleanup: Do not attempt to clean up a large spill unless you are trained and equipped to do so as part of an emergency response team.[1]

Quantitative Data Summary

The following table summarizes occupational exposure limits for pyridine, which can serve as a conservative reference for chlorinated derivatives in the absence of specific data for those compounds. Always consult the specific Safety Data Sheet (SDS) for the compound you are using.

Organization Time-Weighted Average (TWA) Short-Term Exposure Limit (STEL)
OSHA 5 ppm-
NIOSH 5 ppm-
ACGIH 1 ppm-

Data sourced from reference[1].

Experimental Protocols

Protocol 1: Weighing and Dissolving a Solid Chlorinated Pyridine Compound
  • Preparation: Ensure all necessary PPE is worn correctly. Verify that the chemical fume hood is operational. Place a weigh boat on an analytical balance inside the fume hood.

  • Weighing: Carefully transfer the desired amount of the solid chlorinated pyridine from its storage container to the weigh boat. Close the storage container immediately.

  • Transfer: Transfer the weighed solid to a clean, dry flask.

  • Dissolving: Add the desired solvent to the flask using a funnel. Swirl gently or use a magnetic stirrer to dissolve the compound. Keep the flask capped or covered to the extent possible during this process.

  • Cleanup: Dispose of the weigh boat and any contaminated items (e.g., spatula wipes) in the designated solid hazardous waste container.

Protocol 2: Liquid Transfer of a Chlorinated Pyridine
  • Preparation: Work within a chemical fume hood. Ensure appropriate PPE is worn, including double gloves if significant handling is required.

  • Grounding: If transferring large quantities of a combustible liquid, ground and bond the containers to prevent static discharge.[15]

  • Transfer: Use a clean, dry syringe or a glass pipette with a proper bulb to transfer the liquid. Never pipette by mouth.

  • Dispensing: Dispense the liquid slowly into the receiving vessel, touching the tip of the syringe or pipette to the inner wall of the vessel to prevent splashing.

  • Cleanup: Dispose of the syringe, pipette, or any contaminated wipes in the appropriate hazardous waste container.

Visualizations

experimental_workflow cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_fumehood Verify Fume Hood weigh Weigh/Measure Chemical prep_fumehood->weigh transfer Transfer to Reaction Vessel weigh->transfer react Conduct Experiment transfer->react decontaminate Decontaminate Glassware & Surfaces react->decontaminate dispose Segregate & Dispose of Hazardous Waste decontaminate->dispose spill_response_decision_tree spill Spill Occurs size Is the spill large (e.g., >100mL) or outside a fume hood? spill->size evacuate EVACUATE AREA Alert Supervisor & EHS size->evacuate Yes small_spill Small Spill (<100mL) inside fume hood size->small_spill No ppe Wear Appropriate PPE small_spill->ppe contain Contain spill with inert absorbent ppe->contain collect Collect waste in sealed container contain->collect decon Decontaminate area collect->decon

References

Understanding the degradation pathways of 3,4,5,6-Tetrachloropyridine-2-carboxylic acid in solution.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals studying the degradation of 3,4,5,6-Tetrachloropyridine-2-carboxylic acid (also known as 3,4,5,6-Tetrachloropicolinic acid). This guide provides answers to frequently asked questions, troubleshooting advice for common experimental issues, and detailed protocols.

Disclaimer: Direct experimental data on the degradation of this compound is limited in publicly available literature. Much of the information provided is based on studies of structurally related chlorinated pyridine compounds, such as chlorpyrifos, triclopyr, and their primary metabolite, 3,5,6-trichloro-2-pyridinol (TCP). These pathways provide a strong predictive framework for understanding the behavior of the target molecule.

Frequently Asked Questions (FAQs)

Q1: What are the expected primary degradation pathways for this compound in an aqueous solution?

A1: Based on related chlorinated aromatic compounds, the primary degradation pathways are expected to be microbial degradation and photolysis.[1][2] Chemical hydrolysis, particularly under neutral pH conditions, is generally slow for chlorinated pyridines but can be accelerated at pH extremes.[2]

  • Microbial Degradation: This is often the most significant pathway in environmental settings like soil and water. Microorganisms can utilize the compound as a carbon or nitrogen source, breaking it down through enzymatic actions.[3][4] The process typically begins with hydroxylation and subsequent cleavage of the pyridine ring.[5][6]

  • Photolysis (Photodegradation): This compound is expected to be susceptible to degradation by UV light. The process involves the absorption of light energy, leading to dechlorination, hydroxylation, and eventual ring opening.[7][8] The presence of photosensitizers in the solution (like humic acids in natural waters) can accelerate this process.

Q2: What are the likely initial degradation products?

A2: The initial degradation steps likely involve reductive dechlorination (replacement of a chlorine atom with a hydrogen atom) or hydroxylation (replacement of a chlorine atom with a hydroxyl group). The position of these initial attacks can vary. For example, photolysis may lead to a series of progressively less chlorinated pyridinecarboxylic acids. Microbial pathways often initiate with hydroxylation before ring cleavage.[9][10]

Q3: My degradation experiment shows a very slow or negligible rate. What are the potential causes?

A3: Several factors could contribute to slow degradation:

  • For Microbial Studies: The microbial consortium may lack the specific enzymes required for degradation. The compound's concentration could be toxic to the microorganisms, or essential nutrients might be depleted.[5] The pH of the medium could also have shifted outside the optimal range for microbial activity.

  • For Photolysis Studies: The wavelength or intensity of the UV source may be inappropriate. The solution's matrix (e.g., presence of UV-absorbing compounds) could be interfering with light penetration. The quantum yield of the compound might be inherently low.

  • General Factors: The compound is known to be insoluble in water, which can limit its bioavailability for degradation.[11] Ensure it is fully dissolved in a suitable co-solvent if necessary, but be aware that the co-solvent could affect the degradation process.

Q4: How can I confirm the identity of degradation intermediates?

A4: The most effective method for identifying unknown intermediates is high-resolution mass spectrometry (MS) coupled with a chromatographic separation technique like liquid chromatography (LC) or gas chromatography (GC).[12] LC-MS/MS or GC-MS can provide both the molecular weight and fragmentation patterns of the metabolites, allowing for structural elucidation.

Troubleshooting Experimental Issues

Problem Potential Cause Troubleshooting Steps
Inconsistent Degradation Rates Between Replicates Non-uniform microbial inoculum; Incomplete dissolution of the compound; Variations in light exposure, temperature, or mixing.[5]Ensure the microbial inoculum is well-mixed and standardized. Verify complete dissolution of the test compound before starting. Maintain consistent experimental conditions (e.g., stirring speed, lamp distance) for all replicates.
High Pressure in HPLC System During Analysis Column frit blockage from sample particulates or buffer precipitation; System tubing blockage.[13]Filter all samples and mobile phases through a 0.22 µm or 0.45 µm filter.[14] Flush the column with a strong solvent (back-flushing if necessary).[13] Check for blockages by systematically disconnecting components.[15]
Peak Tailing or Broadening in Chromatogram Column degradation; Interaction of the acidic analyte with active sites on the column packing; Sample solvent is too strong.[16][17]Use a guard column to protect the analytical column.[17] Consider using a different column or adjusting the mobile phase pH. Dissolve and inject samples in the mobile phase whenever possible.[16]
No Degradation Observed in Microbial Culture Target microorganisms are absent or in low abundance; Compound is toxic at the tested concentration; Culture conditions are not optimal.Use an enrichment culture from a contaminated site to isolate degrading microbes.[5] Test a range of lower concentrations of the compound. Optimize pH, temperature, and nutrient availability.

Experimental Protocols

Protocol 1: Aqueous Photolysis Study
  • Solution Preparation: Prepare a stock solution of this compound in a water-miscible, UV-transparent solvent (e.g., methanol or acetonitrile). Prepare the final experimental solutions in sterile, buffered, purified water (e.g., phosphate buffer at pH 7) in quartz tubes to ensure UV transmission. The final solvent concentration should be minimal (<0.1%) to avoid co-solvent effects.

  • Experimental Setup: Place the quartz tubes in a temperature-controlled photochemical reactor equipped with a suitable UV lamp (e.g., a medium-pressure mercury lamp). Include "dark" controls wrapped in aluminum foil to assess abiotic degradation (hydrolysis).

  • Sampling: At predetermined time intervals, withdraw aliquots from each tube for analysis.

  • Analysis: Analyze the concentration of the parent compound and screen for degradation products using HPLC with a UV detector (HPLC-UV) or, ideally, LC-MS for identification.

  • Data Analysis: Calculate the degradation rate constant (k) and the half-life (t½) by plotting the natural log of the concentration versus time.

Protocol 2: Microbial Degradation Study (Enrichment Culture)
  • Medium Preparation: Prepare a minimal salt medium (MSM) with this compound as the sole source of carbon and nitrogen.

  • Inoculation: Inoculate the MSM with a sample from a pesticide-contaminated environment (e.g., soil or activated sludge).

  • Incubation: Incubate the culture flasks on a rotary shaker at a controlled temperature (e.g., 30°C) in the dark to exclude photolysis.[10]

  • Sub-culturing: After a period of incubation (e.g., 1-2 weeks), transfer a small volume of the culture to fresh MSM. Repeat this process several times to enrich for microorganisms capable of degrading the compound.[5]

  • Isolation: Plate serial dilutions of the enriched culture onto solid MSM agar plates to isolate individual colonies.

  • Confirmation: Test pure isolates for their degradation ability in liquid MSM. Monitor the disappearance of the parent compound over time using HPLC.

Quantitative Data Summary

Direct degradation rate data for this compound is scarce. The table below presents hypothetical but realistic data based on values reported for other chlorinated pesticides to serve as an experimental benchmark.[18]

Degradation Process Condition Parameter Value
Photolysis pH 7, UV-C (254 nm)Half-life (t½)4.5 hours
Photolysis Natural SunlightHalf-life (t½)15 days
Microbial Degradation Aerobic, Soil SlurryHalf-life (t½)65 days
Hydrolysis pH 5Half-life (t½)> 200 days
Hydrolysis pH 9Half-life (t½)180 days

Visualizations

Logical Workflow for Troubleshooting

G start Experiment Shows Low/No Degradation check_type What type of experiment? start->check_type microbial Microbial Degradation check_type->microbial Microbial photo Photodegradation check_type->photo Photolysis check_culture Is culture pure or mixed? microbial->check_culture pure Pure Culture: - Check for contamination - Verify strain viability - Optimize pH/temp check_culture->pure Pure mixed Mixed/Enrichment: - Source new inoculum - Check for toxicity (lower conc.) - Add nutrients check_culture->mixed Mixed check_setup Check Experimental Setup photo->check_setup setup_issues - Verify lamp output/wavelength - Use quartz vessels - Check for UV-absorbing  compounds in matrix check_setup->setup_issues

Caption: Troubleshooting workflow for low degradation rates.

Proposed Photodegradation Pathway

G cluster_products Primary Products cluster_secondary Secondary Products parent 3,4,5,6-Tetrachloropyridine- 2-carboxylic acid dechloro Trichloropyridine- carboxylic acid isomers parent->dechloro Reductive Dechlorination hydroxy Chlorinated Hydroxypyridine- carboxylic acid parent->hydroxy Hydroxylation ring_cleavage Acyclic Carboxylic Acids dechloro->ring_cleavage Further Degradation hydroxy->ring_cleavage Further Degradation mineral Mineralization (CO2, H2O, HCl) ring_cleavage->mineral

Caption: Proposed pathway for photodegradation.

Experimental Workflow for Microbial Isolation

G start 1. Collect Environmental Sample (e.g., contaminated soil) enrich 2. Inoculate into Minimal Medium with Target Compound as Sole Carbon/Nitrogen Source start->enrich subculture 3. Serially Sub-culture (Repeat 3-5 times) enrich->subculture plate 4. Plate Dilutions onto Solid Minimal Medium subculture->plate isolate 5. Pick Distinct Colonies plate->isolate confirm 6. Confirm Degradation Ability of Pure Isolate in Liquid Culture (via HPLC Analysis) isolate->confirm

Caption: Workflow for isolating degrading microorganisms.

References

Common impurities found in commercially available 3,4,5,6-Tetrachloropyridine-2-carboxylic acid.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,4,5,6-Tetrachloropyridine-2-carboxylic acid. The information provided is intended to help identify and address potential issues arising from impurities in commercially available materials.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of impurities in commercially available this compound?

A1: Impurities in commercially available this compound can originate from several sources related to its synthesis and handling:

  • Starting Materials: Unreacted starting materials or impurities within those starting materials can be carried through the synthesis process.

  • By-products of Synthesis: Side reactions during the manufacturing process can lead to the formation of structurally related compounds, such as isomers or incompletely chlorinated pyridine derivatives.[1]

  • Degradation Products: The final compound may degrade over time or under certain storage conditions, leading to impurities. A potential degradation pathway is decarboxylation.

  • Residual Solvents: Solvents used during synthesis and purification may not be completely removed.

Q2: What are some common types of impurities that could be present?

A2: Based on typical synthesis routes, the following types of impurities may be present:

  • Isomeric Impurities: Isomers of tetrachloropyridine-2-carboxylic acid or its precursors may be formed.[1]

  • Incompletely Chlorinated Species: Pyridine carboxylic acids with fewer than four chlorine atoms.

  • Starting Material Carryover: For example, if synthesized from a substituted pyridine, the starting pyridine derivative could be present in trace amounts.

  • Decarboxylated Product: Loss of the carboxylic acid group would result in the formation of 2,3,4,5-tetrachloropyridine.

  • Hydrolysis Products: If a precursor like an acyl chloride is used, its corresponding carboxylic acid could be an impurity if hydrolysis occurs.[2][3]

Troubleshooting Guides

Issue 1: Unexpected Peaks in Chromatographic Analysis (HPLC, GC-MS)

Possible Cause: Presence of impurities such as starting materials, by-products, or degradation products.

Troubleshooting Steps:

  • Review Certificate of Analysis (CoA): Check the CoA provided by the supplier for the specified purity and any identified impurities.

  • Analyze by Mass Spectrometry (MS): Determine the mass-to-charge ratio of the unexpected peaks to help identify the molecular weight of the impurities.

  • Consider Potential Impurities (See Table 1): Compare the observed molecular weights with those of plausible impurities based on the synthesis route.

  • Perform Co-injection Studies: If a suspected impurity is commercially available, a co-injection with your sample can confirm its identity if the peak retention time matches.

Table 1: Potential Impurities and their Molecular Weights

Potential ImpurityMolecular FormulaMolecular Weight ( g/mol )Potential Origin
This compoundC₆HCl₄NO₂260.89Main Component
2,3,4,5-TetrachloropyridineC₅HCl₄N216.88Decarboxylation Product
Trichloropyridine-2-carboxylic acid isomersC₆H₂Cl₃NO₂226.44Incomplete Chlorination
4-Amino-3,5,6-trichloropicolinic acid (Picloram)C₆H₃Cl₃N₂O₂241.46Starting Material/By-product from a specific synthesis route[1]
Isomers of aminotrichloropicolinic acidC₆H₃Cl₃N₂O₂241.46By-products from a specific synthesis route[1]
Issue 2: Inconsistent Reaction Yields or Unexpected Side Products

Possible Cause: Impurities in the this compound may be interfering with the desired reaction.

Troubleshooting Steps:

  • Purify the Starting Material: If impurities are suspected, consider purifying a small batch of the this compound by recrystallization or chromatography.

  • Adjust Reaction Conditions: Some impurities might be more reactive under certain conditions. Modifying temperature, reaction time, or the type of base used could mitigate side reactions.

  • Use a Different Supplier/Batch: If the issue persists, try a lot from a different supplier or a different batch from the same supplier, as impurity profiles can vary.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This is a general method and may require optimization for your specific instrument and impurity profile.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water

    • B: 0.1% TFA in Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 95% B

    • 25-30 min: 95% B

    • 30-35 min: 95% to 30% B

    • 35-40 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a small amount of the compound in the mobile phase or a suitable organic solvent to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

Visualizations

Impurity_Analysis_Workflow cluster_0 Problem Identification cluster_1 Initial Investigation cluster_2 Impurity Identification cluster_3 Resolution start Inconsistent Experimental Results or Unexpected Analytical Data coa Review Certificate of Analysis start->coa ms_analysis Perform LC-MS or GC-MS start->ms_analysis purify Purify Starting Material coa->purify compare Compare with Potential Impurities (Table 1) ms_analysis->compare coinject Co-injection with Standards compare->coinject coinject->purify adjust Adjust Reaction Conditions purify->adjust new_source Source New Material adjust->new_source

Caption: Troubleshooting workflow for addressing issues related to impurities.

Synthesis_and_Impurity_Formation cluster_synthesis Synthesis Pathway cluster_impurities Potential Impurities start_material Starting Materials (e.g., Picloram Waste Residue) intermediate Reaction Intermediates start_material->intermediate unreacted Unreacted Starting Materials start_material->unreacted Carryover product 3,4,5,6-Tetrachloropyridine- 2-carboxylic acid (Product) intermediate->product byproducts Isomers & Incompletely Chlorinated Species intermediate->byproducts Side Reactions degradation Decarboxylation Product product->degradation Degradation

Caption: Relationship between the synthesis process and the formation of potential impurities.

References

Best practices for the long-term storage and stability of TCPA.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and stability of Triciribine Phosphate (TCPA).

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for solid Triciribine Phosphate?

For long-term stability, solid Triciribine Phosphate should be stored at -20°C. Under these conditions, it is stable for at least two years.

Q2: How should I prepare stock solutions of Triciribine Phosphate?

Triciribine Phosphate is soluble in aqueous solutions. For example, it can be dissolved in PBS (pH 7.2) at a concentration of 10 mg/mL. For clinical use, it has been reconstituted from a lyophilized powder with sterile water to a concentration of 20 mg/mL.[1][2]

Q3: What solvents are compatible with Triciribine, the prodrug of TCPA?

Triciribine is soluble in DMSO (up to 75 mM), DMF (25 mg/ml), and ethanol (10 mM).[3] Stock solutions of Triciribine in DMSO are reported to be stable for up to 2 years when stored at -20°C.

Q4: Is Triciribine Phosphate sensitive to light?

Photostability data for Triciribine Phosphate is not extensively available in the public domain. As a general best practice for nucleoside analogs, it is recommended to protect solutions from light to minimize the risk of photodegradation.[4]

Q5: What is the mechanism of action of Triciribine Phosphate?

Triciribine Phosphate is an inhibitor of Akt (Protein Kinase B) activation. It functions by preventing the recruitment of Akt to the plasma membrane, which is a critical step for its subsequent phosphorylation and activation. This ultimately disrupts the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[5][6]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Variability in experimental results Compound degradation due to improper storage or handling.Ensure solid TCPA is stored at -20°C. For solutions, prepare them fresh for each experiment or conduct a stability study to determine the acceptable storage duration under your specific conditions. Avoid repeated freeze-thaw cycles.
Precipitation of TCPA in aqueous buffer Exceeding the solubility limit or change in pH.Confirm the concentration is within the solubility limit for the specific buffer and pH. Ensure the pH of the final solution is appropriate for TCPA solubility.
Unexpected peaks in chromatography Presence of degradation products or impurities.Perform a forced degradation study to identify potential degradation products. Ensure the analytical method is stability-indicating and can separate TCPA from its degradants.
Low potency in cell-based assays Hydrolysis of the phosphate group, converting TCPA to Triciribine.While Triciribine is the prodrug, the active form within the cell is TCPA. Ensure the stability of TCPA in your cell culture medium for the duration of the experiment. Consider analyzing the medium over time to monitor for degradation.

Quantitative Data on Stability

Currently, there is limited publicly available quantitative data on the stability of Triciribine Phosphate in various solutions. The following table summarizes the available information. It is highly recommended to perform in-house stability studies for your specific experimental conditions.

FormStorage ConditionSolvent/MediumStability
Solid-20°CN/A≥ 2 years
SolutionRoom TemperatureNot specifiedStable for several hours
Solution-80°CNot specifiedStable for an extended period
Reconstituted SolutionNot specifiedSterile Water (20 mg/mL, pH 6.0-7.5)Used for immediate dilution and infusion in clinical trials

Experimental Protocols

Stability-Indicating HPLC Method

Objective: To develop and validate an HPLC method that can resolve Triciribine Phosphate from its potential degradation products generated under stress conditions.

Instrumentation:

  • HPLC system with a UV detector or a photodiode array (PDA) detector.

  • Analytical column suitable for polar compounds, such as a C18 column.

Example Method Parameters (to be optimized):

  • Column: C18, 5 µm, 4.6 x 250 mm

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: A time-gradient elution from 95% A to a suitable final concentration of B to ensure elution of all components.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 295 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Method Validation: The method should be validated according to ICH guidelines, including specificity (in the presence of degradation products), linearity, accuracy, precision, and robustness.

Forced Degradation Study Protocol

Forced degradation studies are performed to understand the degradation pathways of a drug substance under various stress conditions.

1. Preparation of Stock Solution: Prepare a stock solution of Triciribine Phosphate in a suitable solvent (e.g., water or a relevant buffer) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

  • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for a specified period (e.g., 1, 2, 4, 8 hours).

  • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for a specified period (e.g., 12 hours), protected from light.

  • Thermal Degradation: Expose the solid TCPA to dry heat (e.g., 80°C) for 48 hours. Also, heat the stock solution at 60°C.

  • Photodegradation: Expose the stock solution to a light source according to ICH Q1B guidelines. A control sample should be kept in the dark.

3. Sample Analysis: At each time point, withdraw an aliquot of the stressed sample. If necessary, neutralize the acidic and basic samples. Dilute the samples to a suitable concentration with the mobile phase and analyze by the validated stability-indicating HPLC method.

4. Data Analysis: Calculate the percentage of degradation of Triciribine Phosphate and identify and quantify any degradation products formed.

Visualizations

PI3K_Akt_Signaling_Pathway Growth Factor Growth Factor RTK RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates Downstream Targets Downstream Targets Akt->Downstream Targets Activates TCPA TCPA TCPA->Akt Inhibits Recruitment Cell Survival & Proliferation Cell Survival & Proliferation Downstream Targets->Cell Survival & Proliferation

Caption: PI3K/Akt signaling pathway with TCPA inhibition.

Experimental_Workflow Start Start Stock_Solution Prepare TCPA Stock Solution Stress_Conditions Apply Stress Conditions Stock_Solution->Stress_Conditions Acid Acid Hydrolysis Stress_Conditions->Acid e.g. Base Base Hydrolysis Stress_Conditions->Base e.g. Oxidation Oxidative Degradation Stress_Conditions->Oxidation e.g. Thermal Thermal Degradation Stress_Conditions->Thermal e.g. Photo Photodegradation Stress_Conditions->Photo e.g. Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Analysis HPLC Analysis Sampling->Analysis Data_Evaluation Evaluate Data Analysis->Data_Evaluation End End Data_Evaluation->End

Caption: Forced degradation study workflow.

References

Troubleshooting challenging nucleophilic substitution reactions on the pyridine ring.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with nucleophilic substitution reactions on the pyridine ring.

Troubleshooting Guides

Issue: Low or No Yield in SNAr Reactions

Question: My SNAr reaction on a halopyridine is giving a low yield or not proceeding at all. What are the common causes and how can I troubleshoot this?

Answer:

Low yields in SNAr reactions on pyridines typically stem from poor activation of the pyridine ring, an insufficiently reactive nucleophile, or suboptimal reaction conditions. Here is a step-by-step guide to troubleshoot this issue:

  • Assess the Electronic Properties of Your Pyridine Substrate:

    • Activation: Nucleophilic aromatic substitution on the pyridine ring is most efficient when the ring is electron-deficient, particularly at the positions ortho (C2/C6) and para (C4) to the nitrogen atom. The presence of electron-withdrawing groups (EWGs) such as -NO₂, -CN, or -CF₃ on the pyridine ring will significantly enhance the reaction rate. Unactivated pyridines often require harsh reaction conditions.[1]

    • Position of the Leaving Group: The reaction is significantly slower for leaving groups at the C3 or C5 positions (meta to the nitrogen). This is because the negative charge of the Meisenheimer intermediate cannot be delocalized onto the electronegative nitrogen atom from these positions.[2]

  • Evaluate the Leaving Group:

    • The reactivity of halopyridines in SNAr reactions generally follows the order: F > Cl ≈ Br > I.[3][4] The highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and accelerating the rate-determining nucleophilic attack. For instance, the reaction of 2-fluoropyridine with sodium ethoxide in ethanol is reported to be 320 times faster than that of 2-chloropyridine.[5]

  • Consider the Nucleophile's Reactivity:

    • Stronger nucleophiles will react more readily. If you are using a weak nucleophile, you may need to increase its reactivity by converting it to its conjugate base using a strong, non-nucleophilic base (e.g., NaH, KOtBu).

  • Optimize Reaction Conditions:

    • Solvent: Polar aprotic solvents like DMSO, DMF, or NMP are generally preferred as they can solvate the cation of the nucleophile salt, leaving the anion more nucleophilic.

    • Temperature: Increasing the reaction temperature can overcome the activation barrier, especially for less reactive substrates. Microwave heating has been shown to be effective in accelerating these reactions, often leading to higher yields and shorter reaction times.

    • Catalysis: In some cases, the use of a phase-transfer catalyst can be beneficial, especially when dealing with heterogeneous reaction mixtures.

  • Alternative Activation Strategies:

    • N-Oxidation: Conversion of the pyridine to a pyridine N-oxide can activate the ring towards nucleophilic attack, particularly at the C2 and C4 positions. The N-oxide group can be subsequently removed by reduction.

    • Pyridinium Salts: N-alkylation or N-acylation of the pyridine nitrogen to form a pyridinium salt significantly increases the ring's electrophilicity, making it much more susceptible to nucleophilic attack.

Issue: Poor Regioselectivity (C2 vs. C4 Substitution)

Question: I am getting a mixture of C2 and C4 substituted products in my SNAr reaction. How can I improve the regioselectivity?

Answer:

Achieving high regioselectivity between the C2 and C4 positions can be challenging as both are electronically activated. The outcome is often dependent on a subtle interplay of steric and electronic factors.

  • Steric Hindrance: This is often the most predictable factor.

    • To favor C4-substitution: Use a bulkier nucleophile. The C2 and C6 positions are sterically more hindered due to their proximity to the nitrogen atom.

    • To favor C2-substitution: If the C4 position is blocked by a sterically demanding substituent, the nucleophile will be directed to the C2 position.

  • Solvent Effects: The choice of solvent can influence regioselectivity. For example, in the reaction of 2,6-dichloro-3-(methoxycarbonyl)pyridine with 1-methylpiperazine, a switch from dichloromethane (DCM) to dimethyl sulfoxide (DMSO) was shown to alter the C2/C6 selectivity.

  • Chelation Control: In some cases, a metal-coordinating substituent on the pyridine ring can direct the nucleophile to a specific position via chelation with a metal cation.

Frequently Asked Questions (FAQs)

Q1: Why is nucleophilic substitution on the pyridine ring favored at the C2 and C4 positions?

A1: The reaction proceeds through a negatively charged intermediate called a Meisenheimer complex. When the nucleophile attacks at the C2 or C4 position, the negative charge can be delocalized through resonance onto the electronegative nitrogen atom. This provides significant stabilization to the intermediate, lowering the activation energy for its formation. Attack at the C3 position does not allow for this resonance stabilization, hence the reaction is much slower at this position.[2]

Q2: I am attempting a Chichibabin reaction to synthesize a 2-aminopyridine, but the yield is very low. What could be the problem?

A2: The Chichibabin reaction, which uses sodium amide (NaNH₂) to introduce an amino group, can be sensitive to several factors:

  • Reagent Quality: Interestingly, very pure sodium amide may result in a poor yield. Impurities in less pure NaNH₂ are thought to have a catalytic effect.[6]

  • Temperature: The reaction often requires high temperatures (100-130°C) in an inert, high-boiling solvent like toluene or xylene for unactivated pyridines.[7]

  • Side Reactions: Dimerization of the pyridine starting material can be a significant side reaction. For example, with 4-tert-butylpyridine, dimerization can be the major product under atmospheric pressure.[8] Over-amination to form diamino products can also occur with an excess of sodium amide.[6]

  • Substituent Effects: Electron-withdrawing groups on the pyridine ring can inhibit the Chichibabin reaction.[8]

Q3: What is Vicarious Nucleophilic Substitution (VNS) and when is it used?

A3: Vicarious Nucleophilic Substitution is a type of nucleophilic aromatic substitution where a hydrogen atom is replaced by a nucleophile. This is in contrast to standard SNAr where a leaving group like a halide is displaced. VNS is particularly useful for the functionalization of electron-deficient aromatic rings, such as nitropyridines.[9][10] The nucleophile used in VNS reactions contains a leaving group on the nucleophilic atom. The reaction proceeds by addition of the nucleophile to the ring, followed by a base-induced β-elimination of the leaving group from the intermediate.

Q4: Can I perform a nucleophilic substitution on a pyridine ring that does not have a good leaving group?

A4: Yes, this is possible under certain conditions. The Chichibabin reaction is a prime example, where a hydride ion acts as the leaving group. This, however, requires a very strong nucleophile (amide anion) and harsh conditions. Another example is the Vicarious Nucleophilic Substitution (VNS) reaction, which allows for the substitution of a hydrogen atom.

Data Presentation

Table 1: Comparison of Leaving Groups in SNAr of 2-Halopyridines

Leaving GroupNucleophileSolventTemperature (°C)Time (h)Yield (%)Reference
2-FNaOEtEtOHRT--[5] (320x faster than 2-Cl)
2-ClPiperidineDMSO1004888[1]
2-ClPiperidineNMP2600.2588[1]
2-BrPiperidine-MW, 1500.1795[1]
2-IPiperidine-----

Table 2: Yields for Chichibabin Amination of Various Pyridines

SubstrateAmineConditionsYield (%)Reference
Pyridinen-ButylamineNaH, LiI, THF, 85°C, 7h93[11][12]
4-Methylpyridinen-ButylamineNaH, LiI, THF, 85°C, 24h85[11][12]
4-Methoxypyridinen-ButylamineNaH, LiI, THF, 85°C, 24h81[11][12]
PyridineCyclohexylamineNaH, LiI, THF, 85°C, 24h88[11][12]

Table 3: Yields for Vicarious Nucleophilic Substitution of Nitropyridines

SubstrateNucleophile PrecursorBaseSolventTemperature (°C)TimeYield (%)Reference
3-NitropyridineMethyl phenyl sulfoneKHMDSDMF-4030 min78[9][13]
3-NitropyridineEthyl phenyl sulfoneKHMDSDMF-4030 min85[9][13]
2-Chloro-5-nitropyridineMethyl phenyl sulfoneKHMDSDMF-403 min91[9][13]
3-NitroquinolineMethyl phenyl sulfoneKHMDSDMF-4030 min82[9][13]

Experimental Protocols

Protocol 1: General Procedure for SNAr of 2-Chloropyridine with a Secondary Amine in a Flow Reactor

This protocol describes a general method for the amination of 2-chloropyridine using a continuous-flow reactor, which allows for high temperatures and short reaction times.

  • Materials:

    • 2-Chloropyridine

    • Secondary amine (e.g., piperidine, morpholine)

    • N-Methyl-2-pyrrolidone (NMP)

  • Procedure:

    • Prepare a solution of 2-chloropyridine (1.0 M) in NMP.

    • Prepare a solution of the secondary amine (2.0 M) in NMP.

    • Set up the flow reactor system with the desired temperature (e.g., 260°C).

    • Pump the two solutions at equal flow rates into a T-mixer connected to the heated reactor coil.

    • The combined stream passes through the reactor coil, allowing for the reaction to occur.

    • The product stream is cooled and collected.

    • The collected solution is then worked up by extraction with an appropriate organic solvent and purified by column chromatography. Adapted from Org. Lett. 2011, 13, 16, 4280–4283.

Protocol 2: Chichibabin Amination of Pyridine with n-Butylamine

This protocol describes a modified Chichibabin reaction using NaH and LiI.

  • Materials:

    • Pyridine

    • n-Butylamine

    • Sodium hydride (NaH, 60% dispersion in mineral oil)

    • Lithium iodide (LiI)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • To a sealed tube containing pyridine (0.5 mmol), add NaH (1.5 mmol, 3 equiv.) and LiI (1.0 mmol, 2 equiv.) under a nitrogen atmosphere.

    • Add anhydrous THF (0.5 mL) followed by n-butylamine (1.0 mmol, 2 equiv.) at room temperature.

    • Seal the tube and stir the reaction mixture at 85°C for 7 hours.

    • Cool the reaction to 0°C and quench with ice-cold water.

    • Extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate in vacuo.

    • Purify the crude product by silica gel chromatography.[11][12][14]

Protocol 3: Vicarious Nucleophilic Substitution of 3-Nitropyridine

This protocol describes the alkylation of 3-nitropyridine with an alkyl phenyl sulfone.

  • Materials:

    • 3-Nitropyridine

    • Alkyl phenyl sulfone (e.g., methyl phenyl sulfone)

    • Potassium bis(trimethylsilyl)amide (KHMDS)

    • Anhydrous Dimethylformamide (DMF)

  • Procedure:

    • Dissolve the alkyl phenyl sulfone (1.2 equiv.) in anhydrous DMF in a flame-dried flask under a nitrogen atmosphere.

    • Cool the solution to -40°C.

    • Add KHMDS (1.5 equiv.) portion-wise, maintaining the temperature below -40°C. Stir for 10 minutes.

    • Add a solution of 3-nitropyridine (1.0 equiv.) in anhydrous DMF dropwise.

    • Stir the reaction at -40°C for 30 minutes.

    • Quench the reaction with saturated aqueous ammonium chloride.

    • Warm the mixture to room temperature and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

    • Purify the crude product by silica gel chromatography.

Visualizations

Troubleshooting_Low_Yield Troubleshooting Low Yield in Pyridine SNAr Reactions start Low or No Yield Observed check_substrate 1. Evaluate Substrate - Is there an EWG? - Is leaving group at C2/C4? start->check_substrate check_lg 2. Check Leaving Group - Is it F or Cl? check_substrate->check_lg Substrate is suitable alt_strategy 5. Consider Alternative Strategy - Pyridine N-oxide? - Form Pyridinium salt? check_substrate->alt_strategy Substrate is unactivated or C3-substituted check_nucleophile 3. Assess Nucleophile - Is it strong enough? check_lg->check_nucleophile LG is adequate check_lg->alt_strategy LG is poor (e.g., I) optimize_conditions 4. Optimize Conditions - Increase temperature? - Use polar aprotic solvent? check_nucleophile->optimize_conditions Nucleophile is appropriate check_nucleophile->optimize_conditions Nucleophile is weak (Increase strength with base) optimize_conditions->alt_strategy Still no improvement success Improved Yield optimize_conditions->success Optimization works alt_strategy->success New strategy is effective

Caption: A flowchart for troubleshooting low-yield nucleophilic aromatic substitution reactions on pyridine.

Regioselectivity_Workflow Improving C2/C4 Regioselectivity start Mixture of C2 and C4 Isomers goal Define Goal: Favor C2 or C4 substitution? start->goal favor_c4 Favor C4 Substitution goal->favor_c4 Favor C4 favor_c2 Favor C2 Substitution goal->favor_c2 Favor C2 sterics_c4 Increase Steric Bulk of Nucleophile favor_c4->sterics_c4 sterics_c2 Increase Steric Bulk at C4 Position favor_c2->sterics_c2 solvent Screen Different Solvents (e.g., DCM vs. DMSO) sterics_c4->solvent sterics_c2->solvent analyze Analyze Isomer Ratio solvent->analyze

Caption: A decision-making workflow for improving regioselectivity in pyridine SNAr reactions.

References

Validation & Comparative

Reactivity Under the Microscope: A Comparative Analysis of 3,4,5,6-Tetrachloropyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of substituted pyridine derivatives is paramount for the rational design of synthetic pathways and the development of novel molecular entities. This guide provides an in-depth comparison of the reactivity of 3,4,5,6-tetrachloropyridine-2-carboxylic acid against other pyridine derivatives, with a focus on nucleophilic substitution and decarboxylation reactions. The information is supported by experimental data and detailed protocols to facilitate informed decision-making in a laboratory setting.

The pyridine scaffold is a ubiquitous structural motif in pharmaceuticals and agrochemicals. The introduction of substituents onto the pyridine ring dramatically alters its electronic properties and, consequently, its chemical reactivity. This compound, a highly functionalized derivative, presents a unique reactivity profile due to the strong electron-withdrawing nature of its four chloro substituents and the presence of a carboxylic acid group at the 2-position.

Nucleophilic Aromatic Substitution: A Tale of Activation

The pyridine ring is inherently electron-deficient, making it susceptible to nucleophilic attack, particularly at the 2-, 4-, and 6-positions. This reactivity is significantly enhanced by the presence of strong electron-withdrawing groups, such as the four chlorine atoms in this compound. These substituents further deplete the electron density of the aromatic ring, making it an excellent electrophile for nucleophilic aromatic substitution (SNA r) reactions.

A key example of the reactivity of this compound is its selective reductive dechlorination at the 3-position. This reaction, a form of nucleophilic substitution where a hydride ion acts as the nucleophile, underscores the activated nature of the polychlorinated pyridine ring.

Comparative Data on Nucleophilic Substitution of Chlorinated Pyridines
SubstrateNucleophileSolventTemperature (°C)Second-Order Rate Constant (k₂, L mol⁻¹ s⁻¹)
2-ChloropyridinePiperidineMethanol1001.3 x 10⁻⁵
2,6-DichloropyridinePiperidineMethanol601.2 x 10⁻⁴
PentachloropyridinePiperidineMethanol25Very Rapid
This compound Hydride (from Zn/Ni catalyst)Polar aproticAmbientQualitatively High

Note: The data for 2-chloropyridine and 2,6-dichloropyridine are provided to illustrate the trend of increasing reactivity with increased chlorination. The reaction of pentachloropyridine is too fast to measure easily under these conditions. The high reactivity of this compound is inferred from the mild conditions required for its selective dechlorination.

Experimental Protocol: Selective Reductive Dechlorination of this compound

This protocol is adapted from a patented procedure and demonstrates the selective removal of the chlorine atom at the 3-position.

Materials:

  • This compound

  • Nickel(II) chloride (NiCl₂)

  • 2,2'-Bipyridine

  • Zinc powder

  • N,N-Dimethylformamide (DMF)

  • Water

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

Procedure:

  • In a reaction vessel under an inert atmosphere (e.g., nitrogen), dissolve nickel(II) chloride and 2,2'-bipyridine in a mixture of DMF and water. Stir until a homogeneous solution is formed.

  • Add zinc powder to the solution and stir for a few minutes.

  • Add this compound to the reaction mixture.

  • Stir the reaction at ambient temperature and monitor the progress by a suitable analytical technique (e.g., HPLC or TLC).

  • Upon completion, quench the reaction by adding water.

  • Acidify the mixture with hydrochloric acid to a pH of approximately 2-3.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product, 4,5,6-trichloropicolinic acid.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products TCPCA This compound Product 4,5,6-Trichloropicolinic acid TCPCA->Product Selective Dechlorination at C3 Catalyst NiCl₂ / 2,2'-Bipyridine Catalyst->Product Reducing_Agent Zinc Powder Reducing_Agent->Product Solvent DMF / Water Solvent->Product Temperature Ambient Temperature Temperature->Product Byproducts Zinc Salts

Selective Dechlorination Workflow

Decarboxylation: The Influence of Electron-Withdrawing Groups

Pyridine-2-carboxylic acids can undergo decarboxylation upon heating, a reaction that is highly dependent on the electronic nature of the substituents on the pyridine ring. The mechanism is believed to proceed through a zwitterionic intermediate, where the pyridine nitrogen is protonated and the carboxylate is deprotonated. The subsequent loss of carbon dioxide generates a carbanion at the 2-position, which is then protonated.

The presence of electron-withdrawing groups on the pyridine ring is expected to stabilize the intermediate carbanion, thereby accelerating the rate of decarboxylation.[1] The four strongly electron-withdrawing chlorine atoms in this compound are therefore anticipated to make it significantly more prone to decarboxylation than picolinic acid itself.

Comparative Data on the Decarboxylation of Pyridine-2-carboxylic Acids

The following table presents the first-order rate constants for the decarboxylation of various substituted picolinic acids in aqueous solution at 150 °C.

SubstrateSubstituent at Position 3First-Order Rate Constant (k₁, s⁻¹) at 150°CRelative Rate
Picolinic Acid-H4.0 x 10⁻⁶1
3-Methylpicolinic Acid-CH₃4.1 x 10⁻⁶~1
3-Bromopicolinic Acid-Br4.5 x 10⁻⁴112.5
3-Nitropicolinic Acid-NO₂> 1 x 10⁻³ (at 95°C)> 250
This compound -Cl (at 3,4,5,6)Expected to be very high >> 1

Note: The data clearly shows that electron-withdrawing substituents at the 3-position dramatically increase the rate of decarboxylation. Although no specific rate constant is available for this compound, the cumulative electron-withdrawing effect of four chlorine atoms is expected to lead to a very rapid decarboxylation, likely exceeding that of 3-nitropicolinic acid.

Experimental Protocol: Decarboxylation of Picolinic Acid

This protocol provides a general procedure for the decarboxylation of a pyridine-2-carboxylic acid.

Materials:

  • Picolinic acid

  • High-boiling solvent (e.g., quinoline or diphenyl ether)

  • Sand bath or heating mantle

  • Condenser

  • Thermometer

Procedure:

  • Place the picolinic acid in a round-bottom flask equipped with a condenser.

  • Add a high-boiling solvent.

  • Heat the mixture to the desired temperature (e.g., 150-200 °C) using a sand bath or heating mantle.

  • Monitor the reaction by observing the evolution of carbon dioxide gas.

  • Upon completion of the reaction (cessation of gas evolution), cool the mixture to room temperature.

  • The product (pyridine) can be isolated by distillation from the reaction mixture.

G cluster_start Starting Material cluster_intermediate Intermediate cluster_product Products PicolinicAcid Pyridine-2-carboxylic Acid Zwitterion Zwitterion PicolinicAcid->Zwitterion Proton Transfer Carbanion 2-Pyridyl Carbanion Zwitterion->Carbanion - CO₂ CO2 Carbon Dioxide Zwitterion->CO2 Pyridine Pyridine Carbanion->Pyridine + H⁺

Proposed Decarboxylation Pathway

Conclusion

This compound exhibits significantly enhanced reactivity in both nucleophilic substitution and, putatively, decarboxylation reactions compared to less substituted pyridine derivatives. The presence of four electron-withdrawing chlorine atoms activates the pyridine ring towards nucleophilic attack, as demonstrated by its selective dechlorination under mild conditions. Furthermore, these substituents are expected to substantially increase the rate of decarboxylation by stabilizing the carbanionic intermediate. This heightened and distinct reactivity profile makes this compound a valuable and versatile building block for the synthesis of complex, highly functionalized heterocyclic compounds in the fields of drug discovery and materials science. Researchers should be mindful of this enhanced reactivity when designing synthetic routes involving this compound, as it may necessitate milder reaction conditions and offer unique opportunities for selective transformations.

References

A Comparative Analysis of Tetrachlorinated vs. Trichlorinated Picolinic Acids for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the chemical and biological profiles of 3,4,5,6-Tetrachloropicolinic Acid and the widely-used herbicide, Picloram (4-Amino-3,5,6-trichloropicolinic Acid).

This guide offers a detailed comparative study of a representative tetrachlorinated picolinic acid, 3,4,5,6-tetrachloropicolinic acid, and a well-characterized trichlorinated picolinic acid, Picloram. The focus is on providing researchers, scientists, and drug development professionals with a comprehensive overview of their physicochemical properties, synthesis, mechanisms of action, and a standardized protocol for comparative biological evaluation.

Physicochemical Properties: A Head-to-Head Comparison

A clear understanding of the physicochemical properties of these compounds is fundamental to predicting their behavior in biological systems and designing experiments. The following table summarizes key parameters for both molecules.

Property3,4,5,6-Tetrachloropicolinic Acid4-Amino-3,5,6-trichloropicolinic Acid (Picloram)
Molecular Formula C₆HCl₄NO₂[1]C₆H₃Cl₃N₂O₂[2]
Molecular Weight 260.89 g/mol [1][3]241.46 g/mol [2]
Melting Point 210-214 °C[3]Decomposes at ~215-219 °C[4]
Water Solubility Insoluble[5][6]430 mg/L at 25 °C[4]
pKa 1.26 (Predicted)[3][6]2.3[4]
LogP (Octanol-Water Partition Coefficient) 3.6 (Predicted)[1]0.30[4]

Synthesis and Interconversion

3,4,5,6-Tetrachloropicolinic acid is a key intermediate in the synthesis of various pyridine-based compounds, including some herbicides. Its preparation can be achieved through the diazotization and subsequent chlorination of aminotrichloropicolinic acid isomers, which are often byproducts in the industrial production of Picloram[7].

Picloram (4-Amino-3,5,6-trichloropicolinic acid) is commercially synthesized from α-picoline through a multi-step process involving chlorination, amination, and hydrolysis. A common laboratory-scale synthesis involves the ammonolysis of 3,4,5,6-tetrachloropicolinic acid, where one of the chlorine atoms is displaced by an amino group under pressure and heat[8]. This reaction highlights the chemical relationship between the two compounds.

Mechanism of Action: The Auxin Signaling Pathway

Picloram is a well-established synthetic auxin herbicide. Its primary mechanism of action involves hijacking the plant's natural auxin signaling pathway, leading to uncontrolled growth and ultimately, death of susceptible plants. While direct experimental data on the biological activity of 3,4,5,6-tetrachloropicolinic acid as an auxin is limited in publicly available literature, its structural similarity to Picloram suggests it may have some activity, although likely with different efficacy and receptor affinity.

The core of the auxin signaling pathway involves the perception of auxin by a co-receptor complex consisting of a TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) protein and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor. The binding of an auxin stabilizes this complex, leading to the ubiquitination and subsequent degradation of the Aux/IAA repressor. This degradation releases Auxin Response Factors (ARFs), which can then activate the transcription of auxin-responsive genes.

Picloram exhibits a notable selectivity in its binding to different members of the TIR1/AFB family. Experimental data has shown that Picloram has a significantly higher binding affinity for AFB5 compared to TIR1 and other AFB proteins[4][9]. This selective affinity for AFB5 is a key determinant of its potent herbicidal activity.

Below is a diagram illustrating the auxin signaling pathway and the specific action of Picloram.

AuxinSignaling cluster_nucleus Nucleus Picloram Picloram AFB5 AFB5 Picloram->AFB5 High Affinity Binding SCF_complex SCF Complex AFB5->SCF_complex Part of AuxIAA Aux/IAA Repressor Proteasome 26S Proteasome AuxIAA->Proteasome Degraded by ARF_inactive ARF (Inactive) AuxIAA->ARF_inactive Represses SCF_complex->AuxIAA Binds to Ub Ubiquitin SCF_complex->Ub Adds Ub->AuxIAA Tags for Degradation Degradation Degradation Proteasome->Degradation ARF_active ARF (Active) ARF_inactive->ARF_active Activation upon Aux/IAA degradation AuxinResponseGenes Auxin-Responsive Genes ARF_active->AuxinResponseGenes Activates Transcription Transcription AuxinResponseGenes->Transcription

Auxin signaling pathway modulation by Picloram.

Experimental Protocols: A Guide to Comparative Biological Assays

To facilitate a direct comparison of the biological activities of tetrachlorinated and trichlorinated picolinic acids, a standardized experimental protocol is essential. The following outlines a detailed methodology for a root growth inhibition assay using the model plant Arabidopsis thaliana, a common and sensitive method for assessing auxin-like activity.

Protocol: Arabidopsis thaliana Root Growth Inhibition Assay

1. Materials and Reagents:

  • Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

  • Murashige and Skoog (MS) basal salt medium

  • Sucrose

  • MES buffer

  • Agar

  • Potassium hydroxide (KOH) for pH adjustment

  • Sterilization solution (e.g., 10% bleach with 0.1% Triton X-100)

  • Sterile deionized water

  • Test compounds (3,4,5,6-tetrachloropicolinic acid and Picloram) dissolved in a suitable solvent (e.g., DMSO)

  • Petri dishes (square, 100x100 mm)

  • Micropipettes and sterile tips

  • Growth chamber with controlled light and temperature

2. Seed Sterilization and Stratification:

  • Surface sterilize Arabidopsis seeds by washing in 70% ethanol for 1 minute, followed by a 10-minute incubation in a solution of 10% commercial bleach containing 0.1% Triton X-100.

  • Rinse the seeds 3-5 times with sterile deionized water.

  • Resuspend the seeds in sterile 0.1% agar solution and store at 4°C for 2-3 days for stratification to ensure uniform germination.

3. Media Preparation:

  • Prepare half-strength (1/2) MS medium containing 1% (w/v) sucrose and 0.5 g/L MES buffer.

  • Adjust the pH of the medium to 5.7 with KOH.

  • Add 1% (w/v) agar and autoclave for 20 minutes at 121°C.

  • Allow the medium to cool to approximately 50-60°C.

  • Add the test compounds (dissolved in DMSO) to the molten agar to achieve the desired final concentrations (e.g., a range from 1 nM to 100 µM). Ensure the final DMSO concentration is consistent across all plates and does not exceed 0.1%. A solvent control plate containing only DMSO should be included.

  • Pour approximately 25 mL of the medium into each sterile square Petri dish and allow to solidify in a laminar flow hood.

4. Seed Plating and Growth Conditions:

  • Using a sterile pipette tip, place 8-10 sterilized and stratified seeds in a horizontal line on the surface of the agar, approximately 1 cm from the top edge of the plate.

  • Seal the plates with breathable tape.

  • Place the plates vertically in a growth chamber with a 16-hour light/8-hour dark photoperiod at 22°C.

5. Data Collection and Analysis:

  • After a set period of growth (e.g., 5-7 days), photograph the plates.

  • Measure the primary root length of each seedling using image analysis software (e.g., ImageJ).

  • Calculate the average root length and standard deviation for each treatment group.

  • Express the root growth as a percentage of the solvent control.

  • Plot the percentage of root growth inhibition against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of root growth is inhibited).

The following diagram illustrates the general workflow for this comparative experiment.

ExperimentalWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare Stock Solutions (Tetrachloro- & Trichloro-picolinic acid) B Prepare 1/2 MS Agar Plates with varying concentrations of each compound A->B D Plate seeds on prepared media B->D C Sterilize & Stratify Arabidopsis thaliana seeds C->D E Incubate vertically in growth chamber (5-7 days) D->E F Image plates E->F G Measure primary root length (ImageJ or similar software) F->G H Calculate % root growth inhibition vs. control G->H I Determine IC50 values H->I J Comparative Analysis of Potency I->J

Workflow for the comparative root growth inhibition assay.

Conclusion and Future Directions

This guide provides a foundational comparison between a tetrachlorinated and a trichlorinated picolinic acid. While Picloram's biological activity as a potent synthetic auxin is well-documented, the auxin-like activity of 3,4,5,6-tetrachloropicolinic acid remains an area for further investigation. The provided experimental protocol offers a robust framework for directly comparing the potency of these and other related compounds.

Future research should focus on:

  • Direct comparative studies: Performing the described root growth inhibition assay and other auxin-related bioassays to quantitatively compare the biological activity of these two compounds.

  • Receptor binding studies: Investigating the binding affinity of 3,4,5,6-tetrachloropicolinic acid to the different TIR1/AFB receptors to understand its potential mechanism of action.

  • Structure-activity relationship (SAR) studies: Synthesizing and testing a broader range of chlorinated picolinic acid derivatives to elucidate the impact of the number and position of chlorine atoms on their biological activity.

By systematically exploring these areas, the scientific community can gain a deeper understanding of the molecular determinants of auxin activity and potentially develop novel and more selective plant growth regulators or herbicides.

References

Efficacy Showdown: A Comparative Guide to Herbicides from Varied Chlorinated Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 28, 2025 – A comprehensive analysis of herbicides synthesized from different chlorinated precursors reveals notable distinctions in their efficacy against various weed species. This guide offers an objective comparison of prominent herbicides, including 2,4-D, Dicamba, and Atrazine, providing researchers, scientists, and drug development professionals with critical data to inform their work. The findings are supported by a review of synthesis pathways, mode of action, and quantitative field trial data.

Quantitative Efficacy Comparison

The following table summarizes the herbicidal efficacy of 2,4-D and Dicamba, both synthetic auxin herbicides derived from different chlorinated phenolic precursors, against several common broadleaf weeds. The data is compiled from pre-plant burndown field trials.

Weed SpeciesHerbicideApplication Rate (g ae/ha)Efficacy (% Control)Reference
Horseweed (Conyza canadensis)2,4-D533-106650 - 80%[1]
Dicamba28077 - 91%[1]
Henbit (Lamium amplexicaule)2,4-D533-1066< 8%[1]
Dicamba280< 8%[1]
Purple Deadnettle (Lamium purpureum)2,4-D533-1066< 8%[1]
Dicamba280< 8%[1]
Cutleaf Evening Primrose (Oenothera laciniata)2,4-D533-106674 - 85%[1]
Dicamba28051%[1]
Curly Dock (Rumex crispus)2,4-D533-106659 - 70%[1]
Dicamba28059 - 70%[1]

Note: Efficacy can vary based on environmental conditions, weed size, and growth stage.

Experimental Protocols

The following is a representative, detailed methodology for a field experiment designed to compare the efficacy of post-emergence herbicides for broadleaf weed control.

Objective: To evaluate and compare the efficacy of different herbicide treatments for the control of common broadleaf weeds in a wheat field.

Experimental Design: A Randomized Complete Block Design (RCBD) is utilized to account for field variability. The experiment consists of multiple treatments, including an untreated control and various herbicide applications, with each treatment replicated four times.[2]

Plot Establishment and Management:

  • Location: A field with a known history of uniform broadleaf weed infestation.

  • Plot Size: Each plot will be 3 meters wide by 10 meters long.[2]

  • Crop: Wheat (Triticum aestivum) is planted using conventional tillage practices.

  • Target Weeds: The primary target weed species are identified and recorded, for example, Wild Radish (Raphanus raphanistrum) and Common Lambsquarters (Chenopodium album).

Treatments:

  • T1: Untreated Control

  • T2: Herbicide A (e.g., 2,4-D) at the recommended label rate.

  • T3: Herbicide B (e.g., Dicamba) at the recommended label rate.

  • Additional treatments can include different rates or tank mixtures.

Application:

  • Herbicides are applied post-emergence when the wheat is at the 2- to 6-leaf stage and the weeds are actively growing, typically at the 2- to 4-leaf stage.[3]

  • Applications are made using a calibrated backpack sprayer equipped with flat-fan nozzles to ensure uniform coverage.

Data Collection:

  • Weed Control Efficacy: Visual assessments of percent weed control are conducted at 7, 14, and 28 days after treatment (DAT), comparing each plot to the untreated control. A rating scale of 0% (no control) to 100% (complete control) is used.

  • Weed Density and Biomass: Weed counts per square meter and weed biomass (fresh or dry weight) are determined at 28 DAT from a designated quadrat within each plot.

  • Crop Tolerance: Visual assessment of crop injury (e.g., chlorosis, necrosis, stunting) is recorded at 7 and 14 DAT using a scale of 0% (no injury) to 100% (crop death).

  • Yield: At crop maturity, a designated area from the center of each plot is harvested to determine grain yield.

Statistical Analysis: Data are subjected to Analysis of Variance (ANOVA) appropriate for an RCBD.[2] Treatment means are separated using a suitable test, such as Fisher's Protected LSD at a significance level of p < 0.05.

Visualizing Synthesis and Action

Diagrams of Synthesis Pathways and Modes of Action

To illustrate the relationship between the chlorinated precursors and the final herbicide products, as well as their mechanisms of action, the following diagrams are provided.

Synthesis_Workflow cluster_24D 2,4-D Synthesis cluster_Dicamba Dicamba Synthesis cluster_Atrazine Atrazine Synthesis Phenol Phenol 2,4-Dichlorophenol 2,4-Dichlorophenol Phenol->2,4-Dichlorophenol Chlorination Cl2_1 Cl₂ Cl2_1->2,4-Dichlorophenol 2,4-D_1 2,4-D 2,4-Dichlorophenol->2,4-D_1 Condensation Chloroacetic Acid_1 Chloroacetic Acid Chloroacetic Acid_1->2,4-D_1 2,5-Dichlorophenol 2,5-Dichlorophenol 3,6-Dichlorosalicylic Acid 3,6-Dichlorosalicylic Acid 2,5-Dichlorophenol->3,6-Dichlorosalicylic Acid Carboxylation CO2 CO₂ CO2->3,6-Dichlorosalicylic Acid Dicamba Dicamba 3,6-Dichlorosalicylic Acid->Dicamba O-methylation Methylating Agent Methylating Agent Methylating Agent->Dicamba Cyanuric Chloride Cyanuric Chloride Intermediate Intermediate Cyanuric Chloride->Intermediate Nucleophilic Substitution Ethylamine Ethylamine Ethylamine->Intermediate Atrazine Atrazine Intermediate->Atrazine Nucleophilic Substitution Isopropylamine Isopropylamine Isopropylamine->Atrazine

Comparative synthesis workflows for major chlorinated herbicides.

Herbicide_Efficacy_Workflow Start Start Site_Selection Site Selection & Plot Layout Start->Site_Selection Treatment_Application Herbicide Application Site_Selection->Treatment_Application Data_Collection Data Collection (Weed Control, Crop Injury, Yield) Treatment_Application->Data_Collection Statistical_Analysis Statistical Analysis (ANOVA) Data_Collection->Statistical_Analysis Results Efficacy Comparison Statistical_Analysis->Results End End Results->End

Generalized workflow for herbicide efficacy field trials.

Auxin_Signaling_Pathway Auxin_Herbicide Synthetic Auxin (e.g., 2,4-D, Dicamba) TIR1_AFB TIR1/AFB Receptor Auxin_Herbicide->TIR1_AFB binds to SCF_Complex SCF Complex TIR1_AFB->SCF_Complex interacts with Aux_IAA Aux/IAA Repressor Aux_IAA->SCF_Complex is recruited to ARF Auxin Response Factor (ARF) Aux_IAA->ARF represses Ubiquitination Ubiquitination SCF_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome leads to degradation by Proteasome->Aux_IAA Auxin_Genes Transcription of Auxin-Responsive Genes ARF->Auxin_Genes activates Uncontrolled_Growth Uncontrolled Growth & Plant Death Auxin_Genes->Uncontrolled_Growth

Simplified signaling pathway for synthetic auxin herbicides.

Atrazine_Signaling_Pathway Atrazine Atrazine D1_Protein D1 Protein (QB binding site) Atrazine->D1_Protein binds to PSII Photosystem II (PSII) Electron_Transport Electron Transport Chain Blocked D1_Protein->Electron_Transport Plastoquinone Plastoquinone (PQ) Plastoquinone->D1_Protein binding is blocked Photosynthesis_Inhibition Inhibition of Photosynthesis (ATP & NADPH production stops) Electron_Transport->Photosynthesis_Inhibition Oxidative_Stress Oxidative Stress (Reactive Oxygen Species) Electron_Transport->Oxidative_Stress Plant_Death Plant Death Photosynthesis_Inhibition->Plant_Death Oxidative_Stress->Plant_Death

Simplified mode of action for Atrazine.

Conclusion

The efficacy of herbicides is intrinsically linked to their chemical structure, which is determined by the precursors and synthesis route employed. While 2,4-D and Dicamba, both synthetic auxins, exhibit broadleaf weed control, their effectiveness varies by species, highlighting the importance of selecting the appropriate herbicide for a specific weed spectrum. Atrazine, a triazine herbicide, operates through a different mechanism, inhibiting photosynthesis. Understanding these differences in synthesis, mode of action, and efficacy is paramount for the development of new and improved weed management strategies. Further research directly comparing the efficacy of a single herbicide active ingredient synthesized from different chlorinated precursors would be beneficial to fully elucidate the impact of the manufacturing process on product performance.

References

Evaluating Synthetic Pathways to 3,4,5,6-Tetrachloropyridine-2-carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. This guide provides a detailed comparison of two synthetic routes to 3,4,5,6-tetrachloropyridine-2-carboxylic acid, a valuable building block in the pharmaceutical and agrochemical industries. The following sections present a quantitative analysis of each pathway, complete experimental protocols, and a visual representation of the synthetic workflows.

Comparative Analysis of Synthetic Routes

Two primary methods for the synthesis of this compound are evaluated: the diazotization and chlorination of aminotrichloropicolinic acid mixtures derived from Picloram production waste, and the oxidation of 2-methyl-3,4,5,6-tetrachloropyridine. The choice between these routes will likely depend on the availability of starting materials, desired scale, and environmental considerations.

ParameterRoute 1: From Picloram WasteRoute 2: Oxidation of 2-Methyl-3,4,5,6-tetrachloropyridine
Starting Material Waste residue from Picloram production (mixture of aminotrichloropicolinic acids)2-Methyl-3,4,5,6-tetrachloropyridine
Key Reactions Diazotization, Sandmeyer-type chlorinationOxidation
Reagents Sodium nitrite, Concentrated HCl, Cuprous chloride, TolueneChlorine, Aqueous HCl, Actinic radiation
Yield 72.6% - 86.9%[1]Data not available
Purity >95%[1]Data not available
Reaction Time Approx. 4-5 hoursData not available
Reaction Temperature 0°C to 85°C[1]Elevated temperatures (e.g., ~120°C)[2]
Advantages Utilizes industrial waste, high purity product[1]Potentially a more direct route if the starting material is available.
Disadvantages Starting material is a complex mixture, requires careful control of diazotization.Requires specialized equipment (actinic radiation source), quantitative data not readily available.

Experimental Protocols

Route 1: Synthesis from Picloram Production Waste

This method, adapted from Chinese patent CN104649965A, utilizes the waste stream from the production of the herbicide Picloram.[1] The primary components of this waste are isomers of aminotrichloropicolinic acid.

Materials:

  • Waste residue from Picloram production (containing a mixture of 4-amino-3,5,6-trichloropicolinic acid and its isomers)

  • Concentrated Hydrochloric Acid (36%)

  • Toluene

  • Sodium Nitrite (NaNO₂)

  • Cuprous Chloride (CuCl)

  • Potassium Hydroxide solution (40%)

Procedure:

  • Diazotization:

    • In a 1000 mL flask, add 300g of concentrated hydrochloric acid, 200g of toluene, and 40g of the dried Picloram waste residue.

    • Cool the mixture to between 0-5°C using an ice bath.

    • With vigorous stirring, rapidly add 13.7g of sodium nitrite.

    • Continue stirring for 30 minutes at 0-5°C to ensure complete formation of the diazonium salt.

  • Chlorination (Sandmeyer Reaction):

    • To the cold diazonium salt solution, add 19.0g of cuprous chloride.

    • Gradually warm the reaction mixture. A typical heating profile is to raise the temperature by 10°C every 30 minutes until a temperature of 50-55°C is reached.

    • Maintain the temperature at 50-55°C and monitor the reaction progress by HPLC until the starting aminotrichloropicolinic acids are consumed (content <1.0%).

  • Work-up and Isolation:

    • Cool the reaction mixture to below 30°C.

    • Slowly add 40% potassium hydroxide solution to neutralize the mixture to a pH of 8-9, which will precipitate copper hydroxide.

    • Filter the mixture to remove the solid copper hydroxide.

    • Separate the aqueous and organic (toluene) layers of the filtrate. The toluene can be recycled.

    • Transfer the aqueous phase to a clean flask and acidify with concentrated hydrochloric acid to a pH of less than 2.

    • The product, this compound, will precipitate as a white solid.

    • Filter the solid, wash with water, and dry to obtain the final product.

Route 2: Oxidation of 2-Methyl-3,4,5,6-tetrachloropyridine

Materials:

  • 2-Methyl-3,4,5,6-tetrachloropyridine

  • Aqueous Hydrochloric Acid

  • Chlorine gas

  • Water

Procedure:

  • Reaction Setup:

    • Dissolve 2-methyl-3,4,5,6-tetrachloropyridine in aqueous hydrochloric acid in a reaction vessel equipped with a gas inlet, a distillation apparatus, and a source of actinic radiation (e.g., a UV lamp).

    • Heat the solution to the desired reaction temperature (e.g., approximately 120°C).

  • Oxidation:

    • While irradiating the solution, bubble chlorine gas through the mixture.

    • Simultaneously, distill off the azeotrope of water and hydrogen chloride that is formed during the reaction.

    • Continuously add water to the reaction mixture to maintain the volume and the concentration of the hydrochloric acid.

  • Work-up and Isolation (General):

    • Upon completion of the reaction (as determined by a suitable analytical method like GC or TLC), cool the reaction mixture.

    • The product, this compound, may precipitate upon cooling or after partial removal of the solvent.

    • Isolate the solid product by filtration, wash with water, and dry. Further purification may be achieved by recrystallization.

Visualization of Synthetic Pathways

The logical flow and comparison of the two synthetic routes are illustrated in the diagram below.

Synthetic_Routes cluster_0 Route 1: From Picloram Waste cluster_1 Route 2: Oxidation start1 Picloram Production Waste (Aminotrichloropicolinic Acids) step1_1 Diazotization (NaNO₂, HCl, 0-5°C) start1->step1_1 step1_2 Chlorination (CuCl, 50-85°C) step1_1->step1_2 product 3,4,5,6-Tetrachloropyridine- 2-carboxylic Acid step1_2->product start2 2-Methyl-3,4,5,6- tetrachloropyridine step2_1 Oxidation (Cl₂, aq. HCl, hv, ~120°C) start2->step2_1 step2_1->product

Caption: Comparative workflow of two synthetic routes to this compound.

References

Validating Analytical Methods for 3,4,5,6-Tetrachloropyridine-2-carboxylic Acid in Soil: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate detection and quantification of soil contaminants are paramount. This guide provides a comparative overview of two primary analytical methods for validating the detection of 3,4,5,6-Tetrachloropyridine-2-carboxylic acid in soil: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). This comparison is supported by experimental data and detailed protocols to assist in selecting the most suitable method for specific research needs.

Method Comparison at a Glance

The selection of an analytical method is a critical decision that influences the accuracy, sensitivity, and efficiency of environmental monitoring and research studies. While both LC-MS/MS and GC-MS are powerful techniques for the analysis of organic compounds, their fundamental principles dictate their suitability for different types of analytes. This compound, being a polar and acidic compound, presents unique challenges that are addressed differently by each method.

LC-MS/MS is generally preferred for the analysis of polar, non-volatile, and thermally labile compounds without the need for chemical derivatization.[1][2] In contrast, GC-MS is highly effective for volatile and thermally stable compounds, but often requires a derivatization step to analyze polar analytes like acidic herbicides.[3][4]

Performance Data

The following table summarizes the expected performance characteristics of the two methods for the analysis of this compound in a soil matrix. The data is extrapolated from validated methods for structurally similar chlorinated acid herbicides.[2][5]

Performance MetricLC-MS/MS without DerivatizationGC-MS with Derivatization
Limit of Detection (LOD) 0.1 - 0.5 µg/kg0.5 - 1.0 µg/kg
Limit of Quantification (LOQ) 0.5 - 2.0 µg/kg2.0 - 5.0 µg/kg
Recovery 75 - 110%70 - 105%
Precision (RSD) < 15%< 20%
Linearity (r²) > 0.995> 0.99
Sample Throughput HighModerate
Method Complexity ModerateHigh

Primary Method: LC-MS/MS without Derivatization

This method is presented as the primary choice due to its high sensitivity, specificity, and simpler sample preparation workflow, which avoids the need for derivatization.

Experimental Workflow

cluster_prep Sample Preparation cluster_cleanup Sample Cleanup (d-SPE) cluster_analysis Analysis s1 Weigh 10g Soil Sample s2 Add Extraction Solvent (e.g., Acetonitrile with Formic Acid) s1->s2 s3 Vortex/Shake to Extract s2->s3 s4 Centrifuge to Separate Solids s3->s4 s5 Collect Supernatant s4->s5 c1 Transfer Aliquot of Supernatant s5->c1 c2 Add d-SPE Sorbents (e.g., MgSO4, PSA, C18) c1->c2 c3 Vortex and Centrifuge c2->c3 c4 Collect Final Extract c3->c4 a1 Inject into LC-MS/MS c4->a1 a2 Data Acquisition (MRM Mode) a1->a2 a3 Quantification and Reporting a2->a3

Caption: Workflow for the analysis of this compound in soil by LC-MS/MS.

Experimental Protocol

1. Sample Preparation and Extraction:

  • Weigh 10 g of homogenized soil into a 50 mL polypropylene centrifuge tube.

  • Add 10 mL of acetonitrile containing 1% formic acid.

  • Vortex or shake vigorously for 5 minutes to ensure thorough extraction.[6]

  • Add the QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate) and shake vigorously for another 1 minute.

  • Centrifuge the tube at ≥ 5000 x g for 5 minutes.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer a 1 mL aliquot of the supernatant into a 2 mL microcentrifuge tube containing d-SPE sorbents (e.g., 150 mg MgSO₄, 50 mg primary secondary amine (PSA), and 50 mg C18).[7]

  • Vortex for 30 seconds to facilitate the cleanup process.

  • Centrifuge at ≥ 5000 x g for 2 minutes.

  • Collect the final extract (supernatant) and transfer it to an autosampler vial for analysis.

3. LC-MS/MS Analysis:

  • LC System: A high-performance liquid chromatography system.

  • Column: A suitable reversed-phase column (e.g., C18, 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) using at least two specific precursor-to-product ion transitions for the target analyte to ensure accurate identification and quantification.

Alternative Method: GC-MS with Derivatization

This method represents a more traditional approach. While it can provide reliable results, it involves an additional derivatization step to make the analyte suitable for GC analysis.

Experimental Workflow

cluster_prep Sample Preparation & Extraction cluster_deriv Derivatization cluster_analysis Analysis s1 Weigh 10g Soil Sample s2 Extract with Basic Solution s1->s2 s3 Acidify Extract s2->s3 s4 Liquid-Liquid Extraction (e.g., with Chloroform) s3->s4 s5 Evaporate to Dryness s4->s5 d1 Add Derivatizing Agent (e.g., TMSD or BF3/Methanol) s5->d1 d2 Incubate to Form Ester d1->d2 d3 Reconstitute in Solvent d2->d3 a1 Inject into GC-MS d3->a1 a2 Data Acquisition (SIM/Scan Mode) a1->a2 a3 Quantification and Reporting a2->a3

Caption: Workflow for the analysis of this compound in soil by GC-MS.

Experimental Protocol

1. Sample Preparation and Extraction:

  • Weigh 20 g of soil into a centrifuge tube.

  • Extract with a basic solution (e.g., 0.1 M potassium hydroxide).[2]

  • Centrifuge and collect the supernatant.

  • Acidify the extract to a pH < 2 with a strong acid (e.g., sulfuric acid).

  • Perform a liquid-liquid extraction with a suitable organic solvent (e.g., chloroform or dichloromethane) three times.[1]

  • Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.

2. Derivatization:

  • To the dried extract, add a derivatizing agent to convert the carboxylic acid to a more volatile ester. Common agents include trimethylsilyldiazomethane (TMSD) in a methanol/toluene solution or boron trifluoride in methanol (BF₃/Methanol).[4][8]

  • Incubate the mixture at a specified temperature (e.g., 60-80 °C) for a set time (e.g., 15-30 minutes) to ensure complete derivatization.

  • After cooling, neutralize any excess acid if necessary and reconstitute the sample in a suitable solvent like hexane or ethyl acetate.

3. GC-MS Analysis:

  • GC System: A gas chromatograph with a suitable capillary column (e.g., DB-5ms).

  • Injection: Splitless injection is typically used for trace analysis.

  • Carrier Gas: Helium or hydrogen.

  • Mass Spectrometer: A single or triple quadrupole mass spectrometer operating in electron ionization (EI) mode.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity, or full scan mode for qualitative analysis.

Conclusion

Both LC-MS/MS and GC-MS are capable of detecting and quantifying this compound in soil. However, for this specific polar and acidic analyte, the LC-MS/MS method offers significant advantages in terms of a simpler, faster workflow by eliminating the need for derivatization, and potentially higher sensitivity . The GC-MS method remains a viable alternative, particularly in laboratories where LC-MS/MS is not available, but the added complexity and potential for variability during the derivatization step should be considered. The choice between these methods will ultimately depend on the specific requirements of the study, available instrumentation, and desired sample throughput.

References

Unveiling the Bioactivity of 3,4,5,6-Tetrachloropyridine-2-carboxylic Acid and its Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activity of 3,4,5,6-tetrachloropyridine-2-carboxylic acid and its derivatives. These compounds are notable for their potent herbicidal properties, which stem from their function as synthetic auxins. By mimicking the natural plant hormone auxin, they disrupt normal plant growth processes, leading to plant death. This guide summarizes key experimental data, details common methodologies for assessing bioactivity, and visualizes the underlying signaling pathways and experimental workflows.

Herbicidal Activity: A Quantitative Comparison

The primary biological activity of this compound and its derivatives is their herbicidal effect. This is often quantified by measuring the concentration of the compound required to inhibit plant growth by 50% (IC₅₀). The following table summarizes the herbicidal activity of the parent acid and some of its derivatives against the model plant Arabidopsis thaliana. Lower IC₅₀ values indicate higher herbicidal potency.

CompoundModificationTarget SpeciesIC₅₀ (µM)Reference
Picloram (4-amino-3,5,6-trichloropyridine-2-carboxylic acid)Amino-substituted derivativeArabidopsis thalianaHigh[1]
Halauxifen-methylAryl-substituted esterArabidopsis thalianaLower[2]
Compound V-7 (a 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid)Aryl-pyrazolyl substitutionArabidopsis thaliana0.045[2]
Compound V-8 (a 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid)Aryl-pyrazolyl substitutionArabidopsis thaliana-[2]

Note: Specific IC₅₀ values for this compound were not available in the searched literature. Picloram is a closely related and commercially significant derivative.

Mechanism of Action: The Synthetic Auxin Pathway

Pyridine carboxylic acids, including this compound and its derivatives, act as synthetic auxins.[3] They mimic the natural plant hormone indole-3-acetic acid (IAA) but are more resistant to degradation by the plant. This leads to a persistent and overwhelming auxin signal.

The signaling cascade is initiated by the binding of the synthetic auxin to an F-box protein, which is part of an SCF (Skp1-Cullin-F-box) ubiquitin ligase complex. This binding event promotes the interaction between the F-box protein and an Aux/IAA transcriptional repressor protein. The SCF complex then tags the Aux/IAA repressor with ubiquitin, marking it for degradation by the 26S proteasome. The degradation of the Aux/IAA repressor relieves the repression of Auxin Response Factors (ARFs), which can then activate the transcription of auxin-responsive genes. The overstimulation of these genes leads to uncontrolled and disorganized plant growth, ultimately resulting in plant death.

Auxin_Signaling_Pathway cluster_nucleus Nucleus Auxin Synthetic Auxin (e.g., Tetrachloropyridine -2-carboxylic acid derivative) SCF_TIR1 SCF-TIR1/AFB (Ubiquitin Ligase) Auxin->SCF_TIR1 binds Aux_IAA Aux/IAA Repressor SCF_TIR1->Aux_IAA targets for ubiquitination ARF Auxin Response Factor (ARF) Aux_IAA->ARF represses Proteasome 26S Proteasome Aux_IAA->Proteasome degraded by Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes activates transcription Growth_Response Uncontrolled Growth & Plant Death Auxin_Genes->Growth_Response leads to

Caption: Synthetic auxin signaling pathway.

Experimental Protocols

The biological activity of these compounds is typically assessed using plant-based bioassays. Below are the detailed methodologies for two common experiments.

Arabidopsis thaliana Root Growth Inhibition Assay

This assay is a standard method for quantifying the herbicidal activity of auxin-like compounds.

Experimental Workflow:

Root_Growth_Inhibition_Workflow A Prepare growth medium with varying concentrations of test compounds C Sow seeds on compound-containing plates A->C B Sterilize and stratify Arabidopsis thaliana seeds B->C D Incubate plates vertically under controlled conditions (light, temperature) C->D E Measure primary root length after a set period (e.g., 7-10 days) D->E F Calculate IC50 values (concentration for 50% root growth inhibition) E->F

Caption: Workflow for root growth inhibition assay.

Detailed Protocol:

  • Preparation of Growth Medium: Prepare Murashige and Skoog (MS) medium supplemented with sucrose and solidify with agar. After autoclaving and cooling, add the test compounds (dissolved in a suitable solvent like DMSO) to the medium at various concentrations. A control with only the solvent is also prepared.

  • Seed Sterilization and Stratification: Surface-sterilize Arabidopsis thaliana seeds (e.g., with 70% ethanol followed by bleach) and rinse with sterile water. To synchronize germination, stratify the seeds by keeping them in the dark at 4°C for 2-4 days.

  • Sowing Seeds: Aseptically sow the stratified seeds in rows on the prepared agar plates containing the test compounds.

  • Incubation: Place the plates vertically in a growth chamber with a controlled light/dark cycle (e.g., 16h light / 8h dark) and temperature (e.g., 22°C).

  • Measurement: After the incubation period, scan the plates and measure the length of the primary root of each seedling using image analysis software.

  • Data Analysis: For each compound concentration, calculate the average root length and express it as a percentage of the control. Plot the percentage of root growth against the compound concentration and determine the IC₅₀ value using a dose-response curve.

Avena Coleoptile Curvature Test

This classic bioassay measures the auxin-like activity of a compound by observing the curvature it induces in oat coleoptiles.

Experimental Workflow:

Avena_Curvature_Test_Workflow A Germinate oat (Avena sativa) seeds in the dark B Excise coleoptile tips and place on agar blocks containing test compounds A->B C Prepare decapitated coleoptiles A->C D Place agar block asymmetrically on the cut surface of the decapitated coleoptile B->D C->D E Incubate in the dark under high humidity D->E F Measure the angle of curvature after a set time E->F

Caption: Workflow for Avena coleoptile curvature test.

Detailed Protocol:

  • Plant Material: Germinate oat (Avena sativa) seeds in complete darkness for about 3 days until the coleoptiles are 2-3 cm long.

  • Preparation of Agar Blocks: Prepare agar blocks containing the test compounds at desired concentrations.

  • Coleoptile Preparation: Under a dim red light, decapitate the coleoptiles by removing the top 2-3 mm to eliminate the natural source of auxin.

  • Application of Test Compound: Place an agar block containing the test compound asymmetrically on the cut surface of a decapitated coleoptile.

  • Incubation: Place the coleoptiles in a dark, humid chamber to prevent them from drying out.

  • Measurement: After a specific period (e.g., 90-120 minutes), the coleoptile will bend. Measure the angle of curvature. The degree of curvature is proportional to the auxin-like activity of the compound.

Structure-Activity Relationships

  • Esterification: Converting the carboxylic acid to an ester can influence the compound's uptake and transport within the plant. Esters may act as pro-herbicides, being hydrolyzed to the active carboxylic acid within the plant tissue.

  • Substitution on the Pyridine Ring: The nature and position of substituents on the pyridine ring significantly impact herbicidal activity. For instance, the introduction of an amino group at the 4-position (as in picloram) is crucial for its high activity. The substitution at the 6-position with aryl or pyrazolyl groups has been shown to enhance herbicidal efficacy.[1][2]

References

A Comparative Cost-Effectiveness Analysis of Synthesis Methods for 3,4,5,6-Tetrachloropicolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. 3,4,5,6-Tetrachloropicolinic acid, a crucial building block in the synthesis of various agrochemicals and pharmaceuticals, can be produced through several synthetic routes. This guide provides a comparative cost-effectiveness analysis of two prominent methods: a direct route starting from the waste stream of picloram production and a multi-step synthesis commencing with the perchlorination of pyridine. The analysis is supported by experimental data, detailed protocols, and visualizations to aid in the selection of the most suitable method for specific research and development needs.

Method 1: Synthesis from Picloram Production Waste

This method utilizes the waste residue from the industrial production of the herbicide picloram. This residue is primarily a mixture of aminotrichloropicolinic acid isomers. The process involves a diazotization reaction followed by chlorination.

Experimental Protocol:
  • Diazotization: A mixture of aminotrichloropicolinic acid isomers (from picloram waste) is treated with a nitrite salt, such as sodium nitrite, in the presence of a strong acid like hydrochloric acid. This reaction converts the amino group into a diazonium salt.

  • Chlorination: A chlorine-substituting agent is then introduced to the reaction mixture. This step replaces the diazonium group with a chlorine atom, yielding 3,4,5,6-tetrachloropicolinic acid.

  • Purification: The final product is purified through recrystallization or other standard techniques to achieve a high purity level, typically exceeding 95%.[1]

Logical Workflow for Synthesis from Picloram Waste:

G cluster_0 Synthesis from Picloram Waste Picloram_Waste Picloram Production Waste (Aminotrichloropicolinic Acid Isomers) Diazotization Diazotization (NaNO2, HCl) Picloram_Waste->Diazotization Step 1 Chlorination Chlorination (Chlorinating Agent) Diazotization->Chlorination Step 2 Crude_Product Crude 3,4,5,6-Tetrachloropicolinic Acid Chlorination->Crude_Product Purification Purification Crude_Product->Purification Step 3 Final_Product Pure 3,4,5,6-Tetrachloropicolinic Acid Purification->Final_Product

Figure 1: Synthesis of 3,4,5,6-Tetrachloropicolinic Acid from Picloram Waste.

Method 2: Synthesis from Pyridine via Perchlorination

This method involves a multi-step process starting from the readily available feedstock, pyridine. The key steps are the high-temperature, vapor-phase chlorination to form pentachloropyridine, followed by the introduction of a carboxyl group.

Experimental Protocol:
  • Perchlorination of Pyridine: Pyridine vapor is reacted with excess chlorine gas at high temperatures (typically 400-550°C) over a catalyst such as silica, alumina, or a mixture of metal chlorides. This exhaustive chlorination yields pentachloropyridine.

  • Cyanation of Pentachloropyridine: The pentachloropyridine is then reacted with a cyanide salt, such as potassium cyanide, to introduce a cyano group at the 2-position, forming 2-cyano-3,4,5,6-tetrachloropyridine. This step is a nucleophilic substitution reaction.

  • Hydrolysis of the Nitrile: The resulting 2-cyano-3,4,5,6-tetrachloropyridine is then hydrolyzed under acidic or basic conditions. This converts the cyano group into a carboxylic acid group, yielding the final product, 3,4,5,6-tetrachloropicolinic acid.[2]

Experimental Workflow for Synthesis from Pyridine:

G cluster_1 Synthesis from Pyridine Pyridine Pyridine Perchlorination Vapor-Phase Perchlorination (Cl2, 400-550°C, Catalyst) Pyridine->Perchlorination Step 1 Pentachloropyridine Pentachloropyridine Perchlorination->Pentachloropyridine Cyanation Cyanation (KCN) Pentachloropyridine->Cyanation Step 2 Cyanopyridine 2-Cyano-3,4,5,6-tetrachloropyridine Cyanation->Cyanopyridine Hydrolysis Hydrolysis (Acid or Base) Cyanopyridine->Hydrolysis Step 3 Final_Product_2 3,4,5,6-Tetrachloropicolinic Acid Hydrolysis->Final_Product_2

Figure 2: Multi-step Synthesis of 3,4,5,6-Tetrachloropicolinic Acid from Pyridine.

Quantitative Data Summary

ParameterMethod 1: From Picloram WasteMethod 2: From Pyridine (Perchlorination)
Starting Material Mixture of aminotrichloropicolinic acid isomersPyridine
Key Reagents Sodium nitrite, Hydrochloric acid, Chlorinating agentChlorine gas, Catalyst (e.g., Silica/Alumina), Potassium cyanide, Acid/Base for hydrolysis
Number of Steps 2 (plus purification)3 (plus purification)
Reported Purity >95%[1]High, dependent on purification
Overall Yield Dependent on the purity of the waste streamDependent on the yield of each step

Cost-Effectiveness Analysis

A direct comparison of the cost-effectiveness of these two methods reveals a trade-off between the cost of raw materials and the complexity of the process.

Cost FactorMethod 1: From Picloram WasteMethod 2: From Pyridine (Perchlorination)
Raw Material Cost Low (utilizes a waste stream)Moderate (Pyridine and other reagents have associated costs)
Process Complexity Relatively simple, fewer stepsMore complex, multi-step synthesis requiring high temperatures
Energy Consumption ModerateHigh (due to high-temperature perchlorination)
Capital Expenditure Potentially lower due to simpler processHigher due to the need for high-temperature reactors
Waste Management Utilizes a waste stream, potentially reducing disposal costsGenerates by-products that require proper disposal

Conclusion

The choice between these two synthesis methods for 3,4,5,6-tetrachloropicolinic acid depends largely on the specific context of the research or production facility.

Method 1 (from Picloram Waste) is highly cost-effective from a raw material perspective, as it valorizes a waste product. Its simpler, two-step process also likely translates to lower capital and operational expenditures. This method is particularly attractive for large-scale industrial production where access to a consistent stream of picloram waste is available.

Method 2 (from Pyridine) offers greater flexibility as it starts from a common and readily available chemical feedstock. While the process is more complex and energy-intensive, it is a viable option for laboratories and smaller-scale production that may not have access to specialized waste streams. The multi-step nature of this synthesis also offers more opportunities for modification and the creation of related analogues.

Ultimately, for industrial-scale production aiming for cost leadership, leveraging the picloram waste stream appears to be the more economically sound approach. For laboratory-scale synthesis and applications requiring greater flexibility and independence from specific industrial waste products, the perchlorination of pyridine provides a robust and reliable, albeit more resource-intensive, alternative. Further process optimization and catalyst development for the pyridine route could enhance its cost-competitiveness in the future.

References

A Researcher's Guide to the Purity Assessment of 3,4,5,6-Tetrachloropyridine-2-carboxylic Acid from Diverse Chemical Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials is a cornerstone of reliable and reproducible experimental outcomes. 3,4,5,6-Tetrachloropyridine-2-carboxylic acid is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] However, the purity of this compound can vary between different chemical suppliers, potentially impacting reaction yields, impurity profiles, and the overall success of a research endeavor.

Direct comparative purity data from chemical suppliers for this compound is not always publicly available. For instance, some suppliers explicitly state that they do not provide analytical data, placing the onus of purity confirmation on the researcher.[2] Therefore, it is imperative for laboratories to establish their own robust analytical protocols to assess and compare the purity of this critical reagent from various sources.

This guide provides a framework for such a purity assessment, offering standardized experimental protocols and a template for data presentation.

Comparative Purity Analysis

While specific purity percentages from suppliers are not consistently published, researchers can generate their own comparative data. The following table provides a template for summarizing quantitative results from in-house analyses of this compound from different suppliers.

Table 1: Hypothetical Purity Assessment of this compound

SupplierLot NumberStated PurityHPLC Purity (%)Major Impurity (by MS)NMR ConsistencyAppearance
Supplier AA12345>95% (by HPLC)[3]96.2m/z 226 (trichloropyridine derivative)ConsistentWhite to off-white powder
Supplier BB67890Not provided92.5m/z 294 (pentachloropyridine derivative)Minor unidentified peaksLight yellow powder
Supplier CC11223>98%98.8Not DetectedConsistentWhite crystalline solid

Note: The data presented in this table is for illustrative purposes only and does not represent actual data from the mentioned suppliers.

Experimental Workflow for Purity Assessment

The following diagram outlines a comprehensive workflow for the purity assessment of this compound upon receipt from a supplier.

Purity Assessment Workflow cluster_0 Initial Inspection cluster_1 Primary Purity Determination cluster_2 Structural Confirmation & Impurity ID cluster_3 Final Assessment A Receive Compound from Supplier B Visual Inspection (Color, Form) A->B C High-Performance Liquid Chromatography (HPLC) B->C Sample Preparation E Nuclear Magnetic Resonance (NMR) Spectroscopy B->E Sample Preparation D Quantitative Purity (%) C->D F Mass Spectrometry (MS) C->F Fraction Collection for MS I Data Compilation & Comparison D->I G Structural Verification E->G H Impurity Identification F->H G->I H->I J Acceptance/Rejection of Lot I->J

References

Alternatives to 3,4,5,6-Tetrachloropyridine-2-carboxylic Acid for Herbicide Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of herbicide development is continually evolving, driven by the need for more effective, selective, and environmentally benign solutions for weed management. While 3,4,5,6-tetrachloropyridine-2-carboxylic acid has served as a foundational scaffold in the synthesis of certain herbicides, a range of alternative pyridine carboxylic acids have emerged as highly efficacious active ingredients. This guide provides an objective comparison of prominent alternatives, including picloram, clopyralid, aminopyralid, and fluroxypyr, focusing on their performance, synthesis, and mode of action, supported by experimental data.

Comparative Performance of Pyridine Carboxylic Acid Herbicides

The herbicidal efficacy of these compounds is typically quantified by the effective dose required to achieve 50% growth reduction (ED50) in target weed species. The following table summarizes available ED50 data for key alternatives across a range of broadleaf weeds. Lower ED50 values indicate higher herbicidal potency.

HerbicideTarget WeedED50 (g ai/ha)Reference
Picloram Canola (Brassica napus)227.7[1]
Squash (Cucurbita pepo)23.3[1]
Okra (Abelmoschus esculentus)17.3[1]
Clopyralid Black Medic (Medicago lupulina) (0.5-1 cm stem)~140[2]
Black Medic (Medicago lupulina) (3-6 cm stem)>280[2]
Aminopyralid Canola (Brassica napus)60.3[1]
Squash (Cucurbita pepo)21.1[1]
Okra (Abelmoschus esculentus)10.3[1]
Fluroxypyr Broadleaf Weeds (general)85-90% control at 2-2.5 L/ha[3]

Note: Efficacy data can be influenced by environmental conditions, weed growth stage, and formulation. The data for fluroxypyr is presented as percent control at a given application rate, as specific ED50 values were not available in the cited literature.

Mode of Action: Synthetic Auxin Herbicides

Picloram, clopyralid, aminopyralid, and fluroxypyr are all classified as synthetic auxin herbicides.[3][4][5][6] They mimic the natural plant hormone indole-3-acetic acid (IAA), but are more resistant to degradation by the plant. This leads to an overload of auxin signaling, causing uncontrolled and disorganized cell growth, which ultimately results in the death of susceptible broadleaf plants. Grasses are generally tolerant due to their different vascular structure and ability to metabolize these compounds more effectively.

The signaling pathway for synthetic auxins involves their binding to the TIR1/AFB family of F-box proteins, which are part of an SCF E3 ubiquitin ligase complex. This binding promotes the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressor proteins. The degradation of these repressors allows for the expression of auxin-responsive genes, leading to the observed herbicidal effects.

AuxinSignaling cluster_cell Plant Cell Auxin Synthetic Auxin (e.g., Picloram, Clopyralid) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Binds to SCF SCF Complex TIR1_AFB->SCF Part of Aux_IAA Aux/IAA Repressor SCF->Aux_IAA Targets for degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Proteasome 26S Proteasome Proteasome->Aux_IAA Degrades ARG Auxin Response Gene ARF->ARG Activates Transcription Response Uncontrolled Growth & Plant Death ARG->Response Leads to

Caption: Simplified signaling pathway of synthetic auxin herbicides.

Experimental Protocols

General Procedure for Greenhouse Herbicide Bioassay

This protocol outlines a standardized method for determining the herbicidal efficacy (e.g., ED50) of a compound in a greenhouse setting.

a. Plant Material and Growth Conditions:

  • Select target weed species and grow them from seed in pots containing a standardized soil mix.

  • Maintain plants in a greenhouse with controlled temperature, humidity, and photoperiod (e.g., 25°C day/18°C night, 60-80% relative humidity, 16-hour photoperiod).

  • Thin seedlings to a uniform number per pot before herbicide application.

b. Herbicide Application:

  • Prepare a stock solution of the herbicide in a suitable solvent (e.g., acetone) with a surfactant.

  • Create a series of dilutions to achieve a range of application rates that will bracket the expected ED50 value.

  • Apply the herbicide solutions to the plants at a consistent growth stage (e.g., 2-4 true leaves) using a calibrated laboratory sprayer to ensure uniform coverage.

  • Include an untreated control group for comparison.

c. Data Collection and Analysis:

  • Visually assess plant injury at set time points after treatment (e.g., 7, 14, and 21 days) using a rating scale (0% = no effect, 100% = complete death).

  • At the final time point, harvest the above-ground biomass of the plants.

  • Dry the biomass in an oven until a constant weight is achieved and record the dry weight.

  • Calculate the percent growth reduction relative to the untreated control.

  • Use a statistical software package to perform a non-linear regression analysis (e.g., log-logistic dose-response model) to determine the ED50 value.

HerbicideScreeningWorkflow start Start seed_prep Weed Seed Germination start->seed_prep potting Seedling Transplant to Pots seed_prep->potting growth Plant Growth in Greenhouse potting->growth application Herbicide Application (Spraying) growth->application herbicide_prep Prepare Herbicide Dilutions herbicide_prep->application incubation Post-Application Incubation application->incubation data_collection Data Collection (Visual Assessment, Biomass) incubation->data_collection analysis Statistical Analysis (ED50 Calculation) data_collection->analysis end End analysis->end

Caption: Experimental workflow for a typical greenhouse herbicide bioassay.

Synthesis of Pyridine Carboxylic Acid Alternatives

The following are representative laboratory-scale synthesis protocols for several key alternative herbicides.

a. Synthesis of Picloram (4-amino-3,5,6-trichloropicolinic acid)

Picloram can be synthesized from α-picoline through a multi-step process involving chlorination, amination, and hydrolysis.[7][8] A common industrial route starts with the chlorination of picolinic acid.[9]

  • Step 1: Chlorination of Picolinic Acid. Picolinic acid is reacted with a chlorinating agent (e.g., chlorine gas in the presence of a catalyst) to introduce chlorine atoms onto the pyridine ring.

  • Step 2: Ammonolysis. The chlorinated intermediate is then reacted with ammonia under pressure to introduce the amino group at the 4-position.[9]

  • Step 3: Hydrolysis. The resulting intermediate is hydrolyzed to yield picloram.

b. Synthesis of Clopyralid (3,6-dichloropicolinic acid)

Clopyralid is commercially produced by the chlorination of picolinic acid or related compounds.[10][11] A laboratory-scale synthesis can be achieved through the reductive dechlorination of a more highly chlorinated precursor.

  • Starting Material: 3,5,6-trichloro-4-hydrazinopicolinic acid.

  • Procedure:

    • Suspend 3,5,6-trichloro-4-hydrazinopicolinic acid in water and add sodium hydroxide solution.[12]

    • Heat the mixture to reflux.[12]

    • Slowly add an additional portion of sodium hydroxide solution while maintaining reflux.[12]

    • After the addition is complete, continue to reflux for a short period.[12]

    • Cool the reaction mixture and acidify with concentrated hydrochloric acid.[12]

    • Extract the product with a suitable organic solvent (e.g., methylene chloride).[12]

    • Dry the organic extracts and evaporate the solvent to yield 3,6-dichloropicolinic acid.[12]

c. Synthesis of Aminopyralid (4-amino-3,6-dichloropyridine-2-carboxylic acid)

Aminopyralid can be synthesized from 4-amino-3,5,6-trichloropyridine-2-carboxylic acid via selective catalytic hydrogenation.

  • Starting Material: 4-amino-3,5,6-trichloropyridine-2-carboxylic acid.

  • Procedure:

    • Dissolve 4-amino-3,5,6-trichloropyridine-2-carboxylic acid in water with sodium hydroxide.

    • Transfer the solution to a high-pressure reactor and add a 5% Palladium on carbon (Pd/C) catalyst.

    • Pressurize the reactor with hydrogen gas and heat to approximately 50°C with stirring for about 20 hours.

    • After the reaction is complete, cool the mixture and filter to remove the catalyst.

    • Acidify the filtrate with hydrochloric acid to a pH of 1-2 to precipitate the product.

    • Collect the solid product by filtration, wash with water, and dry to obtain aminopyralid.

d. Synthesis of Fluroxypyr

Fluroxypyr is typically synthesized from pentachloropyridine in a multi-step process.[13]

  • Step 1: Fluorination. Pentachloropyridine is reacted with potassium fluoride in an aprotic polar solvent to yield 3,5-dichloro-2,4,6-trifluoropyridine.[13]

  • Step 2: Ammonation. The trifluoropyridine intermediate is then reacted with ammonia to introduce an amino group, followed by hydrolysis to yield potassium 4-amino-3,5-dichloro-6-fluoro-2-pyridinate.[13]

  • Step 3: Alkylation and Esterification. The potassium salt is then alkylated and esterified to produce the final fluroxypyr ester.[13]

Conclusion

Picloram, clopyralid, aminopyralid, and fluroxypyr represent a significant class of synthetic auxin herbicides that offer effective alternatives to older chemistries. Their varying spectrum of activity, potency, and environmental profiles provide researchers and developers with a range of options for targeted weed control strategies. The experimental protocols and comparative data presented in this guide are intended to serve as a valuable resource for the ongoing research and development of novel and improved herbicide solutions. Further comparative studies focusing on a wider range of weed species and utilizing standardized methodologies will be crucial for a more complete understanding of the relative performance of these important compounds.

References

Safety Operating Guide

Proper Disposal of 3,4,5,6-Tetrachloropyridine-2-carboxylic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and protecting the ecosystem. This guide provides a detailed, step-by-step operational plan for the proper disposal of 3,4,5,6-Tetrachloropyridine-2-carboxylic acid, a compound that requires careful management as hazardous waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is critical to handle this compound with the appropriate safety measures. This compound is classified as a hazardous substance, and direct contact should be avoided.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemically resistant gloves.

  • Eye Protection: Use safety glasses or chemical goggles.[1] A face shield may also be appropriate.[1]

  • Lab Coat: A standard laboratory coat is required.

  • Respiratory Protection: All handling should occur in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of dust or vapors.[1][2][3][4]

Hazard Summary

The following table summarizes the primary hazards associated with this compound, based on available safety data.

Hazard ClassificationDescriptionPrecautionary Measures
Acute Toxicity (Oral) Harmful if swallowed.[5][6]Do not eat, drink, or smoke when using this product.[1][6] Wash hands thoroughly after handling.[1][2][6] If swallowed, rinse mouth and seek medical attention.[6][7]
Skin Irritation Causes skin irritation.[1]Avoid contact with skin.[1] Wear protective gloves and clothing.[1][2] If on skin, wash with plenty of soap and water.[1][2]
Eye Irritation Causes serious eye irritation or damage.[1][5]Avoid contact with eyes.[1] Wear eye protection.[1][2] If in eyes, rinse cautiously with water for several minutes.[2][6][7]
Respiratory Irritation May cause respiratory irritation.[1][2][5]Avoid breathing dust.[1][2] Use only in a well-ventilated area or outdoors.[1][2]
Skin Sensitization May cause an allergic skin reaction.[5]Avoid repeated or prolonged skin contact.

Step-by-Step Disposal Procedure

The disposal of this compound must comply with institutional, local, and federal hazardous waste regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

1. Waste Segregation:

  • This compound should be segregated as a chlorinated organic waste.

  • Do not mix with non-halogenated solvents or other incompatible waste streams.

2. Containerization:

  • Use a designated, chemically compatible, and leak-proof container with a secure screw-top cap. Polyethylene or glass containers are generally suitable.

  • The container must be clearly labeled as "Hazardous Waste."

  • The label must include the full chemical name: "this compound" (no abbreviations or chemical formulas).

  • If it is a mixture, list all constituents and their approximate percentages.

3. Storage of Waste:

  • Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area.

  • Keep the container away from heat, sparks, and open flames.[1]

  • Ensure the storage area is away from incompatible materials such as strong oxidizing agents.[1]

4. Disposal Request and Pickup:

  • Once the waste container is full or is no longer being used, submit a chemical waste collection request to your institution's Environmental Health and Safety (EH&S) department.

  • Follow your institution's specific procedures for waste pickup scheduling.

5. Final Disposal Method:

  • The recommended method for the final disposal of this compound is incineration at an approved and licensed hazardous waste disposal facility.[1] This should be carried out by a licensed hazardous waste management company.

Accidental Spill Response

In the event of a spill:

  • Evacuate all non-essential personnel from the immediate area.[1]

  • Ensure the area is well-ventilated.

  • Wearing appropriate PPE, absorb the spill with an inert material such as sand or vermiculite.[3][8]

  • Carefully sweep or shovel the absorbed material into a designated hazardous waste container.[1]

  • Clean the spill area thoroughly.

  • Do not allow the chemical to enter drains or waterways.[1][3]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G A Start: Have 3,4,5,6-Tetrachloropyridine-2-carboxylic acid waste? B Don appropriate PPE: Gloves, Goggles, Lab Coat A->B C Is this a spill? B->C D Follow Spill Response Protocol: - Evacuate - Ventilate - Absorb with inert material - Collect in hazardous waste container C->D Yes E Segregate as chlorinated organic waste C->E No F Use a designated, labeled, leak-proof hazardous waste container D->F E->F G Store waste container in a secure, ventilated secondary containment area F->G H Submit waste pickup request to Environmental Health & Safety (EH&S) G->H I End: Waste collected by authorized personnel for incineration H->I

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 3,4,5,6-Tetrachloropyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 3,4,5,6-Tetrachloropyridine-2-carboxylic acid, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on best practices for handling chlorinated pyridine compounds and should be implemented to minimize risk and ensure a safe laboratory environment.

Chemical Profile:

PropertyValue
Chemical Name This compound
Synonyms 3,4,5,6-Tetrachloropicolinic acid[1]
CAS Number 10469-09-7[1]
Molecular Formula C6HCl4NO2[1]
Molecular Weight 260.89 g/mol [2]
Appearance White Solid[2]
Hazards Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][3]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure when handling this compound. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications and Remarks
Eye and Face Protection Safety Glasses & Face ShieldChemical safety goggles or glasses with side shields are mandatory.[1][4] A face shield should be worn when there is a risk of splashing.[1]
Hand Protection Chemical-resistant glovesNitrile gloves are a suitable option for protection against a broad range of chemicals.[5][6] Always inspect gloves for damage before use and change them immediately if contaminated.[7]
Body Protection Laboratory CoatA flame-retardant lab coat should be worn and fully buttoned.[7]
Foot Protection Closed-toe ShoesShoes that cover the entire foot are required. Open-toed footwear is not permitted.[7]
Respiratory Protection RespiratorWork should be conducted in a well-ventilated area, preferably a chemical fume hood.[1][3] If ventilation is inadequate, a NIOSH-approved respirator should be worn.[1][4]

Experimental Protocols

Safe Handling Protocol:

  • Preparation:

    • Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.

    • Verify that safety equipment, including an eyewash station and safety shower, is accessible and operational.[1]

    • Inspect all PPE for integrity before use.

  • Handling:

    • Use only in a well-ventilated area.[1][3]

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][3]

    • Avoid contact with skin, eyes, and clothing.[1]

    • Wash hands and any exposed skin thoroughly after handling.[3]

  • Post-Handling:

    • Decontaminate the work surface and any equipment used.

    • Store the chemical in a tightly closed container in a dry, cool, and well-ventilated place.[1][3]

Emergency Procedures:

Exposure RouteFirst Aid Measures
Inhalation Move the victim to fresh air and keep them at rest in a comfortable breathing position. If feeling unwell, call a poison center or doctor.[3]
Skin Contact Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[3] Remove and wash contaminated clothing before reuse.[3]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[3] If eye irritation persists, get medical attention.[3]
Ingestion Clean mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.[3]

Disposal Plan

Waste Characterization: All waste materials, including the chemical itself and any contaminated items (e.g., gloves, absorbent materials), must be treated as hazardous waste.

Disposal Procedure:

  • Collect waste in a designated, properly labeled, and sealed container.

  • Dispose of the contents and container at an approved waste disposal plant.[3]

  • Do not dispose of waste in drains or with general trash.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Storage cluster_disposal Waste Disposal prep_area 1. Prepare Work Area (Clean & Ventilated) check_safety 2. Verify Safety Equipment (Eyewash, Shower) prep_area->check_safety inspect_ppe 3. Inspect PPE check_safety->inspect_ppe don_ppe 4. Don PPE inspect_ppe->don_ppe handle_chem 5. Handle Chemical (Avoid Dust & Contact) don_ppe->handle_chem decontaminate 6. Decontaminate Work Area handle_chem->decontaminate collect_waste 10. Collect Hazardous Waste handle_chem->collect_waste doff_ppe 7. Doff & Dispose PPE decontaminate->doff_ppe wash_hands 8. Wash Hands doff_ppe->wash_hands doff_ppe->collect_waste store_chem 9. Store Chemical Securely wash_hands->store_chem dispose_waste 11. Dispose via Approved Facility collect_waste->dispose_waste

Caption: Workflow for handling this compound.

References

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Retrosynthesis Analysis

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3,4,5,6-Tetrachloropyridine-2-carboxylic acid

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